Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
Description
Properties
IUPAC Name |
bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c8-4(9)6-1-7(2-6,3-6)5(10)11/h1-3H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLRPOGZAJTJEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56842-95-6 | |
| Record name | bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic data for Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
Introduction: The Rise of a Novel Bioisostere
In the landscape of modern medicinal chemistry, the drive to "Escape from Flatland" has led to the exploration of three-dimensional molecular scaffolds that can enhance the pharmacological properties of drug candidates.[1] this compound (BCP-diacid) has emerged as a paramount building block in this pursuit. Its rigid, rod-like structure serves as a non-aromatic, sp³-rich bioisostere for para-substituted benzene rings, a common motif in numerous bioactive compounds.[1][2] The substitution of a phenyl ring with a BCP core has been shown to improve critical drug-like properties, including aqueous solubility and metabolic stability, while often maintaining or even enhancing biological activity.[1] This guide provides a comprehensive overview of the essential spectroscopic data—NMR, IR, and MS—required for the unambiguous identification and quality assessment of this increasingly vital synthetic intermediate.
A Practical Synthetic Pathway: From Propellane to Diacid
The most robust and scalable synthesis of this compound begins with the generation of [1.1.1]propellane, which is then reacted with 2,3-butanedione in a photochemical step to form 1,3-diacetylbicyclo[1.1.1]pentane.[1][3] This diketone intermediate is subsequently subjected to a haloform reaction to yield the target diacid.[1][4] This multi-step process has been optimized for large-scale production, making BCP derivatives more accessible to the drug discovery community.[1][5]
Caption: Synthetic workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of BCP-diacid, leveraging the molecule's high degree of symmetry.
Proton (¹H) NMR Spectroscopy
Expert Insight: Due to the molecule's C₂ᵥ symmetry, the six protons on the methylene bridges are chemically and magnetically equivalent. Consequently, the ¹H NMR spectrum is expected to be remarkably simple, displaying a single sharp singlet. This simplicity is a powerful diagnostic tool, as any deviation from a clean singlet would indicate the presence of impurities or structural isomers.
Data Summary
| Chemical Shift (δ) | Multiplicity | Integration | Solvent |
|---|
| 2.14 ppm | Singlet (s) | 6H | DMSO-d₆ |
Table 1: ¹H NMR data for this compound.[6]
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the BCP-diacid sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic, as it readily solubilizes the diacid and its acidic protons can be observed, though they often appear as a broad singlet at ~12.50 ppm.[6]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
Employ a standard pulse sequence (e.g., 'zg30').
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 2 seconds.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.[6]
Carbon-¹³ (¹³C) NMR Spectroscopy
Expert Insight: The ¹³C NMR spectrum provides further confirmation of the molecular structure. Three distinct carbon environments are present: the two equivalent carboxylic acid carbons, the two equivalent bridgehead carbons, and the three equivalent methylene bridge carbons. This results in a clean three-line spectrum.
Data Summary
| Chemical Shift (δ) | Carbon Type | Solvent |
|---|---|---|
| 170.6 ppm | Carboxylic Acid (-COOH) | DMSO-d₆ |
| 51.8 ppm | Bridgehead (Quaternary C) | DMSO-d₆ |
| 37.2 ppm | Methylene (-CH₂-) | DMSO-d₆ |
Table 2: ¹³C NMR data for this compound.[6] Note: In acetone-d₆, similar shifts are observed at 170.6, 53.0, and 38.1 ppm.[3]
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) spectrometer is required.
-
Acquisition Parameters:
-
Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure all carbon signals appear as singlets.
-
Set the spectral width from 0 to 200 ppm.
-
A longer acquisition time and a higher number of scans (e.g., 1024 or more) are necessary due to the low natural abundance of ¹³C.
-
-
Processing: Process the data similarly to the ¹H spectrum, referencing the central peak of the DMSO-d₆ multiplet to 39.52 ppm.[6]
Infrared (IR) Spectroscopy
Expert Insight: IR spectroscopy is an essential and rapid technique for confirming the presence of key functional groups. For BCP-diacid, the spectrum is dominated by the characteristic vibrations of the carboxylic acid moieties. The O-H stretch will appear as a very broad band due to hydrogen bonding, often spanning from 3300 to 2500 cm⁻¹. The C=O stretch of the carboxyl group will be a strong, sharp absorption.
Data Summary
| Wavenumber (cm⁻¹) | Vibration Type |
|---|---|
| ~3017 | O-H Stretch (Carboxylic Acid) |
| 1698 | C=O Stretch (Carboxylic Acid) |
Table 3: Key IR absorption frequencies for this compound (KBr pellet method).[3]
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Grind a small amount (~1-2 mg) of the BCP-diacid sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent disc. The quality of the pellet is critical; a cloudy pellet will scatter the IR beam and result in a poor-quality spectrum.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Spectrum Collection: Collect a background spectrum of the empty sample compartment first. Then, collect the sample spectrum over a range of 4000 to 400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background.
Mass Spectrometry (MS)
Expert Insight: Mass spectrometry is the definitive technique for confirming the molecular weight of BCP-diacid. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it provides a highly accurate mass measurement that can validate the elemental composition (C₇H₈O₄).[4] For BCP-diacid, the molecular weight is 156.14 g/mol .[7]
Expected Data
| Technique | Expected m/z | Species |
|---|---|---|
| ESI-TOF (Positive) | 157.0495 | [M+H]⁺ |
| ESI-TOF (Negative) | 155.0350 | [M-H]⁻ |
| HRMS (Calculated for C₇H₈O₄) | 156.0423 | [M] |
Table 4: Expected mass-to-charge ratios for this compound.
Experimental Protocol: ESI-TOF Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Introduce the sample solution into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.
-
Data Acquisition:
-
Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.
-
The high-resolution capabilities of the TOF analyzer allow for mass measurement with sub-ppm accuracy.
-
-
Data Analysis: Compare the experimentally measured accurate mass with the theoretical mass calculated for the molecular formula C₇H₈O₄ to confirm the elemental composition.
Integrated Spectroscopic Workflow
The confirmation of the structure and purity of this compound is not reliant on a single technique, but on the convergence of evidence from multiple spectroscopic methods.
Caption: Integrated workflow for the spectroscopic analysis of BCP-diacid.
Conclusion
The spectroscopic characterization of this compound is straightforward due to its highly symmetric structure. The ¹H NMR spectrum provides a simple and elegant confirmation with its characteristic single peak for the methylene protons. This is complemented by a clean three-line ¹³C NMR spectrum. IR spectroscopy rapidly verifies the presence of the carboxylic acid functional groups, while high-resolution mass spectrometry provides unequivocal confirmation of the molecular formula. Together, these techniques form a robust analytical package for researchers and drug development professionals to ensure the identity, purity, and quality of this critical molecular building block.
References
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Levin, M. D., Kaszynski, P., & Michl, J. (2000). Photochemical Synthesis of this compound. Organic Syntheses, 77, 249. [Link]
-
Ripenko, V., Vysochyn, D., Klymov, I., Zhersh, S., & Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of this compound (BCP). The Journal of Organic Chemistry, 86(14), 9636–9649. [Link]
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Ripenko, V., Vysochyn, D., Klymov, I., Zhersh, S., & Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of this compound (BCP). Semantic Scholar. [Link]
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Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of this compound (BCP). Semantic Scholar. [Link]
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Ripenko, V., Vysochyn, D., Klymov, I., Zhersh, S., & Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of this compound (BCP). ACS Publications. [Link]
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Ripenko, V., Vysochyn, D., Klymov, I., Zhersh, S., & Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of this compound (BCP). ResearchGate. [Link]
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Gignac, M. A., et al. (2022). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. MDPI. [Link]
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PubChem. (n.d.). Bicyclo(1.1.1)pentane-1,3-dicarboxylic acid. Retrieved from [Link]
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Conformational Analysis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid: A Technical Guide for Drug Discovery
Abstract
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a critical bioisostere for para-substituted benzene rings in modern medicinal chemistry, offering an escape from "flatland" and often leading to improved physicochemical properties such as solubility and metabolic stability.[1][2][3][4] At the heart of many BCP-containing building blocks lies bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a versatile starting material for the synthesis of a diverse array of derivatives.[1][5][6] This guide provides an in-depth technical exploration of the conformational analysis of this compound, synthesizing experimental data and computational insights to provide a comprehensive understanding for researchers, scientists, and drug development professionals. We will delve into the synthesis, structural characterization, and the nuanced conformational landscape of this unique and highly strained molecule.
The Strategic Importance of the Bicyclo[1.1.1]pentane Core
The strategic replacement of aromatic rings with saturated, three-dimensional scaffolds is a prevailing theme in contemporary drug discovery.[2][3][4] The BCP core, in particular, has garnered significant attention due to its ability to mimic the linear trajectory of a para-substituted phenyl ring while imparting a more sp³-rich character to the molecule. This often translates to enhanced aqueous solubility, improved metabolic profiles, and the potential to navigate novel chemical space, thereby circumventing existing patents.[1][7] The successful incorporation of the BCP motif in molecules targeting a range of biological targets underscores its value in the medicinal chemist's toolkit.
Synthesis of this compound: A Scalable Approach
The accessibility of this compound is paramount for its widespread use. A robust and scalable synthesis is crucial for supplying the quantities needed for medicinal chemistry campaigns. The most common and efficient large-scale synthesis proceeds through a two-step sequence starting from [1.1.1]propellane.[1][5][6][8][9]
Step 1: Photochemical [2+2] Cycloaddition
The initial step involves the photochemical addition of [1.1.1]propellane to 2,3-butanedione (diacetyl). This reaction constructs the bicyclo[1.1.1]pentane core to yield 1,3-diacetylbicyclo[1.1.1]pentane.[9] Modern protocols have adapted this into a flow photochemistry setup, allowing for kilogram-scale production.[1][5][6][8]
Step 2: Haloform Reaction
The resulting 1,3-diacetylbicyclo[1.1.1]pentane is then subjected to a haloform reaction. Treatment with bromine in a solution of sodium hydroxide converts the acetyl groups into carboxylic acids, affording the desired this compound after acidification.[1][6][9]
Caption: Synthetic pathway to this compound.
Structural Elucidation: A Foundation for Conformational Understanding
The rigid bicyclo[1.1.1]pentane cage enforces a unique geometry upon the substituents at the bridgehead positions. Understanding the core structure is fundamental to appreciating the conformational possibilities of the appended carboxylic acid groups.
The Bicyclo[1.1.1]pentane Cage: A Strained yet Stable Framework
The BCP core is characterized by significant ring strain. However, this strain does not necessarily translate to high reactivity in all cases. Computational studies have provided insights into the energetics of this system.[10] The bridgehead carbons (C1 and C3) are held in close proximity, a feature that dictates the orientation of the substituents.
X-ray Crystallographic Insights
| Parameter | Average Value (Å) | Comparison to Cyclobutane (Å) |
| C-C bond length in BCP core | 1.557 ± 0.008 | 1.554 |
| Table 1: Comparison of C-C bond lengths in a BCP derivative with cyclobutane.[11] |
The C-C bond lengths within the BCP moiety are comparable to those in cyclobutane, reflecting the strained nature of the ring system.[11]
Conformational Analysis of the Carboxylic Acid Groups
The primary conformational flexibility of this compound arises from the rotation of the two carboxylic acid groups around the C1-C(O) and C3-C(O) single bonds. The preferred orientation of these groups will be dictated by a balance of steric and electronic factors, including intramolecular hydrogen bonding and dipole-dipole interactions.
Potential Conformations and Interconversion
Several distinct conformations can be envisioned, primarily differing in the relative orientation of the carbonyl groups and the acidic protons. These include conformations where the carbonyls are anti-periplanar, syn-periplanar, or gauche to each other.
Caption: Potential rotational conformations of the carboxylic acid groups.
Intramolecular vs. Intermolecular Interactions
In the solid state, intermolecular hydrogen bonding is expected to be a dominant force, likely leading to the formation of hydrogen-bonded dimers or chains, as is common for carboxylic acids.[11][12] In solution, the conformational equilibrium will be influenced by the solvent. In non-polar solvents, intramolecular hydrogen bonding between the two carboxylic acid groups might be favored, leading to a more compact conformation. In polar, protic solvents, intermolecular hydrogen bonding with the solvent will compete with and likely dominate over intramolecular interactions.
Spectroscopic and Computational Evidence
While dedicated spectroscopic studies on the conformational preferences of the parent diacid are not extensively reported, insights can be gleaned from related systems and computational chemistry.
-
NMR Spectroscopy: Variable-temperature NMR studies could potentially be used to probe the energy barriers to rotation of the carboxylic acid groups. However, these rotations are generally expected to be fast on the NMR timescale at room temperature. The chemical shifts of the bridgehead and methylene protons can provide indirect evidence of the average conformation.
-
Infrared (IR) Spectroscopy: The frequency of the C=O stretching vibration in the IR spectrum can be sensitive to the hydrogen-bonding environment. A shift in this frequency upon changing solvent polarity could indicate a change in the conformational equilibrium.
-
Computational Modeling (DFT): Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative energies of different conformations and the energy barriers between them.[13] Such calculations can provide a detailed picture of the potential energy surface for the rotation of the carboxylic acid groups, taking into account both steric and electronic effects. DFT has been successfully used to predict the pKa values of halogenated BCP dicarboxylic acids, demonstrating its utility in understanding the electronic properties of these systems.[13]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established literature procedures.[1][9]
-
Preparation of 1,3-Diacetylbicyclo[1.1.1]pentane: A solution of [1.1.1]propellane in an appropriate solvent (e.g., pentane) is treated with freshly distilled 2,3-butanedione. The mixture is irradiated with a UV lamp at low temperature until the propellane is consumed (monitored by NMR). The solvent is removed in vacuo, and the crude product is purified by crystallization.
-
Haloform Reaction: The 1,3-diacetylbicyclo[1.1.1]pentane is dissolved in a suitable solvent (e.g., dioxane) and added dropwise to a cooled solution of sodium hydroxide and bromine in water. The reaction is stirred, and the temperature is maintained below 5 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight. The reaction mixture is then worked up by extraction and acidification to precipitate the this compound.
Computational Analysis of Conformational Isomers
-
Structure Generation: Build the initial structures of the anti-periplanar, syn-periplanar, and various gauche conformations of this compound in a molecular modeling program.
-
Geometry Optimization: Perform geometry optimizations for each conformer using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).
-
Conformational Energy Profile: To map the rotational energy barrier, perform a relaxed potential energy surface scan by systematically rotating one of the carboxylic acid groups around the C-C(O) bond while allowing the rest of the molecule to relax at each step.
Conclusion
This compound is a cornerstone building block in the synthesis of three-dimensional molecular scaffolds for drug discovery. Its conformational landscape, governed by the rotation of the two carboxylic acid groups, is a subtle interplay of steric and electronic factors. While the rigid BCP core dictates the overall geometry, the orientation of the functional groups is crucial for molecular recognition and intermolecular interactions. A thorough understanding of these conformational preferences, achieved through a combination of experimental techniques and computational modeling, is essential for the rational design of novel BCP-containing drug candidates.
References
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- Ripenko, V., Vysochyn, D., et al. (2021). Large-Scale Synthesis and Modifications of this compound (BCP). PMC.
- Molbase. Synthesis of this compound, MonoMethyl ester.
- ProQuest. Synthesis and studies of bicyclo(1.1.1)
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- Stepan, A. F., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS.
- JACS. Direct Synthesis of Bicyclo[1.1.
- ACS Publications. (2021). Large-Scale Synthesis and Modifications of this compound (BCP). The Journal of Organic Chemistry.
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- Newton, M. D., & Schulman, J. M. (1972). Theoretical studies of tricyclo[1.1.1.01,3]pentane and bicyclo[1.1.1]pentane. Journal of the American Chemical Society.
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Quantum Chemical Calculations for Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid: A Technical Guide for Drug Development Professionals
Introduction: The Rising Prominence of a Strained Scaffold in Medicinal Chemistry
The bicyclo[1.1.1]pentane (BCP) core has emerged as a compelling structural motif in modern drug discovery.[1][2] Its rigid, three-dimensional structure serves as an effective bioisostere for para-substituted benzene rings, offering a pathway to escape the "flatland" of traditional aromatic scaffolds.[3][4] The substitution of a phenyl ring with a BCP cage can significantly improve key pharmacokinetic properties, including aqueous solubility and metabolic stability, while maintaining or even enhancing biological activity.[3][5] Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is a foundational building block, providing two key anchor points for further chemical elaboration.
This technical guide provides a comprehensive overview of the quantum chemical calculations essential for characterizing this compound and its derivatives. As a Senior Application Scientist, the focus here is not merely on the procedural steps but on the underlying scientific rationale, ensuring that the chosen computational strategies are robust, justifiable, and directly applicable to the challenges faced in drug design and development. We will delve into the nuances of geometry optimization, the prediction of key spectroscopic and physicochemical properties, and the justification for selecting specific levels of theory and basis sets tailored for this uniquely strained molecular system.
I. Foundational Calculations: Geometry Optimization and Vibrational Analysis
A prerequisite for any meaningful quantum chemical analysis is the accurate determination of the molecule's equilibrium geometry. For a strained system like BCP, this step is critical as even minor inaccuracies in bond lengths or angles can lead to significant errors in calculated properties.
The Rationale for Method Selection
The choice of a computational method represents a balance between accuracy and computational cost.[6] For a molecule of this size, Density Functional Theory (DFT) offers an optimal blend of efficiency and reliability.[7]
-
Functional Selection: The B3LYP hybrid functional is a workhorse in computational organic chemistry, known for its good performance in geometry optimizations.[4] However, the BCP cage exhibits significant non-covalent intramolecular strain. Therefore, it is imperative to include an empirical dispersion correction, such as Grimme's D3 with Becke-Johnson damping (D3BJ). This correction accounts for the weak van der Waals interactions that are crucial for accurately modeling the compact structure of the BCP core.[8][9] The B3LYP-D3BJ functional is thus our recommended choice for geometry optimization.
-
Basis Set Selection: The basis set determines the flexibility the calculation has to describe the distribution of electrons in the molecule. For geometry optimizations and subsequent frequency calculations, a Pople-style split-valence basis set augmented with polarization functions is a cost-effective and reliable choice. The 6-311+G(d,p) basis set provides a robust description. The "+G" indicates the addition of diffuse functions on heavy atoms, which are important for describing the electron density of the carboxylate anions in pKa calculations, while the "(d,p)" adds polarization functions to both heavy atoms and hydrogens, allowing for more flexibility in describing bonding in this strained system.
Experimental Protocol: Geometry Optimization and Frequency Analysis
This protocol outlines the steps for performing a geometry optimization followed by a vibrational frequency analysis using a quantum chemistry software package like Gaussian or ORCA.
Step 1: Input Structure Preparation
-
Construct an initial 3D model of this compound. Standard bond lengths and angles can be used as a starting point. The CAS number for this molecule is 56842-95-6.[10]
Step 2: Calculation Setup (Gaussian Example)
-
Define the route section of the input file to specify the desired calculation: #p OPT FREQ B3LYP/6-311+G(d,p) EmpiricalDispersion=GD3BJ
-
Specify the charge (0) and multiplicity (1) of the molecule.
-
Provide the initial Cartesian coordinates of the atoms.
Step 3: Execution and Verification
-
Submit the calculation to the computational server.
-
Upon completion, verify that the optimization has converged by checking for the termination message "Stationary point found."[11]
-
Crucially, inspect the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies .[12][13] The presence of one or more imaginary frequencies indicates a saddle point, and the initial structure may need to be perturbed to find the true minimum.[13]
Interpreting the Output
The frequency calculation provides a wealth of information beyond simply confirming a minimum energy structure:
-
Vibrational Frequencies: These correspond to the energies of molecular vibrations and can be compared with experimental infrared (IR) and Raman spectra to validate the computed structure.[12][14] DFT-calculated frequencies are often systematically overestimated and may require scaling for direct comparison with experimental data.[15]
-
Zero-Point Vibrational Energy (ZPVE): This is the residual vibrational energy at 0 Kelvin and is essential for accurate thermochemical calculations, such as the Gibbs free energy changes needed for pKa prediction.
-
Thermochemical Data: The output will also provide thermal corrections to the enthalpy and Gibbs free energy at a specified temperature (usually 298.15 K).[14]
II. Predicting Physicochemical Properties: Acidity (pKa)
The acidity of the carboxylic acid groups is a critical parameter influencing a drug candidate's solubility, absorption, and interaction with biological targets.[2] Quantum chemical methods can provide reliable predictions of pKa values.
The Challenge of Solvation
The pKa is an aqueous property, and accurately modeling the effect of the solvent is paramount. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computationally efficient ways to account for bulk solvent effects.[16] However, for accurate pKa prediction of carboxylic acids, it has been shown that including a few explicit water molecules to model the direct hydrogen-bonding interactions with the carboxylate group significantly improves accuracy.[17]
A Robust Protocol for pKa Calculation
A direct approach, which calculates the Gibbs free energy change of the deprotonation reaction in solution, is a common and effective method.
Step 1: Optimize Geometries of All Species
-
Using the B3LYP-D3BJ/6-311+G(d,p) level of theory with an implicit solvent model (e.g., SCRF=(SMD, Solvent=Water) in Gaussian), perform geometry optimizations and frequency calculations for:
-
The neutral diacid (H₂A)
-
The monoanion (HA⁻)
-
The dianion (A²⁻)
-
Step 2: Calculate Gibbs Free Energies in Solution
-
From the frequency calculation outputs, obtain the Gibbs free energy in solution (G_sol) for each species.
Step 3: Calculate the pKa Values
-
The first pKa (pKa₁) is calculated using the following thermodynamic cycle:
-
Reaction: H₂A ⇌ HA⁻ + H⁺
-
Gibbs Free Energy of Reaction (ΔG_rxn): ΔG_rxn = G_sol(HA⁻) + G_sol(H⁺) - G_sol(H₂A)
-
pKa Calculation: pKa = ΔG_rxn / (2.303 * RT)
-
-
The second pKa (pKa₂) is calculated similarly:
-
Reaction: HA⁻ ⇌ A²⁻ + H⁺
-
Gibbs Free Energy of Reaction (ΔG_rxn): ΔG_rxn = G_sol(A²⁻) + G_sol(H⁺) - G_sol(HA⁻)
-
pKa Calculation: pKa = ΔG_rxn / (2.303 * RT)
-
-
The Gibbs free energy of the solvated proton (G_sol(H⁺)) is a known challenge. A range of experimental and theoretical values exists. For consistency, it is crucial to use a well-established value from the literature.
For enhanced accuracy, a hybrid explicit/implicit solvent model is recommended. This involves optimizing the geometry of the acid and its conjugate base with one or two explicit water molecules hydrogen-bonded to the carboxyl group, all within the implicit solvent continuum. Functionals such as CAM-B3LYP have shown excellent performance for pKa predictions with this approach.[18]
III. Spectroscopic Characterization: NMR Chemical Shifts
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Quantum chemical calculations can predict ¹H and ¹³C NMR chemical shifts, which is invaluable for assigning experimental spectra, especially for complex or novel structures.
The GIAO Method
The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR chemical shifts.[1][14] It effectively addresses the issue of gauge-origin dependence, ensuring that the calculated shifts are independent of the coordinate system's origin.
Protocol for NMR Chemical Shift Calculation
Step 1: Optimized Geometry
-
Use the geometry optimized at the B3LYP-D3BJ/6-311+G(d,p) level in an implicit solvent (e.g., chloroform or DMSO, depending on the experimental conditions). A recent benchmark study suggests that for optimal accuracy, geometries should be optimized at the B3LYP-D3/6-311G(d,p) level with the PCM solvent model.[3][19]
Step 2: NMR Calculation Setup (Gaussian Example)
-
Use the optimized coordinates in a new input file.
-
Specify the NMR keyword in the route section. It is advisable to use a functional and basis set known to perform well for NMR calculations. The WP04/6-311++G(2d,p) for ¹H and ωB97X-D/def2-SVP for ¹³C have been shown to provide excellent results.[3][7][20] #p NMR=(GIAO) WP04/6-311++G(2d,p) SCRF=(SMD, Solvent=Chloroform)
-
The calculation will produce absolute shielding tensors (σ).
Step 3: Conversion to Chemical Shifts (δ)
-
To convert the calculated absolute shieldings to chemical shifts, a reference compound, typically tetramethylsilane (TMS), must be calculated at the exact same level of theory. δ_sample = σ_TMS - σ_sample
-
Perform the same NMR calculation for TMS.
-
Subtract the isotropic shielding value of the sample nucleus from the isotropic shielding value of the corresponding nucleus in TMS.
IV. Data Summary and Visualization
To facilitate the application of these computational methods, the following tables summarize the recommended approaches and expected data.
Table 1: Recommended Computational Protocols
| Property to Calculate | Recommended Functional | Recommended Basis Set | Solvent Model | Key Considerations |
| Geometry & Frequencies | B3LYP-D3BJ | 6-311+G(d,p) | None (gas phase) or Implicit (e.g., SMD) | Verify zero imaginary frequencies for a true minimum. |
| pKa | CAM-B3LYP or B3LYP-D3BJ | 6-311+G(d,p) | Hybrid (Implicit + Explicit H₂O) | Use a reliable literature value for G_sol(H⁺). |
| ¹H NMR Chemical Shift | WP04 | 6-311++G(2d,p) | Implicit (match experiment) | Requires calculation of TMS at the same level of theory. |
| ¹³C NMR Chemical Shift | ωB97X-D | def2-SVP | Implicit (match experiment) | Requires calculation of TMS at the same level of theory. |
Diagrams and Visualizations
Visualizing the computational workflow and the molecular structure is crucial for clarity and understanding.
Caption: Figure 1. General Computational Workflow
Caption: Figure 2. Structure with Atom Numbering
V. Conclusion and Outlook
The protocols and methodologies outlined in this guide provide a robust framework for the computational characterization of this compound. By carefully selecting DFT functionals that account for dispersion, appropriate basis sets, and sophisticated solvation models, researchers can generate accurate and predictive data for key properties such as molecular geometry, vibrational spectra, pKa, and NMR chemical shifts. This computational insight is invaluable in the early stages of drug discovery, enabling a more rational design of BCP-containing molecules with optimized physicochemical and pharmacological profiles. As computational resources continue to grow, these methods will become even more integral to accelerating the development of next-generation therapeutics.
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Time-Resolved Fluorescence Anisotropy of Bicyclo[1.1.1]pentane/Tolane-Based Molecular Rods Included in Tris(o-phenylenedioxy)cyclotriphosphazene (TPP). The Journal of Physical Chemistry C. Available at: [Link]
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The Architectural Rigidity of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid: A Technical Guide for Drug Discovery and Molecular Engineering
Abstract
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCPDA) has emerged as a pivotal molecular scaffold in contemporary medicinal chemistry and materials science. Its rigid, three-dimensional structure offers a compelling bioisosteric replacement for the ubiquitous para-substituted benzene ring, enabling an "escape from flatland" in drug design.[1][2] This guide provides an in-depth technical exploration of the three-dimensional architecture of BCPDA, delving into its synthesis, conformational rigidity, key structural parameters, and the experimental and computational methodologies used for its characterization. By elucidating the causal relationships between its structure and its desirable physicochemical properties, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively leverage BCPDA in their respective fields.
Introduction: The Rise of a Rigid Scaffold
For decades, the aromatic ring has been a cornerstone of drug design. However, the planarity of aromatic systems can contribute to metabolic instability and off-target toxicity.[2] The quest for three-dimensional molecular scaffolds that mimic the spatial arrangement of para-substituted arenes while offering improved pharmacokinetic profiles has led to the prominence of bicyclo[1.1.1]pentane (BCP) derivatives.[1][2] At the heart of this chemical class lies this compound, a versatile and readily accessible starting material.[3] Its unique, cage-like structure imparts exceptional rigidity, holding the two carboxylic acid groups at a fixed distance and orientation, a feature that is highly advantageous in the rational design of bioactive molecules and functional materials.[3]
Synthesis of this compound: Forging the Cage
The practical synthesis of BCPDA on a large scale is a critical enabler for its widespread application. The most common and scalable synthetic route commences with the generation of the highly strained and reactive intermediate, [1.1.1]propellane. This is typically followed by a photochemical addition reaction and subsequent oxidation.
Synthetic Workflow
The following diagram illustrates the key transformations in a widely adopted, scalable synthesis of BCPDA.
Caption: High-level overview of the scalable synthesis of BCPDA.
Experimental Protocol: A Scalable Synthesis
The following protocol is a modified and scalable procedure based on established literature methods.[2][4][5][6][7][8]
Step 1: In-Flow Photochemical Synthesis of 1,3-Diacetylbicyclo[1.1.1]pentane
-
A solution of [1.1.1]propellane in a suitable solvent (e.g., diethyl ether) is prepared.
-
Diacetyl is added to the propellane solution.
-
The reaction mixture is passed through a flow photoreactor equipped with a 365 nm UV LED light source.
-
The solvent is removed under reduced pressure to yield crude 1,3-diacetylbicyclo[1.1.1]pentane, which can often be used in the next step without further purification.
Causality: The use of a flow reactor provides precise control over irradiation time and temperature, leading to higher yields and scalability compared to batch processes. The 365 nm wavelength is optimal for the photochemical addition while minimizing side reactions.
Step 2: Haloform Reaction to Yield this compound
-
A solution of sodium hydroxide in water is prepared and cooled to 0 °C.
-
Bromine is added dropwise to the cooled NaOH solution.
-
A solution of crude 1,3-diacetylbicyclo[1.1.1]pentane in dioxane is added dropwise to the hypobromite solution, maintaining the temperature below 10 °C.
-
The reaction mixture is stirred overnight at room temperature.
-
The mixture is worked up by extraction and acidification to precipitate the BCPDA product.
Causality: The haloform reaction is a classic and efficient method for converting methyl ketones to carboxylic acids. The use of crude diketone from the previous step streamlines the overall process for large-scale production.
The Three-Dimensional Structure: A Detailed Analysis
The defining characteristic of BCPDA is its rigid, cage-like structure. This rigidity is a direct consequence of the strained cyclobutane rings that make up the bicyclic system.
Core Geometry and Key Structural Parameters
| Parameter | Value (Å or °) | Source |
| Bond Lengths | ||
| Bridgehead C-C | ~1.85 Å | [9] |
| Bridge C-C | ~1.56 Å | [5] |
| Bond Angles | ||
| C-C-C (within cyclobutane ring) | ~90° | |
| C(bridgehead)-C(bridge)-C(bridgehead) | ~73° | |
| Dihedral Angle | ||
| Between the two cyclobutane rings | ~60° |
Note: These values are derived from a closely related derivative and computational models and may vary slightly in BCPDA itself.
The inter-bridgehead distance of approximately 1.85 Å is a critical parameter, as it dictates the spacing of the functional groups attached to these positions.[9] This fixed distance is a key reason for its utility as a para-substituted benzene mimic.
Conformational Analysis: A Tale of Rigidity
Unlike flexible aliphatic chains, the BCP core is exceptionally rigid.[3] The primary source of conformational flexibility in BCPDA arises from the rotation of the two carboxylic acid groups around the C(bridgehead)-C(carboxyl) bonds.
Computational studies and experimental evidence from derivatives suggest that the carboxylic acid groups have a preferred orientation relative to the BCP cage. In the solid state, the formation of intermolecular hydrogen bonds can significantly influence the conformation of these groups, often leading to the formation of dimeric structures.[5][9]
Caption: Conformational considerations of BCPDA.
Structural Characterization Techniques
A combination of spectroscopic and diffraction techniques is employed to confirm the identity and elucidate the three-dimensional structure of BCPDA and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are routine methods for confirming the successful synthesis of BCPDA. The high degree of symmetry in the BCPDA molecule results in a simple NMR spectrum.
-
¹H NMR: Typically shows a singlet for the six bridge protons.
-
¹³C NMR: Exhibits signals for the bridgehead carbons, the bridge carbons, and the carboxyl carbons.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. As demonstrated with derivatives of BCPDA, this technique provides accurate bond lengths, bond angles, and information about intermolecular interactions.[5][9]
Computational Chemistry
Density Functional Theory (DFT) and other computational methods are powerful tools for investigating the structure and properties of BCPDA.[4][10] These methods can be used to:
-
Calculate optimized molecular geometries and predict bond lengths and angles.
-
Analyze conformational preferences of the carboxylic acid groups.
-
Determine strain energies and rationalize reactivity.
Conclusion: A Rigid Scaffold for Future Innovation
The well-defined and rigid three-dimensional structure of this compound is the foundation of its utility in medicinal chemistry and materials science. Its scalable synthesis provides ready access to a scaffold that offers a distinct advantage over traditional planar aromatic systems. A thorough understanding of its core geometry, conformational rigidity, and the methods used for its characterization is paramount for scientists seeking to harness its full potential in the design of next-generation therapeutics and advanced materials.
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An In-Depth Technical Guide to the Electronic Properties of the Bicyclo[1.1.1]pentane Cage
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The bicyclo[1.1.1]pentane (BCP) cage, a highly strained yet remarkably stable hydrocarbon, has transitioned from a structural curiosity to a cornerstone of modern medicinal and materials chemistry.[1][2] Its primary application lies in its role as a three-dimensional, saturated bioisostere for planar aromatic systems, particularly the para-substituted phenyl ring, as well as for alkynes and tert-butyl groups.[1][3][4] This guide provides a detailed exploration of the core electronic properties that underpin the BCP scaffold's utility. We will dissect its unique bonding structure, the nature of its through-bond electronic communication, methods for its characterization, and the implications of these properties for rational drug design and the development of novel molecular materials. The narrative emphasizes the causality behind experimental and computational choices, providing a framework for the predictable modulation of molecular properties.
Introduction: The Rise of a Non-Classical Bioisostere
The drive in pharmaceutical chemistry to "escape from flatland" has spurred the search for scaffolds that can increase the fraction of sp³-hybridized carbons in drug candidates, often improving key physicochemical properties.[5][6] BCP has emerged as a preeminent solution to this challenge.[4][7] First synthesized as a chemical curiosity, its rigid, rod-like structure, which orients substituents at the bridgehead positions (C1 and C3) with a 180° exit vector, perfectly mimics the geometry of a para-substituted arene.[1][4]
Despite possessing a significant strain energy of approximately 66.6 kcal/mol, the BCP core is kinetically robust.[1] This stability, combined with its unique electronic character, allows it to confer substantial advantages over its aromatic counterparts, including enhanced aqueous solubility, improved metabolic stability, and reduced non-specific protein binding, without engaging in the π-π stacking interactions that can be detrimental.[3][5] The explosion of synthetic methods to access functionalized BCPs, largely through the strain-release chemistry of [1.1.1]propellane, has made this scaffold readily accessible for structure-activity relationship (SAR) studies.[1][8][9]
The Unique Electronic Structure of the BCP Core
The electronic properties of BCP are non-intuitive and diverge significantly from classical alkanes. They arise from the severe geometric constraints of the cage structure.
Bonding, Geometry, and Strain
The BCP framework consists of two bridgehead carbons connected by three two-carbon (-CH₂-) bridges. This arrangement forces the bridgehead carbons into an "inverted" tetrahedral geometry, with the three bonds to the bridge carbons lying on one side of a plane and the bond to the substituent on the other. This distortion is the primary source of the cage's high strain energy.[1]
A key geometric parameter is the distance between the bridgehead substituents. The BCP cage acts as a compact, rigid linker, with a C1-C3 separation of approximately 1.85 Å, significantly shorter than the ~2.79 Å separation of a para-disubstituted phenyl ring.[3][4]
| Property | Bicyclo[1.1.1]pentane-1,3-diyl | para-Phenylene |
| Substituent Exit Vector | 180° | 180° |
| Substituent Separation | ~1.85 Å | ~2.79 Å |
| Hybridization | sp³ | sp² |
| Shape | 3D, Rod-like | 2D, Planar |
| Electronic Nature | Saturated, σ-framework | Aromatic, π-system |
Through-Bond Electronic Communication
Perhaps the most critical electronic feature of the BCP core is its ability to facilitate communication between the two bridgehead positions. This occurs not through space, but through the σ-bond framework—a phenomenon known as through-bond interaction or σ-π delocalization.[1][2][10]
The orbitals at the bridgehead carbons possess significant p-character. These orbitals can effectively couple with the σ-orbitals of the strained C-C bonds of the cage. This delocalization creates a pathway for electronic effects, allowing the influence of a substituent at one bridgehead to be transmitted to the other. Computational studies have shown that a developing positive charge at a tertiary site can be stabilized across the entire BCP framework, explaining its reactivity patterns.[2] This electronic transmission is fundamental to its function as a mimic of the conjugated phenyl ring system.
Caption: Integrated workflow for computational and experimental characterization.
Modulating Electronic Properties through Substitution
The true power of the BCP scaffold lies in its capacity for predictable tuning through chemical functionalization.
Bridgehead (C1, C3) Functionalization
This is the most common and well-understood approach. [11]Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to one or both bridgehead carbons directly influences the electronic character of the entire cage via the through-bond coupling mechanism. This allows for the fine-tuning of properties like dipole moment, reactivity, and interaction potential. For example, installing a strong EWG like a fluoro group can significantly alter the redox properties of the BCP core. [12]
Bridge (C2) Functionalization
Functionalization of the methylene bridge positions is a more recent and synthetically challenging frontier. [13][14]Modifying these positions allows for the exploration of new chemical space and provides an orthogonal handle for tuning properties. [14]For example, introducing substituents on the bridge can alter the steric profile and introduce new interaction vectors without changing the linear bridgehead-to-bridgehead axis.
Implications for Drug Discovery and Materials Science
The unique electronic properties of BCP directly translate into tangible benefits in applied science.
Bioisosterism and Physicochemical Properties
As a phenyl ring bioisostere, the BCP cage offers a distinct electronic alternative. While it mimics the geometry, its saturated σ-framework eliminates the potential for aromatic metabolism (e.g., epoxidation), often leading to improved metabolic stability. [5]The lack of a π-system reduces non-specific binding to off-target proteins driven by π-stacking. Furthermore, the 3D, non-planar structure of BCP often disrupts crystal packing compared to its flat aromatic analogue, which can lead to a significant improvement in aqueous solubility—a critical parameter for oral bioavailability. [5][7]
Molecular Rods and Electronic Materials
The rigid, rod-like structure of BCP and its ability to mediate through-bond electronic communication make it an ideal building block for molecular-scale electronics and materials science. [13]Polymers of BCP, known as [n]staffanes, have been proposed as molecular "Tinkertoy" components for nanoarchitectures. [15]The defined length and electronic conductivity of the BCP unit allow for the construction of highly ordered materials with predictable electronic properties.
Key Experimental Protocols
The following protocols are representative of standard workflows for synthesizing and analyzing BCP derivatives.
Protocol: Synthesis of a 1,3-Disubstituted BCP via [1.1.1]Propellane
This protocol describes a general, light-initiated radical addition to [1.1.1]propellane, a common method for accessing functionalized BCPs. [9] Objective: To synthesize a 1-(alkyl-iodide)-3-(acrylamide)bicyclo[1.1.1]pentane derivative.
Materials:
-
[1.1.1]Propellane (0.2 M solution in Et₂O/cyclohexane)
-
Acrylamide derivative (1.5 equiv)
-
Alkyl iodide (1.5 equiv)
-
Photocatalyst (e.g., 4CzIPN, 2.5 mol%)
-
Dichloromethane (DCM)
-
Schlenk tube and magnetic stir bar
-
Blue LED light source (e.g., 467 nm)
Procedure:
-
Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, charge the acrylamide (0.15 mmol), alkyl iodide (0.15 mmol), and photocatalyst (0.0025 mmol).
-
Solvent and Reagent Addition: Add the [1.1.1]propellane solution (0.50 mL, 0.10 mmol) to the tube. Dilute the mixture with an additional 0.50 mL of DCM to achieve a final reaction concentration of approximately 0.1 M.
-
Initiation: Place the Schlenk tube approximately 5 cm from the blue LED light source and begin vigorous stirring.
-
Reaction Monitoring: Allow the reaction to proceed for 12 hours at ambient temperature. The reaction can be monitored by TLC or LC-MS by taking small aliquots.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired 1,3-disubstituted BCP product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol: Computational Analysis of a BCP Derivative (DFT)
Objective: To calculate the HOMO-LUMO gap and map the molecular electrostatic potential of a synthesized BCP derivative.
Software:
-
Gaussian, ORCA, or similar quantum chemistry software package.
-
GaussView, Avogadro, or similar molecular visualization software.
Procedure:
-
Structure Input: Build the molecular structure of the target BCP derivative in the visualization software. Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
Input File Generation: Create an input file for the quantum chemistry software.
-
Methodology: Specify the DFT functional and basis set. A common and reliable combination is B3LYP/6-311+G**.
-
Keywords: Include keywords for geometry optimization (Opt), frequency calculation (Freq - to confirm a true minimum), and population analysis (Pop=NBO for Natural Bond Orbital analysis).
-
Solvation (Optional): To better mimic experimental conditions, include a solvent model like the Polarizable Continuum Model (PCM) for the relevant solvent (e.g., SCRF=(PCM,Solvent=Dichloromethane)).
-
-
Calculation Execution: Submit the input file to the calculation software. This may take several minutes to hours depending on the size of the molecule and computational resources.
-
Analysis of Output:
-
Optimization: Open the resulting log or output file in the visualization software. Confirm that the geometry optimization converged and that the frequency calculation shows zero imaginary frequencies.
-
HOMO/LUMO: Identify the energies of the HOMO and LUMO in the output file. Calculate the gap (E_LUMO - E_HOMO). Visualize the 3D plots of these orbitals to understand their spatial distribution.
-
MEP Surface: Generate the molecular electrostatic potential surface. Analyze the color-coded map to identify electron-rich (red/yellow) and electron-poor (blue) regions of the molecule.
-
Conclusion and Future Outlook
The bicyclo[1.1.1]pentane cage is far more than a simple saturated spacer. Its unique electronic structure, characterized by strained bonds and an efficient through-bond communication network, allows it to function as a highly tunable, three-dimensional electronic module. Understanding these fundamental properties is paramount for its rational application. The synergy between advanced computational analysis and modern synthetic methods continues to expand the BCP toolkit. Future research will likely focus on developing more sophisticated control over the cage's electronic properties through multi-site and bridge functionalization, unlocking new applications in targeted therapeutics, responsive materials, and molecular electronics.
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An In-depth Technical Guide to the Strain Energy Analysis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
This guide provides a comprehensive technical overview of the strain energy analysis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP-DA). It is intended for researchers, scientists, and drug development professionals who are interested in the unique properties of strained molecules and their applications.
Introduction: The Significance of Strained Ring Systems
Bicyclo[1.1.1]pentane (BCP) is a highly strained, bridged cyclic hydrocarbon that has garnered significant attention in medicinal chemistry and materials science.[1][2] First synthesized in 1964, its rigid, three-dimensional structure offers a unique scaffold for the development of novel therapeutics and advanced materials.[2] BCP derivatives, such as this compound (BCP-DA), are particularly valuable as non-classical bioisosteres for phenyl rings, often improving physicochemical properties like solubility and metabolic stability in drug candidates.[1][3][4][5]
The defining characteristic of BCP is its substantial ring strain, a consequence of the severe deviation of its bond angles from the ideal tetrahedral geometry.[6] This stored potential energy dictates the molecule's reactivity and unique physical properties. A thorough understanding and quantification of this strain energy are paramount for predicting the behavior of BCP-containing molecules and for designing new applications. This guide will delve into the theoretical and practical aspects of determining the strain energy of BCP-DA, providing a robust framework for its analysis.
The Unique Geometry of Bicyclo[1.1.1]pentane
The geometry of the BCP core is central to its high strain energy. The two bridgehead carbons are forced into an "inverted" tetrahedral configuration, leading to significant angle strain. The parent BCP molecule possesses a strain energy of approximately 66.6 kcal/mol compared to its acyclic analogue, pentane.[2] The introduction of substituents, such as the dicarboxylic acid groups in BCP-DA, can modulate this strain. A computational study on other BCP derivatives suggests that introducing trigonal centers can lead to a small change in strain energy due to an increase in the distance between the bridgehead carbons, which lessens their repulsive interaction, counteracting the increased angle strain.[7]
Caption: Structure of this compound (BCP-DA).
Quantifying Strain Energy: A Dual Approach
Strain energy is not a directly measurable quantity but is determined by comparing the heat of formation of a cyclic compound to a hypothetical, strain-free reference molecule.[8] Both experimental and computational methods are employed to quantify this value.
Experimental Determination: Bomb Calorimetry
The gold standard for experimentally determining the heat of formation is bomb calorimetry.[9][10] This technique involves the complete combustion of a substance in a constant-volume container (the "bomb").
Experimental Protocol: Bomb Calorimetry
-
A precisely weighed sample of BCP-DA is placed in a crucible inside a high-pressure oxygen-filled bomb.
-
The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).
-
The sample is ignited electrically, and the heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase.[11]
-
By measuring the temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated.[11][12]
-
The heat of formation is then derived from the heat of combustion using Hess's law.
Computational Analysis: A Practical and Powerful Tool
While calorimetry provides invaluable experimental data, computational chemistry offers a more accessible and versatile means of analyzing strain energy.[8] High-level quantum mechanical calculations can accurately predict the thermochemical properties of molecules.
A robust method for calculating strain energy involves the use of isodesmic and homodesmotic reactions.[13][14][15] These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. This conservation allows for a significant cancellation of errors in the quantum mechanical calculations, leading to more accurate strain energy values.[13][16]
Computational Workflow for Strain Energy Analysis
Caption: Workflow for computational strain energy analysis.
Detailed Computational Protocol:
-
Geometry Optimization: The 3D structure of BCP-DA and all reference molecules in the homodesmotic reaction are optimized to find their lowest energy conformation. Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set is a commonly used and effective method for this purpose, providing a good balance of accuracy and computational cost.[17][18][19][20]
-
Frequency Analysis: A frequency calculation is performed on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies). This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
-
Homodesmotic Reaction Construction: A balanced homodesmotic reaction is designed. For BCP-DA, a suitable reaction would be:
Caption: A homodesmotic reaction for calculating the strain energy of BCP-DA.
-
Energy Calculation: The electronic energies, ZPVE, and thermal corrections for all molecules in the reaction are calculated.
-
Strain Energy Calculation: The strain energy is calculated as the enthalpy change of the homodesmotic reaction.
Strain Energy Analysis of this compound
Following the computational protocol outlined above, the strain energy of BCP-DA can be determined. The results of such a calculation would be summarized as follows:
| Molecule | Electronic Energy (Hartree) | ZPVE (kcal/mol) | Thermal Correction to Enthalpy (kcal/mol) | Total Enthalpy (Hartree) |
| BCP-DA | Value | Value | Value | Value |
| Ethane | Value | Value | Value | Value |
| 2,2-dimethylpropanoic acid | Value | Value | Value | Value |
| Propane | Value | Value | Value | Value |
| Calculated Strain Energy | ~65-70 kcal/mol |
Note: The exact values would be obtained from the output of the quantum chemistry software.
The calculated strain energy for BCP-DA is expected to be in a similar range to the parent BCP molecule. The electron-withdrawing nature of the carboxylic acid groups may have a slight stabilizing or destabilizing effect on the cage structure, which would be reflected in the final calculated value.
Implications in Drug Discovery and Beyond
The high strain energy of the BCP core is not a liability but a key feature that is exploited in drug design. This stored energy contributes to its unique reactivity and imparts a rigid, well-defined three-dimensional structure.[1]
-
Bioisosterism: BCPs are excellent bioisosteres for phenyl rings and other bulky groups.[1][4] Replacing a flat aromatic ring with a 3D BCP scaffold can lead to improved pharmacological properties, such as increased solubility, better metabolic stability, and reduced non-specific binding.[3][5][21]
-
"Escape from Flatland": The use of BCPs aligns with the modern medicinal chemistry concept of "escaping from flatland," which advocates for the incorporation of more sp3-hybridized centers to create molecules with greater three-dimensionality.[3][4] This can lead to improved binding specificity and novel intellectual property.[3]
-
Vectorial Properties: The rigid, linear arrangement of the 1,3-substituents on the BCP core provides precise directional vectors for interacting with biological targets.
Conclusion
The strain energy of this compound is a fundamental property that underpins its utility in medicinal chemistry and materials science. Through a combination of experimental techniques like bomb calorimetry and, more commonly, robust computational methods employing homodesmotic reactions, this strain can be accurately quantified. A thorough understanding of the strain energy provides valuable insights into the molecule's stability, reactivity, and potential as a versatile building block for the development of next-generation therapeutics and advanced materials.
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A Guide to the Core Chemical Reactions of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid: A Versatile Scaffold for Modern Chemistry
Foreword: Embracing Three-Dimensionality in Chemical Design
In the relentless pursuit of novel molecular architectures with enhanced physicochemical and pharmacological properties, the scientific community is increasingly looking beyond the flat, two-dimensional world of aromatic rings. This "escape from flatland" has led to a surge in the exploration of saturated, rigid scaffolds that can act as bioisosteres for common aromatic motifs.[1][2][3][4] Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a particularly compelling surrogate for the para-substituted phenyl ring, offering a similar linear exit vector for substituents but with a significantly improved property profile, including enhanced solubility and metabolic stability.[3][4][5][6]
This technical guide focuses on the foundational building block that unlocks the vast potential of the BCP scaffold: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . We will delve into its synthesis and explore its key chemical transformations, providing not just protocols, but also the underlying scientific rationale to empower researchers in drug discovery, materials science, and beyond to leverage this unique molecule to its fullest potential.
The Bicyclo[1.1.1]pentane Core: A Profile in Stability and Strain
The BCP framework is a fascinating paradox. It is a highly strained molecule, with a calculated strain energy of 66.6 kcal/mol, yet it exhibits remarkable thermal and chemical stability.[2][5] This stability, coupled with the rigid, linear orientation of substituents at the bridgehead positions (C1 and C3), makes it an ideal non-classical bioisostere.[5][6] this compound is the most common and versatile starting material for accessing a diverse array of 1,3-disubstituted BCPs, serving as the gateway to this exciting area of chemical space.[4][7][8][9]
Synthesis of this compound: From Propellane to Diacid
The most practical and scalable synthesis of this compound begins with the highly strained and reactive molecule, [1.1.1]propellane. The synthetic sequence involves two key transformations: a photochemical addition to form a diketone intermediate, followed by a haloform reaction to yield the desired diacid.[7][8][9][10][11]
Caption: Synthetic pathway to this compound.
Experimental Protocol: Large-Scale Synthesis
The following protocol is an optimized, scalable procedure for the synthesis of this compound.[7][8][11]
Part A: Photochemical Synthesis of 1,3-Diacetylbicyclo[1.1.1]pentane [8][11]
-
A solution of [1.1.1]propellane in a suitable solvent (e.g., pentane or diethyl ether) is prepared.
-
Freshly distilled 2,3-butanedione (diacetyl) is added to the propellane solution.
-
The mixture is irradiated with a UV lamp (e.g., 365 nm LED) at a low temperature (e.g., -10 to 0 °C) for several hours. The use of a 365 nm light source is advantageous as it allows the reaction to be carried out in standard laboratory glassware.[9]
-
Upon completion, the solvent is removed under reduced pressure to yield crude 1,3-diacetylbicyclo[1.1.1]pentane, which can be purified by crystallization.
Part B: Haloform Reaction to this compound [7][8][11]
-
A solution of sodium hypobromite is prepared by adding bromine to a cooled aqueous solution of sodium hydroxide.
-
A solution of 1,3-diacetylbicyclo[1.1.1]pentane in dioxane is added dropwise to the sodium hypobromite solution while maintaining a low temperature (0-3 °C).
-
The reaction mixture is stirred overnight at room temperature.
-
The excess oxidant is quenched with sodium bisulfite.
-
The aqueous layer is washed with an organic solvent (e.g., chloroform) to remove any non-acidic impurities.
-
The aqueous layer is then acidified with concentrated hydrochloric acid, leading to the precipitation of this compound.
-
The product is collected by filtration, washed with cold water, and dried.
Key Chemical Reactions of the Carboxylic Acid Functionalities
The true utility of this compound lies in the versatility of its two carboxylic acid groups. These functional handles can be independently or simultaneously modified to generate a vast library of BCP derivatives.
Esterification: Mono- and Di-functionalization
Selective monofunctionalization of the diacid is a critical transformation for creating asymmetrical BCP building blocks. This can be achieved through careful control of stoichiometry or by employing protecting group strategies.
Monofunctionalization:
-
Mono-esterification: Treating the diacid with one equivalent of an alcohol in the presence of a coupling agent or under Fischer esterification conditions (with careful control) can yield the mono-ester.[7][8] For example, dissolving the diacid in methanol and adding thionyl chloride dropwise affords the 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid in high yield.[7][8]
Difunctionalization:
-
Di-esterification: The diacid can be readily converted to the corresponding diester by treatment with an excess of alcohol under acidic conditions or by using an alkyl halide with a base. For instance, reaction with benzyl bromide and lithium carbonate in DMF yields the dibenzyl ester.[12]
| Product | Reagents and Conditions | Typical Yield | Reference |
| 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid | MeOH, SOCl₂ | 83% | [7][8] |
| Dibenzyl bicyclo[1.1.1]pentane-1,3-dicarboxylate | BnBr, Li₂CO₃, DMF | High | [12] |
Amide Bond Formation: Building Blocks for Peptidomimetics and More
The carboxylic acid groups are readily converted to amides using standard peptide coupling reagents (e.g., HATU, HOBt, EDC). This reaction is fundamental for incorporating the BCP scaffold into peptides and other biologically relevant molecules. The ability to perform sequential couplings on a mono-protected BCP diacid allows for the construction of complex, asymmetrical structures.
Caption: Stepwise amide coupling workflow for asymmetrical BCP derivatives.
Reduction to Alcohols
The carboxylic acid groups can be reduced to the corresponding primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This transformation provides access to BCP-diols, which are valuable precursors for further functionalization, such as conversion to halides or incorporation into polyesters.
Curtius Rearrangement for Amine Synthesis
The Curtius rearrangement provides a pathway from the carboxylic acids to primary amines. The diacid can be converted to a diacyl azide, which upon heating, rearranges to form a diisocyanate. Subsequent hydrolysis yields the diamine. This is a crucial method for accessing BCP-diamines, which are important in polymer chemistry and as ligands in coordination chemistry.
Decarboxylative Reactions: Forging New Carbon-Carbon Bonds
Modern synthetic methods have enabled the use of carboxylic acids as precursors for radical-based C-C bond formation. These decarboxylative cross-coupling reactions are particularly powerful for the late-stage functionalization of complex molecules.
Decarboxylative Fluorination
This compound can undergo decarboxylative fluorination. For example, treatment with silver nitrate and Selectfluor can afford 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid.[8][13] This reaction introduces a fluorine atom, a common modification in medicinal chemistry to enhance metabolic stability and binding affinity.
Decarboxylative Cross-Coupling
The carboxylic acid groups can be converted into redox-active esters, which can then participate in nickel-catalyzed cross-coupling reactions with (hetero)aryl halides.[14] This allows for the direct connection of the BCP core to aromatic systems, a key transformation for creating bioisosteres of biphenyl-containing drugs. This method avoids the need for pre-formed organometallic reagents and proceeds under mild photochemical conditions.[14]
Functionalization Beyond the Carboxyl Groups: The Bridge Position
While the bridgehead positions are the primary sites of reactivity for the diacid, recent advances have enabled the functionalization of the bridge C-H bonds.[1][2][15] These reactions typically proceed via radical abstraction and allow for the synthesis of 1,2- and 1,2,3-substituted BCPs, which can serve as bioisosteres for ortho- and meta-substituted phenyl rings.[16][17][18][19] While not a direct reaction of the diacid, it's a critical next step in diversifying the BCP scaffold that often starts from diacid-derived precursors.
Conclusion: A Foundation for Innovation
This compound is more than just a molecule; it is a versatile platform for innovation. Its straightforward synthesis and the rich chemistry of its carboxylic acid functionalities provide an accessible entry point into the world of three-dimensional molecular design. From creating novel drug candidates with improved pharmacokinetic profiles to developing new materials with unique properties, the reactions detailed in this guide form the fundamental toolbox for any scientist looking to harness the power of the BCP scaffold. As our understanding of this remarkable system grows, so too will the applications that stem from this foundational building block.
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Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - ResearchGate. Available at: [Link]
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Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes | JACS Au. Available at: [Link]
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Large-Scale Synthesis and Modifications of this compound (BCP) - PMC - PubMed Central. Available at: [Link]
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PHOTOCHEMICAL SYNTHESIS OF this compound - Organic Syntheses. Available at: [Link]
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Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - Semantic Scholar. Available at: [Link]
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Propellane-free access to bicyclo[1.1.1]pentanes - PMC - PubMed Central - NIH. Available at: [Link]
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This compound, MonoMethyl ester - Molbase. Available at: [Link]
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Large-Scale Synthesis and Modifications of this compound (BCP) | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals Enabled by Electron Donor–Acceptor Complex Photoactivation - NIH. Available at: [Link]
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Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes - PMC - NIH. Available at: [Link]
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3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid - MDPI. Available at: [Link]
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Decarboxylative Redox Bicyclo[1.1.1]pentylation: Benchmarking the Influence of Backbone Substituents on C–C Bond-Forming Reactions | Request PDF - ResearchGate. Available at: [Link]
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Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes | PNAS. Available at: [Link]
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Large-Scale Synthesis and Modifications of this compound (BCP) - ResearchGate. Available at: [Link]
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Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes - Macmillan Group - Princeton University. Available at: [Link]
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Syntheses of bicyclo[1.1.1]pentane‐1,3‐dicarboxylic acid (27). - ResearchGate. Available at: [Link]
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1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes | PNAS. Available at: [Link]
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Methodological & Application
Large-scale synthesis protocol for Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
An Application Guide for the Scalable Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
Introduction: The Rise of a Three-Dimensional Scaffold in Drug Discovery
In modern medicinal chemistry, the concept of "escaping from flatland" has gained significant traction. This paradigm encourages the move away from flat, aromatic structures towards more three-dimensional, saturated molecular scaffolds.[1][2] This shift can lead to compounds with improved physicochemical properties, such as enhanced solubility, greater metabolic stability, and better target engagement.[1][3][4] Among the most promising of these three-dimensional scaffolds is the bicyclo[1.1.1]pentane (BCP) core, which has emerged as a highly effective bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and tert-butyl groups.[1][2][5]
The incorporation of the BCP motif has been shown to improve the pharmacological profiles of drug candidates, making it a valuable tool for researchers in drug development.[3][6] However, a significant bottleneck has been the lack of scalable and practical methods for producing key BCP building blocks. This guide provides a detailed, field-proven protocol for the large-scale synthesis of this compound, a foundational precursor for a vast array of medicinally relevant BCP derivatives.[7] The described two-step synthesis leverages a high-throughput photochemical flow reaction followed by a robust batch haloform reaction, enabling the production of kilogram quantities of the target compound.[3][7][8]
Overall Synthetic Strategy
The synthesis is achieved in two primary stages, starting from the highly strained and reactive [1.1.1]propellane.
-
Photochemical Addition: [1.1.1]Propellane undergoes a radical addition reaction with diacetyl (2,3-butanedione) under photochemical conditions to form the intermediate, 1,3-diacetylbicyclo[1.1.1]pentane. Utilizing a flow photoreactor for this step allows for excellent scalability, safety, and control.[3][7][8]
-
Haloform Reaction: The resulting diketone is then subjected to a haloform reaction using sodium hypobromite. This reaction efficiently oxidizes the two acetyl groups to carboxylic acids, yielding the desired this compound after acidic workup.[3][9][10]
Part 1: Large-Scale Synthesis of 1,3-Diacetylbicyclo[1.1.1]pentane
Causality Behind Experimental Choices: This key step constructs the BCP core. The choice of a photochemical flow reaction is deliberate for large-scale applications. A flow setup maximizes light penetration and surface-area-to-volume ratio, ensuring efficient and uniform irradiation of the reaction mixture. This is a significant improvement over batch photoreactions, which suffer from poor light penetration at scale. Modern LED-based photoreactors operating at 365 nm are preferred as they are more energy-efficient and avoid the hazards associated with traditional mercury lamps.[3][7] The reaction proceeds via a radical mechanism initiated by the UV light, where the highly strained central bond of [1.1.1]propellane opens and adds across the two carbonyl groups of diacetyl.[2][10]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| [1.1.1]Propellane Solution | ~0.7 M in Et₂O | In-house preparation | Generated in situ from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.[10][11] |
| Diacetyl (2,3-Butanedione) | Reagent Grade, ≥97% | Standard Supplier | Freshly distilled if necessary. |
| Diethyl Ether (Et₂O) | Anhydrous | Standard Supplier | Used as solvent for propellane solution. |
| Equipment | |||
| Flow Photoreactor System | Equipped with 365 nm high-power LED arrays. | ||
| Peristaltic or HPLC Pump | For precise control of flow rate. | ||
| Large Volume Reservoir | For holding the reaction mixture. | ||
| Rotary Evaporator | For solvent removal. |
Detailed Experimental Protocol
-
Preparation of Reactant Solution:
-
To a solution of [1.1.1]propellane in diethyl ether (~0.7 M, 8 L, 5.6 mol, 1.0 equiv), add a solution of diacetyl (482.0 g, 5.6 mol, 1.0 equiv) that has been degassed with argon.[3]
-
The total volume of the reaction mixture will be approximately 9 L.
-
-
Flow Photoreaction:
-
Prime the flow photoreactor system with diethyl ether.
-
Pump the prepared reaction mixture through the photoreactor at a flow rate of approximately 30 mL/min.[3] The residence time in the illuminated zone should be sufficient to ensure complete consumption of the propellane. It is recommended to monitor the reaction by NMR; irradiation should continue as long as the characteristic propellane signal (δ ~2.0 ppm) is present.[10][12]
-
Set the LED illumination to 365 nm with a power output sufficient for the scale (e.g., ~670 W total diode power).[3] Maintain the reaction temperature at -10 ± 5°C using an external circulator.[10]
-
The entire process for a 9 L batch should take approximately 6 hours.[3][7]
-
-
Workup and Isolation:
-
Collect the output from the photoreactor in a suitable receiving flask.
-
Concentrate the collected solution under reduced pressure using a rotary evaporator to remove the diethyl ether.[3][10]
-
The resulting crude material is 1,3-diacetylbicyclo[1.1.1]pentane, which typically solidifies upon concentration. It can be washed with a cold mixture of pentane:diethyl ether (2:1) to remove colored impurities.[10]
-
Quantitative Data Summary
| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equiv. |
| [1.1.1]Propellane | 66.10 | ~370 | 5.6 | 1.0 |
| Diacetyl | 86.09 | 482.0 | 5.6 | 1.0 |
| Product | ||||
| 1,3-Diacetylbicyclo[1.1.1]pentane | 152.20 | ~821 | 5.4 | |
| Expected Yield:~94% [3] |
Part 2: Synthesis of this compound
Causality Behind Experimental Choices: The haloform reaction is a classic and highly reliable method for converting methyl ketones into carboxylic acids. The reaction is performed in a batch setup, which is well-suited for this transformation on a large scale. Sodium hypobromite (NaOBr) is generated in situ from bromine and sodium hydroxide for safety and convenience.[10] The reaction must be performed at low temperature (0°C) during the addition of the diketone to control the exothermicity of the reaction and minimize side products. Dioxane is used as a co-solvent to ensure the solubility of the organic diketone in the aqueous reaction medium.[3][7][10] The final acidification step protonates the dicarboxylate salt, causing the desired diacid to precipitate from the aqueous solution due to its lower solubility.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 1,3-Diacetylbicyclo[1.1.1]pentane | As prepared above | ||
| Sodium Hydroxide (NaOH) | Reagent Grade | Standard Supplier | |
| Bromine (Br₂) | Reagent Grade | Standard Supplier | Caution: Highly corrosive and toxic. |
| 1,4-Dioxane | Reagent Grade | Standard Supplier | |
| Hydrochloric Acid (HCl) | Concentrated, 37% | Standard Supplier | |
| Ethyl Acetate (EtOAc) | Reagent Grade | Standard Supplier | For extraction. |
| Dichloromethane (CH₂Cl₂) | Reagent Grade | Standard Supplier | For extraction. |
| Sodium Bisulfite (NaHSO₃) | Reagent Grade | Standard Supplier | For quenching excess bromine. |
| Equipment | |||
| Large Three-Neck Round-Bottom Flask | Appropriate for the scale (e.g., 10-20 L). | ||
| Mechanical Stirrer | For efficient mixing. | ||
| Addition Funnel | For controlled addition of reagents. | ||
| Thermometer | To monitor reaction temperature. |
Detailed Experimental Protocol
-
Preparation of Hypobromite Solution:
-
In a large three-necked flask equipped with a mechanical stirrer and thermometer, dissolve sodium hydroxide (1 kg, 24.6 mol, 15.0 equiv) in water (3.5 L). Cool the solution to below 20°C in an ice bath.[3][7]
-
CAUTION: Perform this in a well-ventilated fume hood. Slowly add bromine (2 kg, 12.3 mol, 7.5 equiv) dropwise to the stirred NaOH solution, ensuring the temperature is maintained.[3][7]
-
Stir the resulting mixture for 3 hours, then cool it to 0°C.[3]
-
-
Haloform Reaction:
-
Dissolve the 1,3-diacetylbicyclo[1.1.1]pentane (250.0 g, 1.64 mol, 1.0 equiv) in 1,4-dioxane (1 L).[3][7]
-
Add the solution of the diketone dropwise to the cold hypobromite solution via an addition funnel. The rate of addition should be controlled to keep the internal temperature from exceeding 3-5°C.[10]
-
After the addition is complete, allow the mixture to stir at 0°C for 1 hour, and then let it warm to room temperature and stir overnight.[3][10]
-
-
Workup and Isolation:
-
Cool the reaction mixture and add sodium bisulfite (a small amount, e.g., ~2 g) to quench any remaining bromine.[10]
-
Extract the mixture with dichloromethane (3 x 3 L) to remove bromoform and other organic byproducts.[3]
-
Transfer the aqueous layer to a suitable container and cool it in an ice bath. Slowly and carefully acidify the solution with concentrated hydrochloric acid until the pH is ~2-3.[13] A white precipitate of the dicarboxylic acid will form.
-
Extract the acidified aqueous solution with ethyl acetate (3 x 3 L).[3]
-
Combine the ethyl acetate layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product as a white solid.
-
Quantitative Data Summary
| Compound | Molar Mass ( g/mol ) | Amount | Moles (mol) | Equiv. |
| 1,3-Diacetylbicyclo[1.1.1]pentane | 152.20 | 250.0 g | 1.64 | 1.0 |
| Sodium Hydroxide | 40.00 | 1 kg | 24.6 | 15.0 |
| Bromine | 159.81 | 2 kg | 12.3 | 7.5 |
| Product | ||||
| This compound | 156.14 | ~200 g | 1.28 | |
| Expected Yield:~75-85% |
Safety and Handling Precautions
-
[1.1.1]Propellane: This is a highly strained and reactive molecule. It should not be isolated in pure form. It is generated and handled in solution and used immediately.[11][14] Avoid exposure to air and heat. All operations should be conducted under an inert atmosphere (e.g., Argon).
-
Bromine: A highly corrosive, toxic, and oxidizing substance. Always handle bromine in a chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, splash goggles, and a face shield.[10] Have a bromine spill kit and a quenching agent (e.g., sodium thiosulfate solution) readily available.
-
Sodium Hydroxide: A strong base that is highly corrosive. Avoid contact with skin and eyes.
-
Photochemical Reactions: UV light from the photoreactor is damaging to the eyes and skin. Ensure the reactor is properly shielded during operation.
-
General Procedures: All manipulations should be carried out by trained personnel in a well-ventilated laboratory. Always wear appropriate PPE, including safety glasses, lab coats, and gloves.[12]
Characterization Data
The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques.
-
1,3-Diacetylbicyclo[1.1.1]pentane:
-
This compound:
-
¹H NMR (DMSO-d₆): δ 12.5 (br s, 2H), 2.17 (s, 6H) ppm.
-
Melting Point: >300°C (decomposes).[12]
-
References
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Ripenko, V., Vysochyn, D., & Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of this compound (BCP). The Journal of Organic Chemistry. [Link]
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Ripenko, V., Vysochyn, D., Klymov, I., Zhersh, S., & Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of this compound (BCP). The Journal of Organic Chemistry, 86(14), 9829–9837. [Link]
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Ripenko, V., Vysochyn, D., Klymov, I., Zhersh, S., & Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of this compound (BCP). The Journal of Organic Chemistry, 86(14), 9829–9837. [Link]
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Levin, M. D., Kaszynski, P., & Michl, J. (2000). Photochemical Synthesis of this compound. Organic Syntheses, 77, 249. [Link]
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Mykhailiuk, P. K. (2021). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]
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Wang, Y., et al. (2023). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]
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Lear, M. J., et al. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie International Edition, 60(45), 24754-24771. [Link]
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Li, L., et al. (2023). Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. Journal of the American Chemical Society. [Link]
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Ripenko, V., et al. (2021). Syntheses of this compound (27). ResearchGate. [Link]
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Tredwell, M., et al. (2022). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Molbank, 2022(2), M1389. [Link]
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Saini, R. K., & Dailey, W. P. (1998). [1.1.1]Propellane. Organic Syntheses, 75, 98. [Link]
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Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid: A Scalable and Practical Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCPDA) is a pivotal building block in modern medicinal chemistry, serving as a saturated, rigid bioisostere for the para-substituted benzene ring. Its incorporation into drug candidates has been shown to improve key physicochemical properties such as solubility and metabolic stability while maintaining or enhancing biological activity.[1][2][3] This application note provides a detailed, field-proven protocol for the large-scale synthesis of BCPDA, leveraging a two-step process that begins with a photochemical addition of [1.1.1]propellane to diacetyl, followed by a haloform reaction. This guide is designed to equip researchers with the practical knowledge to confidently and efficiently produce multi-gram quantities of this valuable compound.
Introduction: The Rise of Bicyclo[1.1.1]pentane in Drug Discovery
The concept of "escaping from flatland" has become a guiding principle in contemporary drug design, encouraging the replacement of planar aromatic rings with three-dimensional saturated scaffolds.[2] This strategy aims to improve the ADME (absorption, distribution, metabolism, and excretion) properties of drug molecules. The bicyclo[1.1.1]pentane (BCP) core, in particular, has emerged as an exceptional bioisostere for the 1,4-disubstituted phenyl ring.[4][5] Its rigid, rod-like structure mimics the geometry of a para-substituted arene, allowing it to preserve vital interactions with biological targets. However, the BCP scaffold often imparts superior pharmacological properties, including enhanced solubility, greater metabolic stability, and the opportunity to explore novel chemical space.[2][3][5]
This compound is the cornerstone for accessing a wide array of functionalized BCP derivatives.[1][6] Its two carboxylic acid groups provide versatile handles for further chemical elaboration. The growing demand for BCPDA from pharmaceutical and academic laboratories has necessitated the development of scalable and reliable synthetic routes. The method detailed herein, adapted from seminal work in the field, addresses this need by employing a robust photochemical approach that can be implemented in either batch or continuous-flow setups.[1][6][7]
Overall Synthetic Strategy
The synthesis of BCPDA is efficiently achieved in two key steps, starting from the highly strained [1.1.1]propellane.
-
Photochemical [2+2] Cycloaddition: [1.1.1]Propellane undergoes a photochemical radical addition to diacetyl (2,3-butanedione). This reaction constructs the BCP core and yields the intermediate, 1,3-diacetylbicyclo[1.1.1]pentane. This step is notable for its efficiency and can be significantly scaled up using a continuous-flow photochemical reactor.[1][6]
-
Haloform Reaction: The resulting diketone is then subjected to a haloform reaction (specifically, a bromoform reaction in this protocol) to oxidize the two acetyl groups into carboxylic acids, furnishing the final product, BCPDA.[1][3]
The overall workflow is depicted below:
Figure 2: Simplified reaction mechanism pathway.
Detailed Experimental Protocols
Safety Precautions: This synthesis involves hazardous materials including bromine (toxic, corrosive), sodium hydroxide (corrosive), and flammable organic solvents. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. All steps should be performed in a well-ventilated fume hood.
Step 1: Photochemical Synthesis of 1,3-Diacetylbicyclo[1.1.1]pentane
This protocol is adapted for a batch process using a standard photochemical reactor. For large-scale synthesis (>1 kg), a flow reactor is recommended. [1][6]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
|---|---|---|---|---|
| [1.1.1]Propellane solution | 66.10 | ~0.2 M in Et₂O | ~0.2 mol | Prepared from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane. Handle under inert atmosphere. |
| Diacetyl (2,3-butanedione) | 86.09 | 25.8 g (27 mL) | 0.3 mol | Freshly distilled recommended. |
| Diethyl ether (Et₂O) | 74.12 | 1 L | - | Anhydrous. |
Equipment:
-
1 L Pyrex photochemical reactor vessel with a cooling jacket and magnetic stirrer.
-
Medium-pressure mercury lamp (Hanovia type or similar).
-
Inert atmosphere setup (e.g., argon or nitrogen).
Procedure:
-
Assemble the photochemical reactor and ensure it is clean, dry, and under an inert atmosphere.
-
To the reactor, add the solution of [1.1.1]propellane in diethyl ether.
-
Add the freshly distilled diacetyl to the reactor via syringe.
-
Begin vigorous stirring and circulate coolant through the jacket to maintain the reaction temperature at approximately 15-20 °C.
-
Turn on the mercury lamp to initiate the reaction. The reaction is typically complete within 6-12 hours.
-
Monitor the reaction progress by TLC or GC-MS. The disappearance of propellane indicates completion.
-
Once complete, turn off the lamp and concentrate the reaction mixture under reduced pressure. The resulting crude diketone can be used directly in the next step without further purification, as this has been found to improve the overall yield of the final product. [3]
Step 2: Synthesis of this compound via Haloform Reaction
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Crude Diketone Intermediate | 152.19 | ~30.4 g | 0.2 mol | From Step 1. |
| Sodium Hydroxide (NaOH) | 40.00 | 120 g | 3.0 mol | - |
| Bromine (Br₂) | 159.81 | 240 g (77 mL) | 1.5 mol | Caution! Highly toxic and corrosive. |
| Water (H₂O) | 18.02 | 420 mL | - | Deionized. |
| 1,4-Dioxane | 88.11 | 120 mL | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - | For extraction. |
| Hydrochloric Acid (HCl) | 36.46 | As needed | - | Concentrated, for acidification. |
Procedure:
-
In a large flask equipped with a mechanical stirrer and an ice bath, prepare a solution of sodium hydroxide in water. Cool the solution to below 20 °C.
-
Slowly and carefully add the bromine dropwise to the cold NaOH solution. The addition is exothermic; maintain the temperature below 20 °C. Stir for 3 hours to form the sodium hypobromite solution.
-
Cool the hypobromite solution to 0 °C in an ice-salt bath.
-
Dissolve the crude diketone from Step 1 in 1,4-dioxane.
-
Add the diketone solution dropwise to the cold hypobromite solution. Maintain vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Transfer the reaction mixture to a separatory funnel and extract with dichloromethane or ethyl acetate to remove organic byproducts (like bromoform).
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~1-2 with concentrated HCl. A white precipitate of BCPDA will form.
-
Extract the acidified aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude solid can be further purified by mashing in hexane, followed by dichloromethane, and then filtering to obtain a white solid. [1][3]
Expected Results and Characterization
-
Yield: The overall yield for the two-step process is typically in the range of 45-55%. [1]* Appearance: A white crystalline solid.
-
Melting Point: 169–170 °C. [1]* ¹H NMR (400 MHz, DMSO-d₆): δ 12.50 (br s, 2H, COOH), 2.14 (s, 6H, CH). [1]* ¹³C NMR (126 MHz, DMSO-d₆): δ 170.6 (C=O), 51.8 (bridgehead C), 37.2 (bridge CH). [1]* HRMS (ESI-TOF) m/z: [M + H]⁺ calcd for C₇H₉O₄ 157.0501; found 157.0508. [1]
Conclusion
The photochemical synthesis of this compound is a highly practical and scalable method for producing this crucial building block for drug discovery. The protocol described provides a reliable pathway, from the efficient formation of the BCP core via a photochemical reaction to the final oxidation via a haloform reaction. By offering improved physicochemical properties as a benzene bioisostere, BCPDA and its derivatives will continue to be indispensable tools for medicinal chemists aiming to escape flatland and develop the next generation of therapeutics.
References
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Ripenko, V.; Vysochyn, D.; Klymov, I.; Zhersh, S.; Mykhailiuk, P. Large-Scale Synthesis and Modifications of this compound (BCP). The Journal of Organic Chemistry2021 , 86 (14), 9647–9656. [Link]
-
Gim-Saboscova, S.; et al. 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Molbank2023 , 2023(1), M1567. [Link]
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Ripenko, V.; Vysochyn, D.; Klymov, I.; Zhersh, S.; Mykhailiuk, P. Large-Scale Synthesis and Modifications of this compound (BCP). ResearchGate. [Link]
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Stepan, A. F.; et al. The Bicyclo[1.1.1]pentane Motif in Medicinal Chemistry. Chemical Reviews2016 , 116 (19), 11460-11503. (Semantic Scholar link provided for context: [Link])
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Kaszynski, P.; Michl, J. A practical photochemical synthesis of this compound. The Journal of Organic Chemistry1988 , 53 (19), 4593–4594. [Link]
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Mykhailiuk, P. K. Large-Scale Synthesis and Modifications of this compound (BCP). The Journal of Organic Chemistry2021 , 86 (14), 9647-9656. [Link]
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Stetson, R. J.; et al. Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society2022 , 144 (15), 6691-6697. [Link]
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Bull, J. A.; et al. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au2021 , 1 (10), 1546-1565. [Link]
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Chen, K.; et al. Syntheses of this compound. ResearchGate. [Link]
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Nagornov, E. A.; et al. Strain-Release [2π + 2σ] Cycloadditions for the Synthesis of Bicyclo[2.1.1]hexanes Initiated by Energy Transfer. Journal of the American Chemical Society2022 , 144 (18), 8072-8078. [Link]
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Application Notes and Protocols: Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid in Advanced Polymer Chemistry
Introduction: The Bicyclo[1.1.1]pentane Moiety as a Paradigm-Shifting Building Block in Polymer Science
In the quest for novel materials with superior performance characteristics, polymer chemists are increasingly looking beyond traditional planar, aromatic monomers. The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a compelling three-dimensional, saturated bioisostere for 1,4-disubstituted benzene rings, offering a unique combination of rigidity, linearity, and improved physicochemical properties.[1][2] Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCPDA) is a key derivative that allows for the incorporation of this rigid, cage-like structure into the backbone of polymers such as polyesters and polyamides.
The strained yet remarkably stable structure of the BCP core imparts a rigid, rod-like geometry to the polymer chain, a significant deviation from the more flexible chains derived from aliphatic dicarboxylic acids or the planar structures from aromatic counterparts like terephthalic acid.[3] This unique molecular architecture is hypothesized to lead to polymers with enhanced thermal stability, modified solubility profiles, and potentially novel liquid crystalline or piezoelectric properties.[3]
These application notes serve as a comprehensive technical guide for researchers, materials scientists, and drug development professionals interested in leveraging the unique properties of BCPDA in polymer synthesis. We will provide a detailed, field-proven protocol for the large-scale synthesis of BCPDA, followed by a representative protocol for its incorporation into a polyester backbone via melt polycondensation. The causality behind experimental choices will be elucidated, and the expected impact of the BCP moiety on polymer properties will be discussed.
I. Synthesis of this compound (BCPDA)
The synthesis of BCPDA on a multigram scale is most effectively achieved through a two-step process starting from the highly strained [1.1.1]propellane. The protocol outlined below is an optimized and scalable procedure.[2][4][5]
Logical Workflow for BCPDA Synthesis
The synthesis begins with the photochemical addition of diacetyl to [1.1.1]propellane to form 1,3-diacetylbicyclo[1.1.1]pentane. This intermediate is then subjected to a haloform reaction to yield the desired dicarboxylic acid.
Caption: Workflow for the synthesis of BCPDA.
Experimental Protocol: Large-Scale Synthesis of BCPDA
This protocol is adapted from the work of Mykhailiuk and coworkers, which allows for the production of hundreds of grams of BCPDA.[2]
Part A: Synthesis of 1,3-Diacetylbicyclo[1.1.1]pentane
-
Reaction Setup: A solution of [1.1.1]propellane (1.0 equiv) in a suitable solvent is prepared. To this is added diacetyl (1.2 equiv). For large-scale synthesis, a flow chemistry setup with a UV lamp (e.g., 365 nm LED) is recommended to ensure efficient irradiation and heat dissipation.[2]
-
Photochemical Reaction: The reaction mixture is irradiated at room temperature. The progress of the reaction can be monitored by the disappearance of the yellow color of diacetyl.[6]
-
Work-up: Upon completion, the solvent is removed under reduced pressure to yield crude 1,3-diacetylbicyclo[1.1.1]pentane, which can often be used in the next step without further purification.[2]
Part B: Synthesis of this compound
-
Preparation of Hypobromite Solution: In a three-necked flask equipped with a mechanical stirrer and a thermometer, a solution of sodium hydroxide (15.0 equiv) in water is prepared and cooled to 0 °C. Bromine (7.5 equiv) is added dropwise while maintaining the temperature below 10 °C. The mixture is stirred for 3 hours.[2][4]
-
Haloform Reaction: The crude 1,3-diacetylbicyclo[1.1.1]pentane (1.0 equiv) is dissolved in dioxane and added dropwise to the cooled hypobromite solution, ensuring the temperature does not exceed 3 °C.[5]
-
Reaction Progression: The reaction mixture is stirred for 1 hour at 0 °C and then allowed to warm to room temperature overnight.
-
Quenching and Extraction: Sodium bisulfite is added to quench any remaining bromine. The aqueous solution is washed with an organic solvent like dichloromethane to remove non-acidic byproducts.
-
Acidification and Isolation: The aqueous layer is acidified with concentrated hydrochloric acid. The resulting precipitate of BCPDA is collected by filtration, washed with cold water, and dried under vacuum. Further product can be obtained by continuous extraction of the acidic aqueous layer with diethyl ether.[2][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈O₄ | [7] |
| Molecular Weight | 156.14 g/mol | [7] |
| Appearance | White solid | [2] |
| Melting Point | 169-170 °C | [2] |
II. Application in Polymer Synthesis: Polyesters
BCPDA can be used as a dicarboxylic acid monomer in condensation polymerization with various diols to produce polyesters. The resulting polymers are expected to exhibit high thermal stability and rigidity due to the incorporation of the BCP cage.[3]
Causality Behind Monomer Choice and Polymerization Technique
-
Monomer Reactivity: BCPDA can be challenging to polymerize directly due to its high melting point and potential for sublimation. Therefore, it is often converted to its more reactive diacyl chloride or, more commonly for melt polycondensation, its dimethyl ester, dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate.[8] The dimethyl ester allows for a transesterification reaction with a diol at high temperatures, which is a standard industrial process for polyester synthesis.
-
Melt Polycondensation: This technique is chosen for its simplicity, as it does not require a solvent and the byproduct (methanol in the case of transesterification) can be easily removed by vacuum to drive the polymerization to completion.
General Workflow for BCPDA-based Polyester Synthesis
Caption: Two-stage melt polymerization for BCP-based polyesters.
Representative Protocol: Synthesis of a BCPDA-based Polyester via Melt Polycondensation
-
Monomer Preparation: Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate can be synthesized from BCPDA by standard esterification methods (e.g., with methanol and a catalytic amount of sulfuric acid).
-
Reaction Setup: A three-necked flask is charged with dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate (1.0 equiv), a diol (e.g., ethylene glycol, 2.2 equiv), and a transesterification catalyst (e.g., zinc acetate, ~200 ppm). The flask is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a condenser.
-
Transesterification Stage: The mixture is heated under a slow stream of nitrogen to ~180-200 °C. Methanol is evolved and collected. This stage is continued until ~80-90% of the theoretical amount of methanol has been collected.
-
Polycondensation Stage: A polycondensation catalyst (e.g., antimony trioxide, ~300 ppm) and a thermal stabilizer (e.g., a phosphite antioxidant) are added. The temperature is gradually increased to ~250-280 °C, and a vacuum is slowly applied (to <1 Torr). The viscosity of the melt will increase significantly. The reaction is continued until the desired melt viscosity (and thus molecular weight) is achieved, as indicated by the torque on the mechanical stirrer.
-
Polymer Isolation: The vacuum is broken with nitrogen, and the molten polymer is extruded from the reactor, cooled (e.g., in a water bath), and pelletized.
III. Expected Properties and Characterization of BCPDA-based Polymers
The incorporation of the rigid BCP unit is expected to significantly influence the thermal and mechanical properties of the resulting polymers.
Table 2: Expected Impact of BCPDA on Polymer Properties Compared to Aromatic Analogues (e.g., Terephthalic Acid)
| Property | Expected Outcome for BCPDA Polymers | Rationale |
| Glass Transition Temp. (Tg) | Higher | The rigid, non-planar BCP cage restricts chain rotation and mobility. |
| Thermal Stability (Td) | High | Bicyclo[1.1.1]pentanes are known to be thermally stable up to 250-300 °C.[3] |
| Crystallinity | Potentially lower or different | The 3D structure of the BCP unit may disrupt the packing efficiency seen in planar aromatic polymers. |
| Solubility | Improved in some organic solvents | The saturated, non-aromatic nature of the BCP unit can lead to better solubility profiles compared to their often insoluble aromatic counterparts.[2] |
| Mechanical Strength | High stiffness and modulus | The rigid rod-like nature of the BCP unit is expected to lead to stiff polymer chains. |
Standard Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the incorporation of the BCPDA monomer into the polymer backbone and to determine the polymer composition.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring the decomposition temperature (Td).
-
Mechanical Testing (e.g., Tensile Testing): To measure the mechanical properties of the polymer, such as Young's modulus, tensile strength, and elongation at break.
IV. Future Outlook and Applications
The unique properties imparted by the BCPDA monomer open up possibilities for a new class of high-performance polymers. Potential applications include:
-
High-Temperature Engineering Plastics: For applications requiring high thermal stability and mechanical rigidity.
-
Advanced Fibers and Films: The rigid-rod nature of BCPDA-based polymers could lead to materials with high tensile strength and modulus.
-
Liquid Crystalline Polymers: The linear, rigid structure of the BCP unit is a key feature of mesogens that form liquid crystal phases.
-
Biomedical Materials: As a bioisostere, BCPDA can be used to create polyesters and polyamides with improved biocompatibility and tailored degradation profiles for applications in drug delivery and tissue engineering.
Further research is needed to fully explore the synthesis-structure-property relationships of BCPDA-based polymers. The protocols and information provided herein offer a solid foundation for researchers to begin exploring this exciting and promising area of polymer chemistry.
References
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Levin, M. D.; Kaszynski, P.; Michl, J. Photochemical Synthesis of this compound. Org. Synth.2000 , 77, 249. [Link]
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Ripenko, V., et al. Large-Scale Synthesis and Modifications of this compound (BCP). J. Org. Chem.2021 , 86 (14), 9647–9660. [Link]
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Ripenko, V., et al. Large-Scale Synthesis and Modifications of this compound (BCP). PMC. [Link]
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Mykhailiuk, P. K. Synthesis of Bicyclo[1.1.1]pentane (BCP)-Based Straight-Shaped Diphosphine Ligands. Angew. Chem. Int. Ed.2023 , 62 (27), e202303975. [Link]
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Ripenko, V., et al. Large-Scale Synthesis and Modifications of this compound (BCP). ResearchGate. [Link]
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Urbańska, K., et al. Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. J. Org. Chem.2022 , 87 (1), 446–456. [Link]
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Grover, N., et al. Bicyclo[1.1.1]pentane Embedded in Porphyrinoids. ResearchGate. [Link]
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Promontorio, R. Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Thesis. [Link]
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Walczak, M. A. A. Synthesis and Reactions of Bicyclo[1.1.0]butanes. D-Scholarship@Pitt. [Link]
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Anderson, E. A., et al. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au2023 , 3 (5), 1253–1271. [Link]
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Mita, T., et al. Synthesis of Bicyclo[1.1.1]pentane-Based, Straight-Shaped Diphosphine Ligands. ICReDD. [Link]
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Bull, J. A., et al. Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues. Org. Lett.2022 , 24 (32), 5943–5948. [Link]
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Baran, P. S., et al. A general synthesis of complex bicyclo[1.1.1]pentanes via a multi-component cascade atom transfer radical addition. ChemRxiv. [Link]
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Alabugin, I. V., et al. Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo-Sulfenylation of [1.1.1]Propellane. Org. Lett.2021 , 23 (15), 5894–5898. [Link]
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Baran, P. S., et al. Direct Synthesis of 2-Substitued Bicyclo[1.1.1]pentanes by Sequential C=C, C–C Functionalization Reactions. ChemRxiv. [Link]
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Application Notes & Protocols: Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid as a Rigid Linker in Metal-Organic Frameworks
Introduction: Engineering Precision into Porous Materials with a Novel 3D Linker
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and chemical functionality.[1] The judicious selection of organic linkers is a cornerstone of MOF design, dictating the ultimate topology and properties of the resulting crystalline material.[1] While planar, aromatic dicarboxylates like terephthalic acid have been foundational, their inherent two-dimensionality can lead to framework flexibility, such as breathing or linker rotation, which can be undesirable for applications requiring precise and stable pore dimensions.[2]
To address this challenge, researchers are increasingly turning to three-dimensional (3D), rigid linkers that impart exceptional stability and create unique pore environments.[2] Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP-DCA) has emerged as a superior building block in this class. Its compact, propeller-like, and highly rigid aliphatic structure acts as a "strut," effectively preventing the structural dynamism often seen in MOFs built from 2D linkers. This guide provides an in-depth exploration of BCP-DCA as a linker in MOF synthesis, offering detailed protocols and insights for researchers in materials chemistry and drug development.
The BCP-DCA Advantage: Causality of Experimental Outcomes
The unique geometry of BCP-DCA is central to its function. Unlike a flat phenyl ring, the BCP cage has fixed, opposing carboxylate groups, creating a truly linear and rigid connector. This structural rigidity is the primary reason for its selection in advanced MOF design.
-
Mitigating Flexibility: The steric bulk of the BCP core prevents large-scale framework transformations, such as the "breathing" seen in the MIL-53 family of MOFs. This leads to stable, open-pore structures that are crucial for size-selective separations and consistent catalytic activity.[2]
-
Sub-Ångstrom Pore Control: By eliminating linker rotation as a variable, BCP-DCA allows for the design of pore apertures with exceptional precision, a critical requirement for separating molecules with very similar kinetic diameters.
-
Unique Pore Chemistry: As an aliphatic linker, BCP-DCA creates a non-aromatic, hydrocarbon-rich pore environment. This can lead to different host-guest interactions compared to traditional aromatic-based MOFs, potentially enhancing adsorption enthalpies for specific guest molecules.[3]
-
Bioisostere Potential in Drug Delivery: In medicinal chemistry, the BCP core is recognized as a bioisostere for the para-substituted phenyl ring.[4][5] This structural mimicry, combined with improved physicochemical properties like solubility, makes BCP-DCA-based MOFs intriguing candidates for drug delivery systems, potentially interacting favorably with biological targets while offering the high loading capacity of a porous carrier.[4]
Protocol I: Synthesis of a Robust Zr-BCP-DCA MOF (UiO-66 Analogue)
This protocol describes the synthesis of a highly stable, porous zirconium-based MOF analogous to the well-studied UiO-66. The procedure utilizes a modulator to control crystal growth and defect formation, which is critical for achieving high crystallinity and porosity with the robust Zr-O coordination bond.[1]
Rationale for Component Selection:
-
Metal Source (ZrCl₄): Zirconium(IV) forms exceptionally strong coordination bonds with carboxylates, leading to MOFs with high thermal and chemical stability.[6]
-
Solvent (DMF): N,N-Dimethylformamide is a high-boiling point, polar aprotic solvent capable of dissolving both the metal salt and the organic linker. It facilitates the solvothermal reaction conditions required for high-quality crystal growth.[7][8] However, its efficacy may stem more from its role in processes preceding the final MOF assembly rather than just stabilizing the final structure.[9]
-
Modulator (Benzoic Acid): The addition of a monocarboxylic acid, like benzoic acid, is a key strategy in the synthesis of Zr-MOFs. The modulator competes with the BCP-DCA linker for coordination to the zirconium clusters. This competition slows down the rapid, often irreversible, formation of Zr-O bonds, promoting the dissolution of defects and favoring the growth of larger, more ordered crystals. The choice of modulator and its concentration is a powerful tool to tune crystal size and defect density.[1][10]
Materials & Equipment:
-
This compound (BCP-DCA)
-
Zirconium(IV) chloride (ZrCl₄)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Benzoic Acid
-
20 mL Scintillation Vials or Teflon-lined autoclave
-
Oven capable of maintaining 120 °C
-
Centrifuge
-
Vacuum oven
Step-by-Step Synthesis Procedure:
-
Prepare Precursor Solution: In a 20 mL glass scintillation vial, dissolve Zirconium(IV) chloride (e.g., 58 mg, 0.25 mmol) and Benzoic Acid (e.g., 549 mg, 4.5 mmol, ~18 equivalents) in 10 mL of anhydrous DMF.
-
Add Linker: To the solution from Step 1, add BCP-DCA (e.g., 39 mg, 0.25 mmol).
-
Sonication: Cap the vial tightly and sonicate the mixture for 10-15 minutes until a clear, homogeneous solution is formed.
-
Solvothermal Reaction: Place the sealed vial in a preheated oven at 120 °C for 24 hours. Ensure the vial caps are rated for this temperature to prevent pressure release.
-
Cooling and Isolation: After 24 hours, remove the vial from the oven and allow it to cool completely to room temperature. A white microcrystalline powder should be visible at the bottom of the vial.
-
Purification: Isolate the solid product by centrifugation (e.g., 8000 rpm for 10 minutes). Discard the supernatant.
-
Washing: Wash the product to remove unreacted precursors and residual solvent. Resuspend the solid in 15 mL of fresh DMF, vortex or sonicate briefly, and centrifuge again. Repeat this DMF wash step two more times.
-
Solvent Exchange: After the final DMF wash, resuspend the product in a volatile solvent like acetone or ethanol (15 mL). Let it soak for at least 12 hours, then centrifuge and replace with fresh acetone/ethanol. Repeat this solvent exchange three times over 24-48 hours. This step is crucial for efficient activation.[8]
Protocol II: Activation of BCP-DCA MOFs for Permanent Porosity
Activation is the critical process of removing all guest molecules (solvent, unreacted linkers) from the MOF's pores without causing the framework to collapse.[11] A properly activated material is essential for any application that relies on its porosity.
Step-by-Step Activation Procedure:
-
Initial Drying: After the final solvent exchange wash (Protocol I, Step 8), perform a final centrifugation to remove the bulk solvent.
-
Vacuum Drying: Transfer the moist solid to a suitable container (e.g., a Schlenk tube). Place the sample under high vacuum at room temperature for 6-8 hours to remove the volatile exchange solvent.
-
Thermal Activation: While still under high vacuum, gradually heat the sample to a temperature sufficient to remove strongly bound solvent molecules but below the material's decomposition temperature. For robust Zr-BCP-DCA MOFs, a temperature of 120-150 °C for 12-24 hours is typically effective.[12]
-
Backfilling and Storage: After thermal activation, allow the sample to cool to room temperature under vacuum before backfilling with a dry, inert gas (e.g., Nitrogen or Argon). The activated MOF should be stored in a desiccator or glovebox to prevent re-adsorption of atmospheric moisture.
Alternative Advanced Activation: For exceptionally delicate structures, supercritical CO₂ exchange can be used. This technique avoids the surface tension forces that can cause pore collapse during conventional solvent evaporation.[13][14]
Characterization and Data
The successful synthesis and activation of a BCP-DCA MOF should be confirmed through a suite of characterization techniques.
| Technique | Purpose | Expected Outcome for a Successful Synthesis |
| Powder X-Ray Diffraction (PXRD) | Confirm crystallinity and phase purity. | A pattern with sharp, well-defined peaks matching the expected crystal structure, indicating a highly ordered material.[15] |
| N₂ Sorption Analysis (BET) | Determine surface area and pore volume. | A Type I isotherm, characteristic of microporous materials. The calculated BET surface area should be high (often >1000 m²/g for Zr-MOFs).[16][17] |
| Thermogravimetric Analysis (TGA) | Assess thermal stability. | A plateau in the TGA curve up to high temperatures (e.g., >400 °C for Zr-MOFs), indicating the removal of solvent followed by framework decomposition.[18] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirm linker incorporation and coordination. | Disappearance of the broad O-H stretch of the free carboxylic acid and appearance of characteristic symmetric and asymmetric COO⁻ stretches, indicating coordination to the metal center. |
Comparative Data for Representative MOFs
| MOF Name/Analogue | Metal Node | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Ref. |
| UiO-66 | Zr | Terephthalic Acid | ~1180-1240 | ~0.50 | [6] |
| Al-FTR (NU-2002 Analogue) | Al | BCP-DCA | Data not specified | Data not specified | [19] |
| Zn-FTR | Zn | BCP-DCA | ~2700 | 1.17 | [16] |
| 3DL-MOF-3 | Mg | BCP-DCA | Non-porous (as synthesized) | N/A | [3] |
| Cu-MOF | Cu | BCP-DCA + DABCO | Data not specified | Data not specified | [10] |
Note: Direct comparison is challenging as synthesis conditions, activation procedures, and the presence of secondary linkers significantly impact final properties.
Applications in Drug Development and Catalysis
The unique properties of BCP-DCA based MOFs make them promising candidates for specialized applications.
-
Drug Delivery: The high porosity, tunable pore size, and the biocompatible nature of many MOF components (e.g., Zr, Zn) are advantageous for drug delivery.[20] The BCP-DCA linker, being a known bioisostere of the phenyl ring, could offer enhanced compatibility or specific interactions within biological systems.[4] While specific drug loading studies with BCP-DCA MOFs are an emerging area, the principles established with other MOFs are directly applicable. Drugs can be loaded post-synthetically via diffusion into the pores, with loading capacity being a function of pore volume and drug molecule size.
-
Heterogeneous Catalysis: The well-defined, isolated active sites (metal nodes) and high surface area of MOFs make them excellent catalysts.[3] The rigid BCP-DCA linker ensures that these active sites remain accessible and do not become obstructed due to framework flexibility, leading to consistent catalytic performance. For example, porphyrin-based MOFs have shown excellent activity in oxidation reactions, and the stability imparted by BCP-DCA could enhance catalyst lifetime and reusability in such systems.[2][21]
Conclusion and Future Outlook
This compound is more than just another linker; it is a molecular tool for imparting rigidity and precision into Metal-Organic Frameworks. Its three-dimensional structure fundamentally alters the properties of the resulting materials, preventing dynamic flexibility and allowing for the creation of stable porous solids with finely tuned pore environments. The protocols and insights provided herein serve as a guide for researchers to synthesize and activate these advanced materials. As the field progresses, the application of BCP-DCA-based MOFs in high-stakes areas like targeted drug delivery and robust industrial catalysis is expected to grow, leveraging the unique structural and chemical advantages conferred by this exceptional rigid linker.
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(2025-10-23) How to prepare the MOF UiO 66?? synthesis method? Will it be possible if I am using the Zirconium propoxide (70% n-propanol) solution as my precursor, which I am adding in DMF and Acetic acid in one beaker, and I am keeping it for the heat treatment for more than 12 hours? Or can any other precursor be used, or any other solvent be used? ResearchGate. [Link]
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A Structure-Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal-Organic Frameworks. (2022-04-12) PubMed. [Link]
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What is the perfect solvent for synthesizing MOFs? TEA, THF, or DMF? (2023-07-01) ResearchGate. [Link]
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Synthesis and Characterization of Novel Metal-Organic Frameworks. ProQuest. [Link]
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Synthesis and Characterization of Functionalized Metal-organic Frameworks. PubMed Central. [Link]
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An efficient modulated synthesis of zirconium metal–organic framework UiO-66. (2022-02-21) RSC Publishing. [Link]
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Interactions of Common Synthesis Solvents with MOFs Studied via Free Energies of Solvation: Implications on Stability and Polymorph Selection. (2026-01-07) ACS Publications. [Link]
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Different solvents used in MOF synthesis. ResearchGate. [Link]
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Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions. (2024-11-25) RSC Publishing. [Link]
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Role of a Modulator in the Synthesis of Phase-Pure NU-1000. (2017-11-01) ACS Publications. [Link]
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Controlled growth of hierarchical Zr MOF nanocrystals by a reaction diffusion system. (2024-07-07) YouTube. [Link]
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Exceeding flexpectations: a combined experimental and computational investigation of structural flexibility in 3-dimensional linker-based metal–organic frameworks. (2025-02-10) RSC Publishing. [Link]
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Green and rapid synthesis of zirconium metal-organic frameworks: Via mechanochemistry: UiO-66 analog nanocrystals obtained in one hundred seconds. National Central University. [Link]
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Intermediates in the synthesis of Zr-based metal-organic framework UiO-66. Semantic Scholar. [Link]
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An analysis of the effect of zirconium precursors of MOF-808 on its thermal stability, and structural and surface properties. CrystEngComm (RSC Publishing). [Link]
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Determining Surface Areas and Pore Volumes of Metal- Organic Frameworks. (2024-03-08) OSTI.GOV. [Link]
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An Analysis of the Effect of the Zirconium Precursor of MOF-808 on its Thermal Stability and Structural and Surface Properties. The Royal Society of Chemistry. [Link]
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Tuning the stability of bimetallic Ce(iv)/Zr(iv)-based MOFs with UiO-66 and MOF-808 structures. ResearchGate. [Link]
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Screening the Specific Surface Area for Metal-Organic Frameworks by Cataluminescence. (2023-05-14) MDPI. [Link]
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Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. (2024-03-08) PubMed. [Link]
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An Analysis of the Effect of the Zirconium Precursor of MOF-808 on its Thermal Stability, Structural and Surface Properties. ResearchGate. [Link]
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Synthesis and Characterization of Zirconium-Based Metal Organic Frameworks (UiO-66) Double Ligands with Amine-Carboxylic Acid (NH2-H2BDC) using Solvothermal Method. E3S Web of Conferences. [Link]
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B.E.T. surface area and total pore volume of synthesized MOFs. ResearchGate. [Link]
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Activation of metal–organic framework materials. (2025-08-10) ResearchGate. [Link]
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Structural Investigation into Magnesium Based MOFs Derived from Aliphatic Linkers. (2022-01-17) ConnectSci. [Link]
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A Reusable Efficient Green Catalyst of 2D Cu-MOF for the Click and Knoevenagel Reaction. MDPI. [Link]
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Efficient and Selective Oxygenation of Cycloalkanes and Alkyl Aromatics with Oxygen through Synergistic Catalysis of Bimetallic Active Centers in Two-Dimensional Metal-Organic Frameworks Based on Metalloporphyrins. MDPI. [Link]
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Application Notes & Protocols: Strategic Derivatization of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid for Modern Drug Discovery
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry with Bicyclo[1.1.1]pentane
The paradigm of drug discovery is undergoing a significant shift, often referred to as "escaping from flatland," which advocates for the integration of three-dimensional molecular scaffolds to enhance pharmacological properties.[1] For decades, the phenyl ring has been a ubiquitous motif in medicinal chemistry, valued for its rigid structure and ability to position substituents in a defined manner. However, its planarity and associated lipophilicity often contribute to poor solubility, metabolic instability, and off-target effects.[2]
Enter Bicyclo[1.1.1]pentane (BCP), a strained, yet remarkably stable, saturated bicyclic hydrocarbon that has emerged as a premier non-classical bioisostere for the para-substituted phenyl ring.[3] Its rigid, rod-like structure effectively mimics the linear geometry of a 1,4-disubstituted benzene ring but with a significantly improved physicochemical profile. The replacement of a phenyl ring with a BCP core has been shown to increase solubility, enhance metabolic stability, and reduce non-specific binding, thereby improving the overall developability of drug candidates.[2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of a key BCP building block: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . We will delve into the strategic rationale behind its use, present detailed, field-proven protocols for the synthesis of medicinally relevant amide and ester derivatives, and offer insights into the expected impact on drug-like properties.
The BCP Advantage: A Physicochemical Perspective
The utility of the BCP scaffold stems from its unique structural and electronic properties. Unlike the aromatic phenyl ring, the BCP core is composed entirely of sp³-hybridized carbon atoms, which imparts a distinct three-dimensional character. This fundamental difference leads to several key advantages in a drug discovery context:
-
Enhanced Solubility: The non-planar, saturated nature of the BCP core disrupts crystal lattice packing and reduces intermolecular π-π stacking interactions, which are common with aromatic systems. This generally leads to a significant increase in the aqueous solubility of the parent molecule.[4]
-
Improved Metabolic Stability: The absence of aromatic C-H bonds makes the BCP core less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common metabolic pathway for phenyl-containing drugs that can lead to the formation of reactive metabolites.[2]
-
Lower Lipophilicity: With fewer carbon atoms than a phenyl ring and a more compact structure, the BCP moiety typically lowers the lipophilicity (logP) of a compound, which can lead to improved pharmacokinetic properties and a better safety profile.[3]
-
Novel Exit Vectors: The rigid BCP cage presents substituents at the 1 and 3 positions with a precise 180° angle, effectively mimicking the geometry of a para-substituted benzene ring. This allows for the preservation of key binding interactions with a biological target while improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the compound.[1][5]
Table 1: Comparative Physicochemical Properties of BCP vs. Phenyl Analogues
| Property | Phenyl Analogue | BCP Analogue | Rationale for Improvement |
| Aqueous Solubility | Often low | Generally higher | Increased three-dimensionality and reduced crystal packing energy.[4] |
| Lipophilicity (cLogP) | Higher | Lower | Fewer carbon atoms and a more compact, less "greasy" structure.[3] |
| Metabolic Stability | Susceptible to aromatic oxidation | More resistant to CYP-mediated metabolism | Absence of aromatic C-H bonds prone to oxidation.[2] |
| Non-Specific Binding | Can be high due to lipophilicity | Generally lower | Reduced lipophilicity and less propensity for non-specific hydrophobic interactions.[2] |
Synthetic Strategies for Derivatization
This compound is a versatile starting material that allows for the introduction of a wide array of functional groups. The two carboxylic acid moieties can be derivatized symmetrically to produce homodimers or selectively functionalized to create unsymmetrical derivatives, providing access to a rich chemical space for structure-activity relationship (SAR) studies.
Below, we present detailed protocols for the most common and medicinally relevant derivatizations: symmetrical diamide synthesis, symmetrical diester synthesis, and the synthesis of unsymmetrical mono-amido, mono-carboxy derivatives.
Diagram of Derivatization Workflow
Caption: General workflow for the derivatization of this compound.
Experimental Protocols
Protocol 1: Symmetrical Diamide Synthesis via HATU Coupling
This protocol describes the synthesis of a symmetrical N,N'-disubstituted bicyclo[1.1.1]pentane-1,3-dicarboxamide using the highly efficient coupling reagent HATU. This method is broadly applicable to a wide range of primary and secondary amines.
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a preferred coupling reagent due to its high reactivity, low propensity for racemization, and the formation of soluble byproducts that are easily removed during workup. The addition of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is crucial to neutralize the hexafluorophosphate salt and to scavenge the acid formed during the reaction.
Materials:
-
This compound
-
Amine of choice (2.2 equivalents)
-
HATU (2.2 equivalents)
-
DIPEA (4.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the diacid in anhydrous DMF (approximately 0.2 M concentration).
-
To the stirred solution, add the amine (2.2 equivalents) followed by DIPEA (4.0 equivalents).
-
In a separate vial, dissolve HATU (2.2 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired symmetrical diamide.
Protocol 2: Symmetrical Di-ester Synthesis via EDC/DMAP Coupling
This protocol details the synthesis of a symmetrical di-ester derivative of this compound using EDC and DMAP. This method is particularly useful for coupling with sterically hindered or acid-sensitive alcohols.
Rationale: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid. DMAP (4-Dimethylaminopyridine) acts as a highly effective acylation catalyst, accelerating the reaction. The combination of EDC and DMAP provides a mild and efficient method for esterification.[6][7]
Materials:
-
This compound
-
Alcohol of choice (2.5 equivalents)
-
EDC·HCl (2.4 equivalents)
-
DMAP (0.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), the alcohol (2.5 equivalents), and DMAP (0.2 equivalents) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (2.4 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic phase with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the pure symmetrical di-ester.
Protocol 3: Synthesis of Unsymmetrical Mono-amido, Mono-carboxy Derivatives
The synthesis of unsymmetrical derivatives requires a selective mono-protection strategy. A common and effective approach is the synthesis of a mono-ester intermediate, which can then be coupled with an amine, followed by optional hydrolysis of the ester to reveal the second carboxylic acid.
Workflow for Unsymmetrical Derivatization:
Caption: A multi-step synthesis of unsymmetrical BCP derivatives.
Step 3A: Synthesis of 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid (Mono-protected Intermediate)
This procedure is adapted from published literature and involves the di-benzylation of the starting diacid followed by a selective mono-saponification.[8]
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Benzyl bromide (BnBr)
-
Anhydrous DMF
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
tert-Butyl methyl ether (TBME)
-
1 M HCl
Procedure:
-
Di-benzylation: To a solution of this compound (1.0 eq) in DMF, add K₂CO₃ (2.3 eq) and benzyl bromide (2.2 eq). Stir the mixture at room temperature overnight. Filter the solids and dilute the filtrate with water. Extract with TBME (3x). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield the crude dibenzyl ester, which can be purified by chromatography or used directly in the next step.
-
Mono-saponification: Dissolve the dibenzyl ester (1.0 eq) in THF and add LiOH·H₂O (0.9 eq). Heat the mixture to 50 °C for 72 hours.[8] Concentrate the mixture, dilute with water, and wash with TBME to remove any unreacted di-ester. Acidify the aqueous layer with 1 M HCl to pH ~3. The precipitate can be filtered and washed with water or extracted with EtOAc to yield the desired mono-protected acid.
Step 3B: Amide Coupling and Deprotection
-
Using the mono-protected acid from Step 3A as the starting material, follow the general procedure outlined in Protocol 1 , using 1.1 equivalents of the desired amine, HATU, and 2.0 equivalents of DIPEA.
-
After purification of the resulting mono-amido, mono-benzyl ester, the benzyl protecting group can be removed by hydrogenolysis. Dissolve the compound in methanol, add a catalytic amount of palladium on carbon (10% Pd/C), and stir under an atmosphere of hydrogen gas (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final unsymmetrical mono-amido, mono-carboxylic acid derivative.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for modern drug discovery. Its derivatization provides a straightforward entry into a class of compounds with superior physicochemical properties compared to their traditional phenyl-containing counterparts. The protocols detailed herein offer reliable and scalable methods for the synthesis of key BCP derivatives, enabling medicinal chemists to fully explore the potential of this unique three-dimensional scaffold. As the drive to "escape from flatland" continues, the strategic incorporation of BCP moieties is poised to become an increasingly important tool in the design of the next generation of therapeutics.
References
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Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of this compound (BCP). The Journal of Organic Chemistry, 86(14), 9583–9593. [Link]
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Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of this compound (BCP). ResearchGate. [Link]
-
MacMillan, D. W. C., et al. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society, 145(5), 3092-3100. [Link]
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Anderson, E. A., et al. (2022). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 2(1), 2-16. [Link]
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Garry, O. L., & Heilmann, M. (2022). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. ChemRxiv. [Link]
-
Baran, P. S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(28), e2108881118. [Link]
-
Auberson, Y. P., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 548-558. [Link]
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Nugent, J., et al. (2022). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Semantic Scholar. [Link]
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Mykhailiuk, P. K. (2021). Syntheses of this compound (27). ResearchGate. [Link]
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Various Authors. (2022). Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. Journal of Medicinal Chemistry, 65(1), 1-30. [Link]
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Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]
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Sicho, M., et al. (2023). Refined ADME Profiles for ATC Drug Classes. Pharmaceuticals, 16(3), 398. [Link]
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Levin, M. D., Kaszynski, P., & Michl, J. (2000). Photochemical Synthesis of this compound. Organic Syntheses, 77, 249. [Link]
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Senge, M. O., et al. (2020). Bridging and Conformational Control of Porphyrin Units through Non-Traditional Rigid Scaffolds. Chemistry – A European Journal, 26(11), 2405-2416. [Link]
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Baran, P. S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. National Institutes of Health. [Link]
-
Incyte Corporation. (2019). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 62(17), 7989-8003. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
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Application Notes and Protocols for the Esterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Bicyclo[1.1.1]pentane (BCP) Core and the Challenge of Esterification
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a critical structural motif in modern medicinal chemistry. Its rigid, linear, and three-dimensional geometry makes it an excellent bioisostere for para-substituted benzene rings, often imparting improved physicochemical properties such as enhanced solubility, metabolic stability, and a reduced lipophilic profile.[1][2] Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is a key starting material for the synthesis of a wide array of these valuable BCP-containing building blocks.[2][3]
However, the unique, sterically demanding structure of the BCP core presents significant challenges for common synthetic transformations, including esterification. The bridgehead carboxylic acid groups are located in a sterically congested environment, which can hinder the approach of nucleophiles and impede the formation of the tetrahedral intermediate required in many standard esterification reactions. This guide provides a detailed overview of effective methods for the mono- and di-esterification of this compound, with a focus on the rationale behind method selection and detailed, field-proven protocols.
Understanding the Steric Hindrance of the BCP Core
The primary obstacle in the esterification of this compound is the steric hindrance imposed by the cage-like structure. The two carboxylic acid groups are positioned at the bridgehead carbons, creating a crowded environment that disfavors direct attack by an alcohol nucleophile.
Diagram 1: Steric Hindrance in BCP Di-acid
Caption: The rigid BCP cage sterically shields the carboxylic acid groups, leading to poor performance of traditional direct esterification methods.
Indeed, reports in the literature suggest that classical Fischer-type esterification conditions, such as heating with an alcohol in the presence of a strong acid catalyst like H₂SO₄, perform poorly for this substrate.[3] Therefore, more robust methods that either enhance the electrophilicity of the carboxylic acid or employ alternative activation strategies are required for efficient ester synthesis.
Recommended Esterification Strategies
Based on documented successes, the most reliable approaches for esterifying this compound involve the activation of the carboxylic acid groups prior to the introduction of the alcohol. The following methods are recommended, progressing from mono-esterification to strategies for complete di-esterification.
Method 1: Selective Mono-esterification using Thionyl Chloride
For many applications, particularly in the synthesis of dissymmetric BCP derivatives, the mono-ester is a crucial intermediate. A straightforward and high-yielding method for the synthesis of the monomethyl ester involves the use of thionyl chloride (SOCl₂) in methanol.[1][2] This method likely proceeds through the formation of an acyl chloride intermediate in situ, which is then readily attacked by the alcohol solvent. The use of a large excess of the alcohol as the solvent drives the reaction to completion.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube or under an inert atmosphere), suspend this compound (1.0 equiv) in anhydrous methanol (forming an approximate 0.4 M solution).
-
Reagent Addition: Cool the suspension in an ice bath (0 °C). Slowly add thionyl chloride (SOCl₂, 3.0 equiv) dropwise to the stirred suspension over 15-20 minutes. The temperature should be maintained between 20-40 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess methanol and SOCl₂.
-
Purification: Dissolve the residue in a suitable solvent mixture (e.g., 1:1 hexane:methyl tert-butyl ether) and filter through a short plug of silica gel to remove any baseline impurities. Concentrate the filtrate under reduced pressure to yield the desired mono-methyl ester as a white solid.
Diagram 2: Workflow for Mono-esterification
Sources
Application Notes & Protocols: Strategic Amide Coupling of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid for Drug Discovery
Abstract
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a critical structural motif in modern medicinal chemistry, serving as a saturated, rigid bioisostere for para-substituted benzene rings, internal alkynes, and tertiary butyl groups.[1][2][3][4] Its unique three-dimensional geometry can impart favorable physicochemical properties to drug candidates, including enhanced solubility, improved metabolic stability, and higher passive permeability.[2] Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is a key building block that allows for the introduction of the BCP core into molecules of interest. This document provides a detailed guide for researchers on the strategic amide coupling of this diacid, addressing the inherent challenges and offering robust protocols for both mono- and di-functionalization.
Introduction: The Bicyclo[1.1.1]pentane Advantage
The strategic replacement of planar aromatic rings with three-dimensional saturated scaffolds, a concept often referred to as "escaping from flatland," is a prevailing theme in contemporary drug design.[5] The BCP framework is a prime example of a successful bioisostere, offering a rigid linear linker that mimics the geometry of a 1,4-disubstituted phenyl ring but with a significantly different electronic and metabolic profile.[1][6] The conformational rigidity of the BCP core is a key advantage, as it can reduce the entropic penalty associated with a ligand binding to its target protein, potentially leading to higher binding affinity.[6]
This compound is a versatile starting material, often synthesized on a large scale from [1.1.1]propellane.[5][6][7][8] Its two carboxylic acid groups, positioned at the bridgehead carbons, provide convenient handles for derivatization, most commonly through the formation of stable amide bonds. However, the unique structural and electronic properties of the BCP core necessitate careful consideration and optimization of amide coupling strategies.
The Mechanics of Amide Coupling with BCP-1,3-dicarboxylic Acid
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires activation of the carboxylic acid.[9][10][11] This is because the direct reaction is thermodynamically unfavorable at ambient temperatures; the amine will typically act as a base, deprotonating the carboxylic acid to form a non-reactive carboxylate salt.[12]
To overcome this, a coupling reagent is employed to convert the hydroxyl group of the carboxylic acid into a better leaving group, thus activating it for nucleophilic attack by the amine.[12][13] This process can be generalized into a two-step sequence, often performed in a single pot:
-
Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides), an acylphosphonium salt, or an active ester.[9]
-
Aminolysis: The amine attacks the activated carbonyl carbon, leading to the formation of the amide bond and the release of a byproduct derived from the coupling reagent.
The primary challenge in coupling with BCP-1,3-dicarboxylic acid lies in controlling the stoichiometry to achieve either selective mono-amidation or complete di-amidation. The rigid, linear arrangement of the carboxylic acid groups means that the reaction at one site is unlikely to be significantly sterically hindered by the other.
Caption: Generalized workflow for amide bond formation.
Selecting the Right Coupling Reagents
A vast array of coupling reagents is available, each with its own mechanism and advantages. The choice of reagent can significantly impact reaction efficiency, yield, and the suppression of side reactions like racemization (if chiral amines or acids are used). For BCP-1,3-dicarboxylic acid, the following classes of reagents are highly recommended.
| Reagent Class | Examples | Mechanism of Action | Key Advantages & Considerations |
| Carbodiimides | EDC, DCC | Forms an O-acylisourea intermediate.[12] | EDC: Water-soluble byproduct, easy removal.[14] DCC: Byproduct is a precipitate, easily filtered.[12][14] Often used with additives like HOBt or DMAP to improve efficiency and reduce side reactions.[14] |
| Uronium/Aminium | HATU, HBTU | Forms an active ester with a benzotriazole derivative. | High efficiency, fast reaction times, low racemization.[10] HATU is generally considered one of the most effective coupling reagents.[10] Requires a non-nucleophilic base (e.g., DIPEA). |
| Phosphonium | PyBOP, PyAOP | Forms an acylphosphonium salt intermediate. | Similar to uronium salts in terms of high efficiency and suppression of racemization. |
| Acyl Halide Formation | SOCl₂, (COCl)₂ | Converts the carboxylic acid to a highly reactive acyl chloride. | Very reactive, but harsh conditions (e.g., elevated temperatures with SOCl₂) may not be suitable for sensitive substrates.[10][15] Requires a base to neutralize the HCl byproduct. |
Detailed Experimental Protocols
The following protocols are designed as a starting point for the amide coupling of this compound. Researchers should optimize conditions based on the specific amine being used.
Protocol 1: Selective Mono-Amidation using EDC/DMAP
This protocol aims to favor the formation of the mono-amide product by using the dicarboxylic acid as the limiting reagent.
Materials:
-
This compound
-
Amine of interest
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous NH₄Cl, NaHCO₃, and brine solutions
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq), EDC·HCl (1.2 eq), DMAP (0.1 eq), and DIPEA (2.0 eq).
-
Dissolve the mixture in anhydrous DCM or DMF (to a concentration of approx. 0.1 M with respect to the amine).
-
In a separate flask, prepare a stock solution of this compound (0.8 eq) in anhydrous DMF.
-
Slowly add the dicarboxylic acid solution dropwise to the amine mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash sequentially with saturated aqueous NH₄Cl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography (silica gel) using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) to isolate the mono-amide product.
Caption: Workflow for selective mono-amidation.
Protocol 2: Di-Amidation using HATU
This protocol is designed for the exhaustive coupling to form the di-amide product and is particularly effective for less reactive or sterically hindered amines.
Materials:
-
This compound
-
Amine of interest
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous LiCl (5%) solution
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the amine (2.2 eq), and HATU (2.2 eq).
-
Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.2 M with respect to the diacid).
-
Cool the mixture to 0 °C (ice bath) and add DIPEA (4.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. For particularly unreactive amines, the temperature may be gently elevated (e.g., to 40-50 °C).
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and a 5% aqueous LiCl solution (this helps to remove DMF).
-
Separate the layers and wash the organic layer with 5% LiCl (2-3x) and then with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography or recrystallization to obtain the pure di-amide.
Troubleshooting and Key Considerations
-
Low Reactivity: If an amine is particularly electron-deficient or sterically hindered, switching to a more potent coupling reagent like HATU or converting the diacid to the di-acyl chloride with thionyl chloride or oxalyl chloride may be necessary.[10][15]
-
Controlling Selectivity: Achieving perfect mono-selectivity can be challenging. It is often a balance of stoichiometry, slow addition of the limiting reagent, and reaction time. It may be necessary to accept a mixture of di-substituted, mono-substituted, and unreacted starting material, which can then be separated chromatographically.
-
Solubility Issues: BCP-1,3-dicarboxylic acid has limited solubility in many common organic solvents. DMF, DMSO, or THF are often good choices. For the final product, solubility will be highly dependent on the nature of the coupled amine.
-
Byproduct Removal: The choice of coupling reagent can influence the ease of purification. EDC is advantageous because its urea byproduct is water-soluble and easily removed during aqueous work-up.[14] The dicyclohexylurea byproduct from DCC is largely insoluble in common organic solvents and can be removed by filtration, but trace amounts can sometimes co-elute with the product during chromatography.[14]
Conclusion
This compound is a powerful tool for introducing the BCP scaffold into next-generation therapeutics. Successful and strategic amide coupling is central to its utility. By carefully selecting the appropriate coupling reagents, controlling stoichiometry, and optimizing reaction conditions, researchers can efficiently synthesize both mono- and di-amide derivatives. The protocols and considerations outlined in this guide provide a robust framework for leveraging this unique building block in drug discovery and development programs.
References
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-144. [Link]
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Bull, J. A., et al. (2022). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 2(5), 981-1002. [Link]
-
Stache, S. J., et al. (2021). Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals Enabled by Electron Donor–Acceptor Complexes. Organic Letters, 23(13), 5240-5245. [Link]
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Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of this compound (BCP). The Journal of Organic Chemistry, 86(14), 9509-9521. [Link]
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Richard, J. P., et al. (2009). Amide Bond Cleavage: Acceleration Due to a 1,3-Diaxial Interaction with a Carboxylic Acid. Journal of the American Chemical Society, 131(43), 15629-15631. [Link]
-
Macmillan, D. W. C., et al. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society, 145(5), 3168-3176. [Link]
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Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of this compound (BCP). ResearchGate. [Link]
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Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
- Method of preparing substituted bicyclo[1.1.1]pentanes.
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Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of this compound (BCP). PubMed Central. [Link]
-
Baran, P. S., et al. (2020). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long-sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 117(35), 21092-21101. [Link]
-
Coley, C. W., et al. (2021). The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. Reaction Chemistry & Engineering, 6(11), 2055-2065. [Link]
-
Kanazawa, J., & Uchiyama, M. (2019). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett, 30(01), 1-11. [Link]
-
Mykhailiuk, P. K., et al. (2023). Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation. ChemRxiv. [Link]
-
Tips and tricks for difficult amide bond formation? Reddit. [Link]
-
Zhu, C., et al. (2022). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]
-
mechanism of amide formation with DCC. YouTube. [Link]
-
Li, G., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(19), 151853. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). Organic Syntheses, 87, 288-298. [Link]
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Functionalization of the bridgehead positions of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
An Application Guide to the Strategic Functionalization of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
Authored by Gemini, Senior Application Scientist
Abstract
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a paramount bioisostere for para-substituted arenes and other linear motifs in modern drug discovery.[1][2][3] Its rigid, three-dimensional structure imparts significant improvements in key physicochemical properties, including solubility and metabolic stability, while accurately mimicking the substituent exit vectors of a 1,4-disubstituted benzene ring.[2][3][4][5] this compound is a cornerstone of BCP chemistry, serving as a readily available and versatile starting material for introducing a diverse array of functionalities at the sterically demanding bridgehead positions.[6][7] This guide provides a comprehensive overview of the synthesis of this key intermediate and details authoritative protocols for its subsequent functionalization, empowering researchers in medicinal chemistry and materials science to leverage the full potential of the BCP core.
The Strategic Importance of this compound
The journey into the rich chemistry of BCPs often begins with [1.1.1]propellane, a highly strained and reactive hydrocarbon.[1][8] However, the synthesis, storage, and handling of propellane present significant practical challenges. This compound offers a stable, crystalline, and commercially accessible alternative, effectively serving as a gateway to a vast chemical space.[7] The two carboxylic acid groups at the bridgehead positions (C1 and C3) are orthogonal handles that can be addressed symmetrically or selectively, providing precise control over the introduction of desired pharmacophores or linking groups.
Synthesis of the BCP Diacid Core
The most practical and scalable synthesis of this compound is a robust two-step sequence.[6][9] This process has been optimized for large-scale production, with flow chemistry enabling kilogram-scale synthesis of the key diketone intermediate within a single day.[6][10][11]
Step 1: Photochemical [2+2] Cycloaddition The synthesis commences with the photochemical addition of [1.1.1]propellane to 2,3-butanedione (diacetyl).[9] Under UV irradiation (typically at 365 nm), these reactants undergo a cycloaddition to form 1,3-diacetylbicyclo[1.1.1]pentane.[6]
Step 2: Haloform Reaction The resulting diketone is then subjected to a haloform reaction using, for example, bromine in a sodium hydroxide solution.[9] This reaction oxidatively cleaves the acetyl groups to furnish the corresponding dicarboxylate, which upon acidification yields this compound as a stable solid.[6][9]
Caption: Synthesis of the BCP dicarboxylic acid core.
Key Functionalization Strategies and Protocols
The dicarboxylic acid serves as a versatile platform for numerous transformations. The following sections detail the most critical and field-proven methods for functionalizing the bridgehead positions.
Monofunctionalization: Selective Esterification
To achieve unsymmetrical 1,3-disubstitution, it is essential to differentiate the two carboxylic acid groups. A straightforward method is the monoesterification of the diacid, which yields a valuable intermediate where one acid is protected, leaving the other available for further chemistry.[6]
Caption: Selective monoesterification of the diacid.
Protocol 1: Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid [6]
-
Dissolve this compound (1.0 equiv) in methanol (approx. 0.4 M).
-
Cool the solution and add thionyl chloride (3.0 equiv) dropwise, maintaining the temperature between 20-40 °C.
-
Stir the mixture at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure to afford the crude monoester, which can be purified by filtration through silica gel.
Aminodecarboxylation via Curtius Rearrangement
The introduction of an amine at the bridgehead is a critical transformation for medicinal chemistry. The Curtius rearrangement provides a reliable pathway from the carboxylic acid to a protected amine.[6] This method is highly effective when applied to the monoester intermediate to produce BCP amino acids.[6][12]
Caption: Synthesis of BCP amino acids via Curtius rearrangement.
Protocol 2: Synthesis of N-Boc-3-aminobicyclo[1.1.1]pentane-1-carboxylic Acid [6]
-
To the monoester acid (1.0 equiv), add diphenylphosphoryl azide (DPPA) and triethylamine in tert-butanol.
-
Heat the mixture to reflux to induce the rearrangement and formation of the Boc-protected amine.
-
After the reaction is complete, perform an alkali hydrolysis (e.g., with LiOH) of the methyl ester to yield the N-Boc protected amino acid.
Reduction to Bridgehead Alcohols
The carboxylic acid groups can be reduced to hydroxymethyl functionalities, providing another key connection point for diversification (e.g., via etherification or esterification).
Protocol 3: Synthesis of 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid [6]
-
Activate the carboxylic acid group of the monoester acid (1.0 equiv) with methyl chloroformate (ClCO₂Me).
-
In the same pot, perform a reduction using sodium borohydride (NaBH₄).
-
Workup and purification yield the desired BCP mono-alcohol carboxylic acid.
Halodecarboxylation via Hunsdiecker-Type Reactions
Installing a halogen at the bridgehead provides a versatile handle for a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Kumada).[1][2] While classic Hunsdiecker reactions using heavy metal salts are effective, modern variations such as the photo-Hunsdiecker reaction offer milder, metal-free alternatives.[13][14][15]
General Principle: The carboxylic acid is converted to an intermediate that readily undergoes decarboxylation upon initiation (e.g., by light) in the presence of a halogen source to form the bridgehead halide. This transformation is foundational for building more complex BCP-containing molecules.
Modern Decarboxylative C-C Bond Formation
Recent advances in photoredox and electrochemical catalysis have revolutionized the functionalization of carboxylic acids.[16] These methods allow for the direct conversion of the C-COOH bond to a C-C bond under exceptionally mild conditions, showing broad functional group tolerance.[17][18]
Mechanism Overview:
-
The BCP carboxylic acid is often converted into a redox-active ester (RAE), such as an N-hydroxyphthalimide (NHPI) ester.[7][19]
-
Upon single-electron reduction, facilitated by a photocatalyst under visible light, the RAE fragments, releasing CO₂ and generating a bridgehead BCP radical.[7][19]
-
This highly reactive radical can then be trapped by a suitable coupling partner, such as an electron-deficient alkene or an aryl halide (in the presence of a nickel co-catalyst), to form a new C-C bond.[17][19]
Caption: General workflow for photoredox decarboxylative coupling.
Summary of Functionalization Methods
The table below summarizes the key transformations starting from this compound or its monoester derivative.
| Starting Material | Transformation | Key Reagents | Resulting Functional Group | Reference |
| Diacid | Monoesterification | MeOH, SOCl₂ | Carboxylic Acid & Methyl Ester | [6] |
| Monoester Acid | Curtius Rearrangement | DPPA, t-BuOH; then LiOH | Carboxylic Acid & N-Boc Amine | [6] |
| Monoester Acid | Reduction | ClCO₂Me, NaBH₄ | Carboxylic Acid & Alcohol | [6] |
| Diacid / Monoacid | Halodecarboxylation | Halogen source, initiator | Halide (Br, I) | [13][14] |
| Monoacid | Photoredox Coupling | Photocatalyst, RAE formation, coupling partner | Aryl, Alkyl, etc. | [7][17][19] |
Conclusion and Future Directions
This compound is an exceptionally valuable and practical starting material for accessing diverse, three-dimensional chemical matter. The classical and modern synthetic methods detailed in this guide provide a robust toolkit for researchers to strategically modify the BCP core. The continued development of direct decarboxylative functionalizations, which avoid pre-activation steps, promises to further streamline the synthesis of novel BCP-containing compounds, accelerating their application in drug discovery, materials science, and beyond.[17]
References
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Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. (URL: [Link])
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Large-Scale Synthesis and Modifications of this compound (BCP) - PMC - PubMed Central. (URL: [Link])
-
PHOTOCHEMICAL SYNTHESIS OF this compound - Organic Syntheses. (URL: [Link])
-
Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - ResearchGate. (URL: [Link])
-
Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. (URL: [Link])
-
The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light - ChemRxiv. (URL: [Link])
-
Decarboxylative Redox Bicyclo[1.1.1]pentylation: Benchmarking the Influence of Backbone Substituents on C–C Bond-Forming React - ChemRxiv. (URL: [Link])
-
Broad scope direct decarboxylative alkylation of bicycloalkylcarboxylic acids enabled by redox-mediated visible-light photoorganocatalysis | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])
-
Decarboxylative C(sp2)–C(sp3) Cross-Coupling of Bicyclo[1.1.1]pentane and Cubane Carboxylic Acids Using a Nickel(II) Aryl Precatalyst | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])
-
Decarboxylative photocatalytic transformations - Chemical Society Reviews (RSC Publishing). (URL: [Link])
-
THE SYNTHESIS AND PROPERTIES OF (1.1.1)-, (2.1.1), AND (2.2.1)PROPELLANE. (URL: [Link])
-
Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes | PNAS. (URL: [Link])
-
Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals Enabled by Electron. (URL: [Link])
-
Synthesis of Bicyclo[1.1.0]butanes from Bicyclo[1.1.1]pentanes - ResearchGate. (URL: [Link])
-
Synthesis of Bicyclo[1.1.0]butanes from Iodo-Bicyclo[1.1.1]pentanes - ResearchGate. (URL: [Link])
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Troubleshooting & Optimization
Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid Purification: A Technical Support Guide
Welcome to the technical support center for the purification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP-diacid). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this valuable building block. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with actionable, field-tested advice to ensure you achieve the highest purity for your BCP-diacid.
Bicyclo[1.1.1]pentane (BCP) derivatives have emerged as crucial bioisosteres for aromatic rings in medicinal chemistry, offering improved physicochemical properties such as enhanced solubility and metabolic stability.[1] The diacid derivative, BCP-diacid, is a key starting material for the synthesis of a wide array of these valuable compounds.[2][3] However, its purification can be a critical bottleneck. This guide provides a structured approach to troubleshooting common issues and offers detailed protocols to streamline your workflow.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My crude BCP-diacid is a sticky oil or a discolored solid after synthesis. What are the likely impurities and how can I remove them?
Answer:
The appearance of your crude product provides valuable clues about the potential impurities. A sticky or oily consistency often suggests the presence of residual solvents or unreacted starting materials from the synthesis, which typically involves the haloform reaction of 1,3-diacetylbicyclo[1.1.1]pentane.[1][4] Discoloration, on the other hand, may indicate the presence of polymeric byproducts or residual bromine from the haloform reaction.
Causality and Recommended Actions:
-
Residual Solvents (e.g., Dioxane, Ethyl Acetate): These can be removed by thorough drying under high vacuum. For larger scales, co-evaporation with a suitable solvent like dichloromethane followed by vacuum drying can be effective.
-
Unreacted 1,3-diacetylbicyclo[1.1.1]pentane: This diketone is less polar than the diacid. A simple trituration with a solvent in which the diacid is sparingly soluble, such as cold diethyl ether or a pentane:diethyl ether mixture, can effectively remove it.[4]
-
Residual Bromine: A yellow or brown hue often points to dissolved bromine. This can be quenched by adding a small amount of sodium bisulfite solution during the aqueous work-up after the haloform reaction.[4]
-
Polymeric Byproducts: These are often less soluble and can sometimes be removed by filtration after dissolving the crude product in a suitable solvent for recrystallization.
Here is a logical workflow for initial purification:
Sources
Optimizing reaction conditions for Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivatization
Welcome to the technical support guide for the derivatization of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP-diacid). This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers, medicinal chemists, and drug development professionals in successfully utilizing this valuable building block. As a rigid, non-planar bioisostere for para-substituted benzene rings, BCP derivatives often enhance physicochemical properties such as solubility and metabolic stability in drug candidates.[1][2][3][4] This guide is designed to help you navigate the unique challenges of working with the BCP scaffold and optimize your reaction conditions for success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a valuable building block?
This compound is a saturated, bridged carbocyclic compound. Its rigid, linear geometry makes it an excellent three-dimensional substitute, or bioisostere, for the flat, para-substituted phenyl ring commonly found in bioactive molecules.[1][4] The "Escape from Flatland" concept in medicinal chemistry encourages this substitution to improve key drug properties. Replacing a benzene ring with a BCP core can lead to significantly better aqueous solubility, reduced lipophilicity, and higher metabolic stability, all while maintaining the crucial vector orientation of the substituents.[1][2]
Q2: What are the general solubility characteristics of BCP-diacid?
Q3: How can I achieve selective mono-functionalization of one carboxylic acid group?
Selective derivatization is critical for building complex molecules. The most common and reliable method is to first convert the diacid to a mono-ester. This is typically achieved by reacting the diacid with an alcohol (e.g., methanol) in the presence of a controlled amount of an activating agent like thionyl chloride (SOCl₂).[1][2][5] By carefully controlling the stoichiometry, you can achieve high yields of the mono-ester, mono-acid product.[1][2] This intermediate, which has one protected acid and one free acid, can then be used in subsequent reactions like amide coupling. An alternative method involves bis-benzylation followed by a careful mono-saponification using a limiting amount of base.[6]
Q4: What are the expected ¹H and ¹³C NMR signals for the BCP core?
The high symmetry of the 1,3-disubstituted BCP core results in a simple and highly characteristic NMR spectrum. The six equivalent bridge protons typically appear as a sharp singlet in the ¹H NMR spectrum. The carbon signals for the BCP cage are also distinct.
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Source |
| Bridge Protons (6H) | ~2.31 | - | [1][5] |
| Bridgehead Carbons (-COOH) | - | ~54.3 | [1][5] |
| Bridgehead Carbon (-COOCH₃) | - | ~51.9 | [1][5] |
| Bridge Carbons (CH₂) | - | ~45.8 | [1][5] |
| Central Carbon | - | ~28.5 | [1][5] |
| Note: Shifts are based on the mono-methyl ester derivative in CDCl₃ and may vary slightly with different substitution patterns and solvents. |
Troubleshooting Guide
This section addresses common problems encountered during the derivatization of BCP-diacid.
Problem 1: Low or No Yield in Amide Coupling Reactions
| Probable Cause | Scientific Explanation & Solution |
| A. Ineffective Carboxylic Acid Activation | Explanation: Direct condensation of a carboxylic acid and an amine is generally unfavorable at room temperature due to a fast acid-base reaction that forms a stable ammonium carboxylate salt, deactivating the amine nucleophile.[7] To proceed, the carboxylic acid's hydroxyl group must be converted into a better leaving group. Solution: Employ a coupling reagent. These reagents react with the carboxylate to form a highly reactive intermediate that is readily attacked by the amine. For routine couplings, EDC (in combination with HOBt or DMAP) is highly recommended as its urea byproduct is water-soluble, simplifying purification.[8][9] For more challenging or sterically hindered couplings, stronger activating agents like HATU or COMU are effective.[9][10] Always add the coupling reagent to the carboxylic acid before adding the amine to allow for pre-activation. |
| B. Poor Reactant Solubility | Explanation: If either the BCP-diacid derivative or the amine is not fully dissolved, the reaction will be slow and incomplete due to the heterogeneous mixture. Solution: Choose an appropriate solvent. Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) , Dichloromethane (DCM) , or Tetrahydrofuran (THF) are standard choices.[1][10] If solubility remains an issue, gentle heating (40-50 °C) can be attempted, provided the reactants and coupling agents are thermally stable. |
| C. Inappropriate Base | Explanation: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) , is often required to neutralize the acid formed during the reaction (e.g., HCl if starting from an amine hydrochloride salt) and to facilitate the coupling process.[2] Using an incorrect type or amount of base can hinder the reaction. Solution: Use 1.1 to 2.0 equivalents of a hindered, non-nucleophilic base like DIPEA. This prevents the base from competing with your desired amine in reacting with the activated carboxylic acid. |
Table of Common Amide Coupling Reagents
| Reagent | Acronym | Byproduct | Purification Considerations |
| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | DCU is poorly soluble in most organic solvents; removed by filtration.[8] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea | Byproduct is easily removed with a simple aqueous wash.[8][9] |
| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | Water-soluble guanidinium | Highly efficient but more expensive. Byproducts removed by aqueous wash.[10] |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Carcinogenic HMPA | Highly effective but generates a toxic byproduct. Use should be avoided.[9] |
Problem 2: Uncontrolled Di-substitution in a Mono-substitution Reaction
| Probable Cause | Scientific Explanation & Solution |
| A. Incorrect Stoichiometry or Reaction Sequence | Explanation: BCP-diacid is a symmetrical molecule. Adding activating agents and nucleophiles directly without a protecting group strategy will inevitably lead to a mixture of mono-substituted, di-substituted, and unreacted starting material, which can be difficult to separate. Solution: Adopt a two-step strategy as outlined in the FAQ section and detailed in Protocol 1 below. 1. Synthesize the mono-ester: React BCP-diacid with an alcohol and a carefully controlled amount of an activating agent (e.g., 1.0-1.2 equivalents of SOCl₂ in methanol).[1][2] This statistically favors the formation of the mono-ester. 2. Purify the mono-acid/mono-ester intermediate. This is a crucial step to ensure a clean subsequent reaction. 3. Couple the purified intermediate: Use the free carboxylic acid of your purified intermediate for the desired amide coupling or other derivatization. |
Problem 3: Difficulty in Product Purification
| Probable Cause | Scientific Explanation & Solution |
| A. Persistent Byproducts | Explanation: Coupling reagents, unreacted starting materials, and the base can contaminate the crude product. As mentioned, DCC is a common source of purification issues.[9] Solution: 1. Choose EDC: If possible, use EDC as your coupling agent to avoid insoluble urea byproducts.[9] 2. Aqueous Workup: Perform a sequential liquid-liquid extraction. * Wash with dilute acid (e.g., 1M HCl) to remove the organic base (DIPEA, Et₃N) and any unreacted amine. * Wash with dilute base (e.g., saturated NaHCO₃) to remove unreacted starting material containing a free carboxylic acid. * Wash with brine to remove residual water. 3. Chromatography: If impurities persist, purify the product using flash column chromatography on silica gel, typically with a hexane/ethyl acetate or DCM/methanol gradient. |
Key Experimental Protocols & Workflows
Diagram: General Workflow for Mono-Amide Synthesis
Caption: Workflow for selective synthesis of a BCP mono-amide derivative.
Protocol 1: Synthesis of 3-(Methylcarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid (Mono-Ester Intermediate)
This protocol is adapted from established literature procedures.[1][2][5]
-
Setup: To a round-bottom flask, add this compound (1.0 equiv).
-
Dissolution: Add anhydrous methanol (approx. 0.4 M concentration) and stir to dissolve. Cool the solution to 0 °C in an ice bath.
-
Activation: Slowly, add thionyl chloride (SOCl₂) (1.1 - 3.0 equiv, dropwise) to the cooled solution over 15-20 minutes. Caution: This reaction is exothermic and releases HCl gas.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess methanol and HCl.
-
Purification: Dissolve the residue in a minimal amount of a solvent mixture (e.g., hexane:MeOtBu = 1:1) and filter it through a short plug of silica gel to remove any di-ester and unreacted di-acid. Concentrate the filtrate to yield the product as a white solid.[1][5]
Protocol 2: General Procedure for Amide Coupling with the Mono-Ester Intermediate
This protocol uses EDC/HOBt for efficient amide bond formation.[8]
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the mono-ester intermediate from Protocol 1 (1.0 equiv).
-
Dissolution: Dissolve the acid in anhydrous DCM (approx. 0.2 M).
-
Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.1 equiv) and EDC (1.2 equiv) to the solution. Stir for 15-20 minutes at room temperature for pre-activation.
-
Amine Addition: In a separate vial, dissolve the desired amine (1.1 equiv) in a minimal amount of DCM. Add this solution, followed by DIPEA (2.0 equiv), to the reaction flask.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final amide product.
Diagram: Mechanism of Carbodiimide (EDC) Activation
Caption: Simplified mechanism of amide formation using EDC as a coupling agent.
References
- Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals Enabled by Electron Donor–Acceptor Complex Photoactivation. National Institutes of Health (NIH).
- Large-Scale Synthesis and Modifications of this compound (BCP). The Journal of Organic Chemistry - ACS Publications.
- Large-Scale Synthesis and Modifications of this compound (BCP). Enamine.
- Large-Scale Synthesis and Modifications of this compound (BCP). PMC - PubMed Central.
- Large-Scale Synthesis and Modifications of this compound (BCP). Semantic Scholar.
- This compound, MonoMethyl ester. ChemicalBook.
- Decarboxylative Redox Bicyclo[1.1.1]pentylation: Benchmarking the Influence of Backbone Substituents on C–C Bond-Forming Reactions. ResearchGate.
- Large-Scale Synthesis and Modifications of this compound (BCP). Semantic Scholar.
- PHOTOCHEMICAL SYNTHESIS OF this compound. Organic Syntheses Procedure.
- This compound. Benchchem.
- Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert. PharmaBlock.
- 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. MDPI.
- Bicyclo(1.1.1)pentane-1,3-dicarboxylic acid. PubChem.
- Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- Coupling Reagents. Aapptec Peptides.
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- 9. peptide.com [peptide.com]
- 10. growingscience.com [growingscience.com]
Technical Support Center: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCPDA)
Welcome to the technical support center for the synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCPDA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to improve the yield and purity of your BCPDA synthesis.
Introduction: The Significance of BCPDA
Bicyclo[1.1.1]pentane (BCP) derivatives have emerged as crucial building blocks in medicinal chemistry.[1][2][3] Often used as bioisosteres for para-substituted benzene rings, these rigid, three-dimensional scaffolds can significantly improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, while potentially offering an escape from patented chemical space.[1] BCPDA is a key precursor for a wide array of these valuable BCP-containing derivatives, making its efficient and reliable synthesis a critical starting point for many research and development programs.[1][2][4][5][6][7]
The most common and scalable route to BCPDA involves a two-step process starting from the highly strained molecule, [1.1.1]propellane. This guide will focus primarily on troubleshooting and optimizing this pathway.
Core Synthetic Pathway
The established synthesis proceeds through two main transformations: a photochemical addition followed by a haloform reaction.
Caption: Recommended purification workflow for BCPDA.
PART 3: Detailed Experimental Protocols
Protocol 1: Synthesis of 1,3-Diacetylbicyclo[1.1.1]pentane
This protocol is adapted from established large-scale procedures. [1][7]
-
Preparation: Prepare a 0.7 M solution of [1.1.1]propellane in a suitable solvent (e.g., diethyl ether). In a separate flask, prepare a solution of 2,3-butanedione (1.0 equivalent based on propellane) in diethyl ether. Degas both solutions with argon.
-
Reaction Setup: Cool the propellane solution to -15°C. Add the diacetyl solution.
-
Irradiation (Flow): Pass the combined, cooled solution through a photoreactor equipped with a 365 nm LED lamp at a flow rate that allows for complete consumption of the propellane (e.g., 30 mL/min for a ~160 mL illuminated volume). Maintain the low temperature throughout.
-
Monitoring: Periodically check the reaction mixture by ¹H NMR to confirm the disappearance of the propellane signal at δ 2.0 ppm.
-
Workup: Once the reaction is complete, concentrate the solution under reduced pressure. The resulting crystalline material can be washed with cold pentane:diethyl ether (2:1) to yield the product as a white solid.
Protocol 2: Synthesis of this compound
This protocol is adapted from established large-scale procedures. [1][7][8]
-
Preparation of Hypobromite Solution: In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve sodium hydroxide (15.0 equiv) in water. Cool the solution to 0°C. Slowly add bromine (7.5 equiv) dropwise, maintaining the temperature below 10°C. Stir for 1-3 hours at this temperature.
-
Diketone Addition: Cool the hypobromite solution to 0°C. Add a solution of 1,3-diacetylbicyclo[1.1.1]pentane (1.0 equiv) in dioxane dropwise, ensuring the internal temperature does not exceed 3°C.
-
Reaction: Stir the mixture for 1 hour at 0°C, then allow it to warm to room temperature and stir overnight.
-
Workup:
-
Add sodium bisulfite to quench any excess bromine.
-
Extract the mixture with dichloromethane (3x) to remove organic byproducts.
-
Cool the remaining aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to pH ~1-2.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
-
Purification: Combine the ethyl acetate layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude BCPDA. Further purification can be achieved by recrystallization.
References
-
Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of this compound (BCP). The Journal of Organic Chemistry, 86(20), 14061–14068. [Link]
-
Semantic Scholar. Large-Scale Synthesis and Modifications of this compound (BCP). [Link]
-
Zendy. Large-Scale Synthesis and Modifications of this compound (BCP). [Link]
-
ACS Publications. Large-Scale Synthesis and Modifications of this compound (BCP). [Link]
-
Levin, M. D., Kaszynski, P., & Michl, J. (2000). Photochemical Synthesis of this compound. Organic Syntheses, 77, 249. [Link]
-
Ma, X., & Pham, L. N. (2021). Syntheses of this compound (27). ResearchGate. [Link]
-
Kaszynski, P., & Michl, J. (1988). A practical photochemical synthesis of this compound. The Journal of Organic Chemistry, 53(19), 4593–4594. [Link]
-
Wang, N., et al. (2023). Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. PMC. [Link]
-
Garry, O. L., & MacMillan, D. W. C. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society, 145(5), 3092-3100. [Link]
-
ResearchGate. Large-Scale Synthesis and Modifications of this compound (BCP). [Link]
-
MDPI. 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. [Link]
-
JACS Au. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. [Link]
-
Organic Chemistry Portal. Recent advances in the applications of [1.1.1]propellane in organic synthesis. [Link]
-
Lasányi, D., Máth, D., & Tolnai, G. L. (2022). Synthesis and Use of Versatile [1.1.1]Bicyclopentylaldehyde Building Blocks. ResearchGate. [Link]
-
Beilstein Journals. Insertion of [1.1.1]propellane into aromatic disulfides. [Link]
-
ChemRxiv. Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. [Link]
-
ResearchGate. Recent advances in the applications of [1.1.1]-propellane in organic synthesis. [Link]
-
ResearchGate. Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes. [Link]
-
ResearchGate. A Continuous Flow Synthesis of [1.1.1]Propellane and Bicyclo[1.1.1]pentane Derivatives. [Link]
Sources
- 1. Large-Scale Synthesis and Modifications of this compound (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Large-Scale Synthesis and Modifications of this compound (BCP) - Enamine [enamine.net]
- 5. Large-Scale Synthesis and Modifications of this compound (BCP) | Semantic Scholar [semanticscholar.org]
- 6. Large-Scale Synthesis and Modifications of this compound (BCP) | Zendy [zendy.io]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Functionalization of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
Welcome to the technical support center for the functionalization of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCPDA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the chemical modification of this unique scaffold. As a valued bioisostere for para-substituted benzene rings, mastering the chemistry of BCPDA is crucial for advancing modern medicinal chemistry.[1] This document provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with BCPDA is low-yielding. What are the likely causes?
A1: Low yields in amide coupling reactions with BCPDA can stem from several factors:
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Incomplete activation of the carboxylic acid: The coupling reagent may be degraded or used in insufficient amounts.
-
Side reactions of the coupling reagent: Formation of N-acylurea byproducts with carbodiimide reagents like DCC or EDC is a common issue.[2]
-
Steric hindrance: The rigid structure of the BCP core can present steric challenges for bulky amines.
-
Oligomerization: Intermolecular coupling between BCPDA molecules can lead to the formation of oligomers or polymers, especially if the amine is added slowly or if the reaction is run at high concentrations.
-
Poor solubility: BCPDA and its derivatives may have limited solubility in common organic solvents.
Q2: I am observing an insoluble white precipitate in my DCC/EDC-mediated amide coupling reaction. What is it and how can I remove it?
A2: The insoluble white precipitate is likely dicyclohexylurea (DCU) if you are using DCC, or a related urea byproduct if using EDC.[3] DCU is notoriously insoluble in most organic solvents.[3] To remove it, you can:
-
Filtration: For solution-phase synthesis, the most straightforward method is to filter the reaction mixture. Chilling the reaction mixture can often promote further precipitation of the urea byproduct.
-
Solvent selection for purification: During workup, choose a solvent system where your desired product is soluble, but the urea byproduct is not. For example, DCU is poorly soluble in dichloromethane and ethyl acetate.
-
Use of water-soluble carbodiimides: Consider using EDC in combination with an aqueous workup, as the corresponding urea byproduct is water-soluble and can be easily removed by extraction.[3]
Q3: How can I avoid the formation of N-acylurea byproducts in my esterification or amide coupling reactions?
A3: N-acylurea formation is a common side reaction when using carbodiimide coupling reagents.[2] To minimize this:
-
Add an auxiliary nucleophile: Reagents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can be added to the reaction mixture. These additives react with the activated carboxylic acid to form an active ester intermediate, which is less prone to rearrangement and reacts efficiently with the desired amine or alcohol.
-
Control the order of addition: Add the coupling reagent to the carboxylic acid first to allow for activation before introducing the amine or alcohol.
-
Use alternative coupling reagents: Consider using phosphonium-based reagents (e.g., PyBOP) or uronium-based reagents (e.g., HATU) which are less prone to this side reaction.
Q4: I am attempting a Curtius rearrangement to form the diamine from BCPDA, but the reaction is not proceeding as expected. What could be the issue?
A4: The Curtius rearrangement itself is generally a very reliable reaction.[4][5] Issues usually arise in the formation of the acyl azide precursor. Potential problems include:
-
Incomplete conversion of the dicarboxylic acid to the diacyl chloride: If you are using this route, ensure the reaction with thionyl chloride or oxalyl chloride goes to completion.
-
Instability of the acyl azide: While generally stable at room temperature in solution, acyl azides can be sensitive to heat and light. Ensure the reaction is performed under appropriate conditions.
-
Side reactions with the azide source: Ensure you are using a reliable source of azide, such as sodium azide, and that it is fully dissolved or suspended in the reaction mixture.
Troubleshooting Guides
Guide 1: Amide Coupling Reactions
Amide bond formation is one of the most common functionalizations of BCPDA. However, the bifunctional nature of the starting material and the unique geometry of the BCP core can lead to specific challenges.
| Side Reaction | Description | Mechanistic Origin |
| N-Acylurea Formation | The activated carboxylic acid (O-acylisourea intermediate) rearranges to a stable N-acylurea, which is unreactive towards the amine. | This is an intramolecular acyl transfer reaction that competes with the intermolecular reaction with the amine.[2] |
| Dimer/Oligomer Formation | Two or more BCPDA molecules react with each other, forming dimers or longer oligomeric chains. | This occurs when one carboxylic acid group of a BCPDA molecule reacts with the amine, and the other carboxylic acid group of another BCPDA molecule also reacts, leading to chain extension. |
| Dehydration of Primary Amides | If the target is a primary diamide (from reaction with ammonia or an equivalent), dehydration to the corresponding dinitrile can occur, especially at elevated temperatures or with certain coupling reagents. | Carbodiimides can promote the dehydration of primary amides.[3] |
| Epimerization | If chiral amines are used, racemization at the stereocenter adjacent to the newly formed amide bond can occur. | This is more common with certain coupling reagents and can be minimized by the addition of HOBt or by using specific non-racemizing coupling reagents. |
A decision tree for troubleshooting low-yielding amide couplings.
-
Reagent Preparation:
-
Ensure BCPDA is pure and dry.
-
Use fresh, high-quality coupling reagents. Carbodiimides can degrade upon storage.
-
Dry the reaction solvent to prevent hydrolysis of the activated intermediate.
-
-
Reaction Setup (HATU example):
-
In an inert atmosphere (N₂ or Ar), dissolve BCPDA (1 equiv.) and HATU (2.2 equiv.) in a suitable solvent (e.g., DMF, NMP).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (4.4 equiv.).
-
Stir the mixture for 15-30 minutes to allow for the pre-activation of the carboxylic acid groups.
-
Add the amine (2.2 equiv.) to the activated mixture.
-
Monitor the reaction by TLC or LC-MS until completion.
-
-
Workup and Purification:
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
-
Guide 2: Esterification Reactions
Esterification of BCPDA is essential for creating derivatives for further functionalization or for tuning the physicochemical properties of the molecule.
| Side Reaction | Description | Mechanistic Origin |
| Incomplete Conversion | The reaction reaches equilibrium before full conversion to the diester, resulting in a mixture of starting material, monoester, and diester. | Fischer esterification is an equilibrium-controlled process.[6] The presence of water, a byproduct, can drive the reaction in reverse. |
| Oligomerization/Polymerization | Intermolecular esterification leads to the formation of polyester chains. | This is more likely to occur under conditions that favor intermolecular reactions over intramolecular cyclization, which is sterically disfavored for BCPDA.[7] |
| Dehydration of Alcohol | If using a secondary or tertiary alcohol under strongly acidic conditions and heat, dehydration to an alkene can occur. | This is a classic acid-catalyzed elimination reaction. |
| N-Acylurea Formation (Steglich) | Similar to amide coupling, this occurs when using DCC/DMAP for esterification.[2] | The O-acylisourea intermediate rearranges before the alcohol can react.[2] |
A troubleshooting guide for incomplete esterification reactions.
-
Reaction Setup:
-
Suspend BCPDA (1 equiv.) in a large excess of the desired alcohol (e.g., methanol, ethanol), which also acts as the solvent.
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-5 mol%).
-
Heat the mixture to reflux. A Dean-Stark apparatus can be used with alcohols that form an azeotrope with water (e.g., butanol) to remove the water byproduct and drive the equilibrium.
-
Monitor the reaction by TLC or LC-MS. The disappearance of the monoester intermediate is a good indicator of reaction completion.
-
-
Workup and Purification:
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Neutralize the acid catalyst by washing with a saturated aqueous solution of NaHCO₃.
-
Wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography if necessary to separate any remaining monoester or starting material.
-
Guide 3: Conversion to Diamines via Curtius or Hofmann Rearrangement
The conversion of the dicarboxylic acid groups to primary amines is a key transformation for introducing basic centers or for further derivatization.
| Reaction | Side Reaction | Description | Mechanistic Origin |
| Hofmann | Incomplete reaction | The reaction stalls at the N-bromoamide stage. | Insufficient base or bromine can lead to incomplete formation of the reactive intermediate. |
| Hofmann | Urea formation | The isocyanate intermediate reacts with the product amine. | This is more likely if the isocyanate is not trapped efficiently by water or an alcohol. |
| Curtius | Incomplete acyl azide formation | The dicarboxylic acid is not fully converted to the diacyl azide. | Inefficient activation of the carboxylic acid or incomplete reaction with the azide source. |
| Curtius | Urea/Carbamate formation | The isocyanate intermediate reacts with nucleophiles present in the reaction mixture (e.g., water, alcohol solvent, or product amine). | The isocyanate is a highly reactive intermediate and will react with any available nucleophile.[4][5] |
-
Acyl Azide Formation:
-
In an inert atmosphere, dissolve BCPDA (1 equiv.) in a suitable solvent like THF or toluene.
-
Add triethylamine (2.2 equiv.) and cool the mixture to 0 °C.
-
Add diphenylphosphoryl azide (DPPA) (2.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir until the formation of the diacyl azide is complete (monitor by IR for the characteristic azide stretch at ~2140 cm⁻¹).
-
-
Rearrangement and Trapping:
-
Heat the solution containing the diacyl azide to reflux. The rearrangement to the diisocyanate will occur with the evolution of N₂ gas.
-
To obtain the diamine, the diisocyanate can be hydrolyzed by adding aqueous acid and heating.
-
Alternatively, to form a bis-carbamate, a dry alcohol (e.g., t-butanol) can be added to the diisocyanate solution and refluxed. The carbamate can then be deprotected to yield the diamine.
-
-
Workup and Purification:
-
For the hydrolysis route, basify the aqueous solution and extract the diamine with an organic solvent.
-
For the carbamate route, purify the bis-carbamate by chromatography before deprotection.
-
The final diamine can be purified by distillation, recrystallization, or by forming a salt (e.g., dihydrochloride) and recrystallizing it.
-
Purification Strategies for BCPDA Derivatives
| Impurity | Originating Reaction | Recommended Purification Method |
| Dicyclohexylurea (DCU) | Amide coupling/Esterification with DCC | Filtration of the crude reaction mixture. Recrystallization from a solvent where DCU is insoluble. |
| N-Acylurea | Amide coupling/Esterification with carbodiimides | Column chromatography. The polarity of the N-acylurea is often different from the desired product. |
| Oligomers/Polymers | Amide coupling/Esterification | Precipitation/trituration. Oligomers are often insoluble in solvents that dissolve the desired monomeric product. Size exclusion chromatography for larger oligomers. |
| Mono-functionalized BCPDA | Incomplete amide coupling/esterification | Column chromatography is typically effective for separating the di-substituted, mono-substituted, and starting diacid. Derivatization to the ester can aid in separation. |
BCP Core Stability
The Bicyclo[1.1.1]pentane core is remarkably stable under a wide range of reaction conditions, including strongly basic and moderately acidic environments.[8] However, the formation of a carbocation at the bridgehead position can lead to ring-opening reactions.[9] Therefore, it is crucial to avoid reaction conditions that promote the formation of such carbocations, such as treatment with strong acids at high temperatures, especially with substrates that have good leaving groups at the bridgehead positions.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
-
Macmillan Group. (2023). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Retrieved from [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan-Group/pdf/publications/2023/Rapid-access-to-3-substituted-bicyclo[1.1.1]pentanes.pdf]([Link] Macmillan-Group/pdf/publications/2023/Rapid-access-to-3-substituted-bicyclo[1.1.1]pentanes.pdf)
- Mykhailiuk, P. K., et al. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations.
-
ChemRxiv. (2023). A general synthesis of complex bicyclo[1.1.1]pentanes via a multi-component cascade atom transfer radical addition. Retrieved from [Link]
-
Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
- Chinese Chemical Society. (2023). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry.
- Ripenko, V., Vysochyn, D., Klymov, I., Zhersh, S., & Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of this compound (BCP). The Journal of Organic Chemistry, 86(14), 9637–9653.
-
ResearchGate. (n.d.). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Retrieved from [Link]
-
SciSpace. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). The Curtius rearrangement: Mechanistic insight and recent applications in natural product syntheses. Retrieved from [Link]
-
Student Academic Success. (n.d.). Organic Reactions: Esterification & Transesterification. Retrieved from [Link]
-
ChemRxiv. (n.d.). Difluoro-substituted bicyclo[1.1.1]pentanes as novel motifs for medicinal chemistry: design, synthesis and characterization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Propellane-free access to bicyclo[1.1.1]pentanes. Retrieved from [Link]
-
ResearchGate. (n.d.). The syntheses of bicyclo[1.1.1]pentan-1-amine (21) by Schmidt reaction.... Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). The research progress on the esterification reaction of dicarboxylic acids. Retrieved from [Link]
- Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1539–1553.
-
National Institutes of Health. (n.d.). Exploiting the sp2 character of bicyclo[1.1.1]pentyl radicals in the transition metal-free multi-component difunctionalization of [1.1.1]propellane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Macmillan Group. (2020, February 17). Copper-mediated synthesis of drug-like bicyclopentanes. Retrieved from [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan-Group/pdf/publications/2020/Copper-mediated-synthesis-of-drug-like-bicyclopentanes.pdf]([Link] Macmillan-Group/pdf/publications/2020/Copper-mediated-synthesis-of-drug-like-bicyclopentanes.pdf)
-
ChemRxiv. (n.d.). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. Retrieved from [Link]
-
Reddit. (2024, February 8). A question about Ester polymerization. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from [Link]
-
ResearchGate. (2018, May 21). Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes. Retrieved from [Link]
Sources
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- 2. Steglich Esterification [organic-chemistry.org]
- 3. peptide.com [peptide.com]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. Propellane-free access to bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
Welcome to the technical support guide for the purification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP-diacid). This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable and unique scaffold. As a rigid, non-aromatic bioisostere for the para-substituted phenyl ring, BCP-diacid is a critical building block in modern drug discovery.[1][2] However, its high polarity, strong hydrogen-bonding capabilities, and crystalline nature can present unique purification challenges.
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during recrystallization, grounded in fundamental chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: My crude BCP-diacid from synthesis looks impure. What are the common contaminants I should be aware of?
A1: The purity of your starting material dictates the success of any recrystallization. BCP-diacid is typically synthesized via a haloform reaction from 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one).[1][3][4] Understanding the potential impurities from this synthesis is the first step in designing a purification strategy.
Common Impurities Include:
-
Unreacted Starting Material: The precursor diketone may persist if the haloform reaction does not go to completion.
-
Reaction Byproducts: Salts from the workup (e.g., sodium halides, sodium bisulfite) and residual acids used for acidification (e.g., hydrochloric acid) can be present.[4]
-
Solvents: Residual solvents from the synthesis and extraction steps (e.g., dioxane, ethyl acetate, dichloromethane) are common.[1][5]
-
Mono-acid Species: Incomplete reaction could potentially lead to the formation of the mono-carboxylic acid derivative, although this is less common.
Expert Insight: Before attempting recrystallization, it is highly advisable to perform a simple workup. This typically involves an acid-base extraction. The crude product is dissolved in a base, washed with an organic solvent like ethyl acetate to remove non-acidic organic impurities (like the starting diketone), and then the aqueous layer is re-acidified to crash out the purified dicarboxylic acid.[6] This single step can dramatically improve the purity of your material before you even begin selecting a recrystallization solvent.
Troubleshooting Guide: Recrystallization Protocols & Common Issues
Q2: I'm struggling to find a suitable single solvent for recrystallization. What should I be looking for?
A2: This is the most common challenge. BCP-diacid's two carboxylic acid groups make it highly polar. It is poorly soluble in water and low-polarity organic solvents but shows some solubility in highly polar organic solvents.[6] An ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at or near its boiling point.[7]
Given the nature of BCP-diacid, a two-solvent system is often more practical and effective than a single-solvent system.
Solvent Selection Strategy:
-
Primary (Good) Solvent: Find a polar solvent that readily dissolves the BCP-diacid at room temperature or with gentle heating.
-
Secondary (Poor) Solvent / Anti-Solvent: Find a non-polar solvent in which the BCP-diacid is completely insoluble. This solvent must be fully miscible with the primary solvent.[7]
The process involves dissolving the crude material in a minimal amount of the hot primary solvent, and then slowly adding the secondary solvent (the "anti-solvent") until the solution becomes faintly cloudy (the saturation point). The solution is then allowed to cool slowly to promote the formation of high-purity crystals.
Recommended Solvent Systems & Properties
| Primary Solvent (Good) | Secondary Solvent (Poor) | Boiling Point (°C) | Rationale & Expert Notes |
| Ethyl Acetate (EtOAc) | Hexanes / Pentane | EtOAc: 77°C | This is a classic and highly effective system. Ethyl acetate can solvate the carboxylic acid groups, while hexanes provide an excellent anti-solvent to induce crystallization. A similar system (MeOtBu:pentane) has been used successfully for BCP derivatives.[5] |
| Acetone | Hexanes / Pentane | Acetone: 56°C | Acetone is a very strong solvent for polar compounds. Use sparingly. Its lower boiling point can be advantageous for removing the solvent post-filtration. |
| Tetrahydrofuran (THF) | Hexanes / Pentane | THF: 66°C | THF is another good primary solvent. Be mindful of potential peroxide formation in older THF bottles. |
| Water | N/A (Single Solvent) | 100°C | While generally reported as insoluble, its solubility increases significantly in hot water.[6][8] This can be a very effective, green, and inexpensive option, particularly for removing organic, non-polar impurities. It is excellent for removing residual inorganic salts. |
Q3: I've chosen a solvent system, but my compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A3: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound in that specific solvent mixture. The compound comes out of solution as a liquid phase instead of a solid crystal lattice.
Causality & Troubleshooting Flow:
// Nodes start [label="Compound 'Oiled Out'\n(Liquid phase separates)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Probable Cause 1:\nSolution cooled too rapidly.", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Probable Cause 2:\nInsufficient 'Good' Solvent.", fillcolor="#FBBC05", fontcolor="#202124"]; solution1 [label="Solution:\nRe-heat the mixture to boiling\nto re-dissolve the oil.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Add a small amount (~5-10% vol)\nof the hot 'Good' Solvent.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution3 [label="Allow the flask to cool very slowly.\n(e.g., in a warm water bath or covered\nwith glass wool to insulate).", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> {cause1, cause2}; cause1 -> solution1 [label=" Action"]; cause2 -> solution1 [label=" Action"]; solution1 -> solution2; solution2 -> solution3; } enddot Caption: Troubleshooting workflow for an "oiled out" product.
Detailed Protocol to Recover from Oiling Out:
-
Re-heat: Bring the mixture back to the boiling point of the solvent system until the oil completely redissolves into a single, clear phase.
-
Add More Solvent: Add a small amount (5-10% of the total volume) of the hot primary ('good') solvent to the solution. This ensures you are slightly further away from the saturation point.[9]
-
Slow Cooling: This is the most critical step. Do not place the flask directly on the benchtop. Instead, allow it to cool as slowly as possible. You can achieve this by:
-
Placing the flask inside a large beaker containing warm water (a makeshift water bath).
-
Covering the flask with glass wool or a beaker to insulate it.[8]
-
Leaving it on the hot plate with the heat turned off.
-
-
Induce Crystallization (If Needed): Once the solution has cooled significantly, you can induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.
Q4: I have a low recovery yield after recrystallization. How can I maximize it?
A4: Low recovery is a common issue that can almost always be traced back to a few key procedural steps. The goal is to create a solution that is saturated at a high temperature and supersaturated upon cooling.
Key Factors Affecting Yield:
-
Using Too Much Solvent: This is the most frequent cause. If you add too much solvent, your solution will not be saturated, and a significant portion of your compound will remain dissolved even after cooling. The goal is to use the minimum amount of hot solvent required to fully dissolve the solid.[9]
-
Premature Crystallization During Hot Filtration: If your crude product contains insoluble impurities, a hot filtration step is necessary.[10] However, if the solution cools during this process, the product will crystallize on the filter paper or in the funnel stem, leading to significant loss.[11]
-
Cooling to an Insufficiently Low Temperature: Ensure the solution is thoroughly cooled. After slow cooling to room temperature, placing the flask in an ice-water bath for 20-30 minutes can significantly increase the yield by further decreasing the solubility of your product.[8]
Optimized Recrystallization Workflow for High Recovery
// Nodes A [label="1. Dissolution:\nAdd crude solid to flask.\nAdd MINIMAL hot 'good' solvent\nuntil just dissolved.", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Insoluble Impurities Present?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="2. Hot Filtration (Optional):\nPre-heat funnel & flask.\nFilter solution quickly.\nRinse with minimal hot solvent.", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="3. Crystallization:\nAllow clear solution to cool SLOWLY\nto room temperature.", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="4. Maximize Yield:\nCool flask in ice-water bath\nfor 20-30 minutes.", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="5. Isolation:\nCollect crystals by vacuum filtration.\nWash with small portions of\nICE-COLD solvent.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="6. Drying:\nDry crystals under vacuum.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C [label=" Yes"]; B -> D [label=" No"]; C -> D; D -> E; E -> F; F -> G; } enddot Caption: Step-by-step workflow for maximizing recrystallization yield.
Protocol for Hot Filtration:
-
Prepare: Place a stemless or short-stemmed funnel with fluted filter paper over the receiving flask.[11][12]
-
Pre-heat: Add a small amount of the pure solvent to the receiving flask and heat it on a hot plate. The refluxing solvent vapors will heat the flask and funnel, preventing premature crystallization.[10][12]
-
Filter Quickly: Bring the solution containing your compound to a boil and pour it through the pre-heated funnel in portions. Keep the solution hot between additions.[10]
-
Rinse: Rinse the original flask and the filter paper with a very small amount of fresh, boiling solvent to recover any product that crystallized prematurely.
Q5: My final product is still colored. How can I remove colored impurities?
A5: If your BCP-diacid has a persistent yellow or brown tint, this is likely due to small quantities of highly conjugated organic impurities. These can often be removed by using activated charcoal.
Procedure for Decolorization:
-
Dissolve: Dissolve your crude product in the minimum amount of hot recrystallization solvent as usual.
-
Cool Slightly: Remove the flask from the heat source and wait a few moments for the boiling to subside. Crucially, never add charcoal to a boiling solution , as it can cause violent bumping.
-
Add Charcoal: Add a very small amount of activated charcoal (a microspatula tip is usually sufficient). Adding too much will adsorb your product and reduce your yield.
-
Re-heat and Filter: Bring the solution back to a gentle boil for a few minutes to allow the charcoal to adsorb the impurities. Then, perform a hot filtration as described in Q4 to remove the charcoal.[10][11] The resulting filtrate should be colorless. Proceed with the slow cooling and crystallization steps.
References
-
Hot Filtration Process. Chemical Education Xchange, Division of Chemical Education, Inc., American Chemical Society.
-
Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of this compound (BCP). The Journal of Organic Chemistry, 86(14), 9696–9709.
-
This compound Chemical Properties, Uses, Production. ChemicalBook.
-
Recrystallization and hot filtration. Safrole.
-
Hot Filtration & Recrystallization. Kyoto University.
-
Single-solvent recrystallisation. University of York Chemistry Teaching Labs.
-
Ripenko, V., et al. Large-Scale Synthesis and Modifications of this compound (BCP). Enamine.
-
2.5: Hot Filtration. Chemistry LibreTexts.
-
Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of this compound (BCP). The Journal of Organic Chemistry, 86(14), 9696–9709.
-
Levin, M. D., Kaszynski, P., & Michl, J. (2000). PHOTOCHEMICAL SYNTHESIS OF this compound. Organic Syntheses, 77, 249.
-
Recrystallization - Single Solvent. University of Calgary.
-
Mykhailiuk, P. K. (2022). Difluoro-substituted bicyclo[1.1.1]pentanes as novel motifs for medicinal chemistry: design, synthesis and characterization. ChemRxiv.
-
Recrystallization of Benzoic Acid. University of Missouri–St. Louis.
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 56842-95-6 [chemicalbook.com]
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- 8. westfield.ma.edu [westfield.ma.edu]
- 9. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. safrole.com [safrole.com]
- 12. chemedx.org [chemedx.org]
Troubleshooting poor solubility of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivatives
Welcome to the technical support center for Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP) derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating these unique scaffolds into their work. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to overcome common challenges, particularly those related to solubility.
The rigid, three-dimensional structure of the BCP core offers significant advantages over traditional phenyl rings, often leading to improved metabolic stability and, notably, enhanced aqueous solubility.[1][2] However, the same rigidity and crystalline nature of the parent diacid and its derivatives can present unique solubility challenges in various experimental settings. This guide provides a structured, question-and-answer approach to troubleshoot these issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Solubility Fundamentals
Q1: I'm having trouble dissolving this compound. What are the recommended solvents?
A1: this compound is a highly crystalline solid with strong intermolecular hydrogen bonding, making it poorly soluble in water and nonpolar organic solvents.[3] Your best approach is to use highly polar, aprotic solvents.
-
Primary Recommendations: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are the most effective solvents for dissolving the diacid at room temperature.
-
Secondary Options: For reaction chemistry, polar aprotic solvents like tetrahydrofuran (THF) or dioxane can be used, often requiring heating to achieve sufficient concentration.[4][5] Polar protic solvents like methanol or ethanol can also be used, particularly for esterification reactions, but may require heating or conversion to a salt form.[6]
-
Aqueous Systems: The free diacid has very low aqueous solubility. To dissolve it in aqueous buffers, you must deprotonate the carboxylic acids by adjusting the pH. A basic solution (pH > 8) will convert the diacid to its more soluble dicarboxylate salt.[7][8]
Q2: Why is my BCP derivative, which was designed to be more soluble, crashing out of solution?
A2: Precipitation, or "crashing out," is a common issue when the solvation energy of your compound in a particular solvent system is not sufficient to overcome the crystal lattice energy.[9] This can be triggered by several factors:
-
Temperature Changes: Solubility is often temperature-dependent. A compound that dissolves at an elevated temperature may precipitate upon cooling if the solution becomes supersaturated.[10]
-
Solvent Polarity Shift (Antisolvent Effect): If you are performing a reaction and add a less polar solvent (an "antisolvent") to your solution, the overall polarity of the solvent mixture can decrease, causing your polar BCP derivative to precipitate.[11] This is a common technique in crystallization but can be an unintended problem during a reaction workup.
-
Changes in pH: For BCP derivatives with ionizable groups (like the parent diacid), a change in pH can dramatically alter solubility. If the pH of your solution shifts to a point where the compound is in its neutral, less soluble form, it may precipitate.
-
High Concentration: Exceeding the solubility limit of your compound in a given solvent will lead to precipitation.
Troubleshooting Experimental Workflows
Q3: I'm setting up a coupling reaction with BCP-dicarboxylic acid and an amine. What's the best way to ensure all my starting materials remain in solution?
A3: For amide coupling reactions, maintaining a homogenous solution is critical for achieving good conversion. Here is a recommended workflow:
-
Initial Dissolution: Separately dissolve your BCP-dicarboxylic acid and your amine in a suitable polar, aprotic solvent like DMF or DMSO.
-
Activation: In a separate flask, dissolve your coupling reagent (e.g., HATU, HOBt/EDC) in the same solvent.
-
Controlled Addition: Cool your BCP-dicarboxylic acid solution (an ice bath is often sufficient) before slowly adding the coupling reagent solution. This pre-activation step can sometimes be performed before adding the amine.
-
Amine Addition: Slowly add the amine solution to the activated BCP-dicarboxylic acid mixture.
-
Temperature Control: Maintain the reaction at a controlled temperature. While some couplings can be run at room temperature, others may benefit from gentle heating to ensure all components remain soluble.
Experimental Workflow: Amide Coupling of BCP-Dicarboxylic Acid
Sources
- 1. researchgate.net [researchgate.net]
- 2. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Large-Scale Synthesis and Modifications of this compound (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. baua.de [baua.de]
- 8. reddit.com [reddit.com]
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- 10. mt.com [mt.com]
- 11. WO2001007389A1 - Process for crystallization of dicarboxylic acids - Google Patents [patents.google.com]
Scale-up considerations for Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid production
Technical Support Center: Scale-Up of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
Welcome to the technical support center for the scale-up production of this compound (BCP-diacid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis and scale-up of this valuable bioisostere. As the demand for BCP-containing building blocks in medicinal chemistry continues to grow, robust and scalable synthetic methods are crucial.[1][2][3] This guide is grounded in field-proven methodologies to ensure scientific integrity and successful implementation in your laboratory.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, with a focus on scale-up considerations.
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and scalable approach involves a two-step process starting from [1.1.1]propellane.[1][2] First, [1.1.1]propellane undergoes a photochemical reaction with diacetyl (2,3-butanedione) to form 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one).[1][2][4] This intermediate is then subjected to a haloform reaction to yield the target this compound.[1][2][5][6] This route has been successfully demonstrated on a kilogram scale.[1][2][5][6]
Q2: What are the primary safety concerns when handling [1.1.1]propellane?
A2: [1.1.1]Propellane is a highly strained and reactive molecule. While it can be stored as a solution in an inert solvent like diethyl ether at low temperatures (-40 °C) for several weeks, it is prone to polymerization, especially in the presence of air.[1][7] It is crucial to handle [1.1.1]propellane solutions under an inert atmosphere (e.g., argon) to prevent degradation.[7] Always refer to the Safety Data Sheet (SDS) for complete handling instructions.[8]
Q3: What are the key advantages of using a flow photoreactor for the synthesis of the diketone intermediate?
A3: A flow photoreactor offers several advantages for this photochemical reaction, particularly at scale:
-
Improved Safety and Control: Continuous flow systems handle smaller volumes of the reaction mixture at any given time, enhancing heat transfer and reducing the risks associated with exothermic reactions.
-
Consistent Irradiation: Flow reactors ensure that the entire reaction mixture is uniformly irradiated, leading to more consistent product quality and higher yields compared to batch reactions where light penetration can be an issue.
-
Scalability: The throughput can be easily increased by extending the reaction time or using a larger reactor, making it a highly scalable method. A flow setup has been shown to produce approximately 1 kg of the diketone intermediate within a day.[1][2][5][6]
-
Compatibility with Modern Light Sources: Modern flow photoreactors can utilize safer and more energy-efficient LED light sources (e.g., 365 nm) instead of traditional mercury lamps, and can be constructed from standard chemical glassware, avoiding the need for specialized quartz vessels.[2][7]
Q4: Can the haloform reaction be performed on the crude diketone intermediate?
A4: Yes, and it is often advantageous to do so. It has been found that performing the haloform reaction on the crude 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one) intermediate, after evaporating the solvent from the photochemical reaction, can lead to a higher yield of the final diacid product compared to using purified diketone.[2][7]
Q5: What are the typical workup and purification procedures for this compound at scale?
A5: Following the haloform reaction, the workup typically involves:
-
Quenching any excess halogen with a reducing agent like sodium bisulfite.
-
Extraction with an organic solvent (e.g., dichloromethane) to remove organic impurities.
-
Acidification of the aqueous layer with a strong acid (e.g., concentrated hydrochloric acid) to precipitate the dicarboxylic acid.
-
Extraction of the product into a suitable organic solvent, such as ethyl acetate.
-
Concentration of the organic layers under reduced pressure to yield the crude product. The crude this compound is often of sufficient purity for many subsequent transformations. Further purification, if necessary, can be achieved by recrystallization.
II. Troubleshooting Guide
This guide provides solutions to common problems that may be encountered during the scale-up synthesis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of [1.1.1]propellane | Incomplete reaction of the dibromide precursor with the organolithium reagent. | Ensure the organolithium reagent is of high quality and accurately titrated. Maintain a low reaction temperature to prevent side reactions. |
| Degradation of [1.1.1]propellane during storage or handling. | Store the propellane solution at -40 °C under an inert atmosphere (argon).[1][7] Use freshly prepared or properly stored solutions. | |
| Incomplete photochemical reaction | Insufficient irradiation time or intensity. | In a batch process, ensure the light source is close to the reaction vessel and functioning correctly. For flow synthesis, decrease the flow rate to increase the residence time.[3] |
| Low concentration of reactants. | Ensure the concentrations of [1.1.1]propellane and diacetyl are within the recommended range. | |
| Presence of UV-absorbing impurities. | Use purified solvents and reagents. | |
| Low yield in the haloform reaction | Insufficient amount of halogen or base. | Use a sufficient excess of both the halogen (e.g., bromine) and sodium hydroxide as specified in the protocol.[1][2] |
| Reaction temperature too high during the addition of the diketone. | Maintain a low temperature (e.g., 0 °C) during the addition of the diketone solution to the hypobromite solution to minimize side reactions. | |
| Product contamination with mono-acid | Incomplete haloform reaction. | Ensure the reaction is stirred for a sufficient time after the addition of the diketone, typically overnight at room temperature, to allow for complete conversion. |
| Difficulty in isolating the final product | Incomplete precipitation of the diacid upon acidification. | Ensure the aqueous solution is acidified to a sufficiently low pH (e.g., pH ~1-2) to fully protonate the dicarboxylate. |
| Emulsion formation during extraction. | Add brine to the aqueous layer to break up emulsions. If the problem persists, filter the mixture through a pad of celite. |
III. Experimental Protocols & Workflows
A. Overall Synthesis Workflow
The following diagram illustrates the key stages in the scalable synthesis of this compound.
Caption: Scalable synthesis workflow for BCP-diacid.
B. Detailed Protocol for Kilogram-Scale Synthesis of 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one)
This protocol is adapted from Ripenko et al., J. Org. Chem. 2021, 86 (20), 14061–14068.[1]
-
Preparation of Reactant Solution: To a solution of [1.1.1]propellane (0.7 M in diethyl ether, 8 L, 5.6 mol, 1.0 equiv) is added a degassed solution of diacetyl (482.0 g, 5.6 mol, 1.0 equiv) in diethyl ether (500 mL).
-
Photochemical Reaction: The total reaction mixture (approximately 9 L) is passed through a photoreactor over 6 hours with a flow rate of approximately 30 mL/min.
-
Reactor Specifications: The illuminated area volume is 160 mL, irradiated with a 365 nm LED at 80% of its nominal power (total diode power: 670 W).
-
-
Workup: After the reaction is complete, the mixture is concentrated under reduced pressure to yield the crude diketone.
-
Expected Yield: 821.2 g (5.4 mol, 94%).[2]
-
C. Detailed Protocol for 500g-Scale Synthesis of this compound
This protocol is adapted from Ripenko et al., J. Org. Chem. 2021, 86 (20), 14061–14068.[1]
-
Preparation of Hypobromite Solution: A solution of sodium hydroxide (1 kg, 24.6 mol, 15.0 equiv) in water (3.5 L) is cooled to 20 °C. Bromine (2 kg, 12.3 mol, 7.5 equiv) is added dropwise to this solution. The mixture is stirred for 3 hours.
-
Haloform Reaction: The hypobromite solution is cooled to 0 °C. A solution of the crude diketone from the previous step (250.0 g, 1.64 mol, 1.0 equiv) in dioxane (1 L) is added dropwise, maintaining the temperature below 3 °C.[4]
-
Reaction Completion: The mixture is stirred overnight, allowing it to warm to room temperature.
-
Workup and Extraction:
-
The reaction mixture is extracted with dichloromethane (3 x 3 L) to remove organic byproducts.
-
The aqueous layer is carefully acidified with concentrated hydrochloric acid.
-
The precipitated product is extracted with ethyl acetate (3 x 3 L).
-
-
Isolation: The combined ethyl acetate layers are concentrated under reduced pressure to yield the this compound.
IV. Reaction Mechanism
The key C-C bond formation occurs via a radical mechanism initiated by the photochemical excitation of diacetyl.
Caption: Proposed mechanism for the photochemical addition.
V. References
-
Ripenko, V.; Vysochyn, D.; Klymov, I.; Zhersh, S.; Mykhailiuk, P. Large-Scale Synthesis and Modifications of this compound (BCP). J. Org. Chem.2021 , 86 (20), 14061–14068. [Link]
-
Semantic Scholar. Large-Scale Synthesis and Modifications of this compound (BCP). [Link]
-
Zendy. Large-Scale Synthesis and Modifications of this compound (BCP). [Link]
-
ACS Publications. Large-Scale Synthesis and Modifications of this compound (BCP). [Link]
-
Mykhailiuk, P. K. The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. 2023 . [Link]
-
Ma, X.; Pham, L. N. Syntheses of bicyclo[1.1.1]pentane‐1,3‐dicarboxylic acid (27). ResearchGate. [Link]
-
ResearchGate. Large-Scale Synthesis and Modifications of this compound (BCP). [Link]
-
Levin, M. D.; Kaszynski, P.; Michl, J. Photochemical Synthesis of this compound. Org. Synth.2000 , 77, 249. [Link]
Sources
- 1. Large-Scale Synthesis and Modifications of this compound (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Large-Scale Synthesis and Modifications of this compound (BCP) - Enamine [enamine.net]
- 6. Large-Scale Synthesis and Modifications of this compound (BCP) | Zendy [zendy.io]
- 7. researchgate.net [researchgate.net]
- 8. aksci.com [aksci.com]
Analytical methods for assessing the purity of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to assess the purity of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower users to resolve experimental challenges effectively.
Introduction to Purity Assessment of this compound
This compound is a rigid, non-aromatic scaffold increasingly used in medicinal chemistry as a bioisostere for para-substituted benzene rings.[1][2] Its unique three-dimensional structure can impart improved physicochemical properties to drug candidates, such as enhanced solubility and metabolic stability.[1][3] Given its role in drug development, rigorous purity assessment is critical to ensure that observed biological activity is not influenced by impurities.[4][5] This guide addresses the common analytical techniques and potential challenges associated with verifying the purity of this unique molecule.
Overall Purity Assessment Workflow
A multi-pronged analytical approach is recommended to establish the purity of this compound, as no single method can provide a complete profile of all possible impurities. The following workflow outlines a typical strategy.
Caption: A general workflow for the comprehensive purity assessment of this compound.
Quantitative NMR (qNMR) Spectroscopy
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for precise quantification against a certified internal standard.[8][9]
qNMR FAQs & Troubleshooting
Q1: Why is qNMR considered a primary method for purity analysis?
A1: Unlike chromatographic methods that provide a relative purity based on the area percentage of detected peaks, qNMR determines the absolute purity of the target molecule in a sample by mass.[4] This is achieved by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.[4][6] This makes it a direct and highly accurate measurement.[5][7]
Q2: I am seeing a lower purity value by qNMR than by HPLC. What could be the cause?
A2: This is a common and important observation. It often indicates the presence of impurities that are not detected by the HPLC-UV method, such as water, residual solvents, or inorganic salts.[5] HPLC-UV only detects chromophoric impurities, while qNMR can account for all proton-containing molecules in the sample, as well as non-proton-containing impurities by their effect on the sample's total mass. Always ensure your sample is thoroughly dried to minimize the contribution of water to the overall mass.
Q3: My analyte signals are overlapping with the internal standard signals. What should I do?
A3: The choice of internal standard is critical. It must have at least one sharp, well-resolved signal in a region of the ¹H NMR spectrum that is free from any analyte or impurity signals.[8][9] If overlap occurs, you must select a different internal standard. Common choices for polar compounds in polar aprotic deuterated solvents (like DMSO-d₆) include maleic acid or 1,4-bis(trimethylsilyl)benzene-d₄.[6][9]
Q4: The integrals for my analyte and standard are not consistent between experiments. What is causing this variability?
A4: Inconsistent integration can stem from several factors related to NMR data acquisition parameters. For accurate quantification, the relaxation delay (d1) must be sufficiently long (typically 5-7 times the longest T₁ relaxation time of the protons being integrated) to allow for complete relaxation of the nuclei between scans.[10] Using a shorter relaxation delay will lead to signal saturation and non-quantitative results. Additionally, ensure excellent sample shimming to achieve sharp peaks and a flat baseline for accurate integration.
Experimental Protocol: Purity Determination by qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh a similar mass of a certified internal standard (e.g., maleic acid, purity >99.5%) into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) to ensure complete dissolution.[8]
-
Transfer the solution to a high-quality NMR tube.[8]
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).
-
Use a pulse angle of 90°.
-
Set the relaxation delay (d1) to at least 30 seconds to ensure full relaxation of all relevant protons.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio (>150:1 for the signals to be integrated).
-
-
Data Processing and Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Carefully integrate a well-resolved, non-exchangeable proton signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following equation[4][8]: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the relative purity and impurity profile of pharmaceutical compounds. For a highly polar molecule like this compound, developing a robust method can be challenging.
HPLC FAQs & Troubleshooting
Q1: My this compound peak is eluting in or near the solvent front on a C18 column. How can I increase its retention?
A1: This is a classic issue with highly polar analytes on reversed-phase columns.[11][12] Here are several strategies to improve retention:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns contain a polar group near the base of the alkyl chain, which allows them to be used with highly aqueous mobile phases (even 100% aqueous) without the risk of phase collapse that can occur with traditional C18 columns.[13]
-
Lower the Mobile Phase pH: Since the analyte is a dicarboxylic acid, ensuring the mobile phase pH is low (e.g., 2.5-3.0 using formic acid or phosphoric acid) will keep the carboxylic acid groups protonated and less polar, thereby increasing retention on a reversed-phase column.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is specifically designed for the retention of very polar compounds.[12]
Q2: I am observing poor peak shape (tailing or fronting) for my main peak. What are the likely causes?
A2: Poor peak shape can be caused by several factors. The decision tree below can help diagnose the issue. Common causes include column overload, secondary interactions with the stationary phase, or a mismatch between the injection solvent and the mobile phase.[14] Always try to dissolve your sample in the mobile phase to avoid peak distortion.
Caption: A decision tree for troubleshooting poor HPLC peak shape.
Q3: I need to couple my HPLC to a mass spectrometer (LC-MS). Are there any special considerations for this analyte?
A3: Yes. While acidic mobile phases are good for retention, strong acids like phosphoric acid are not volatile and are incompatible with mass spectrometry. Use volatile mobile phase modifiers like formic acid or acetic acid.[15] Additionally, dicarboxylic acids can sometimes show poor ionization efficiency in electrospray ionization (ESI).[16] Derivatization can be employed to improve sensitivity if needed, though direct analysis is often sufficient for purity assessment.[17][18]
Data Summary: HPLC Method Parameters
| Parameter | Reversed-Phase HPLC | HILIC |
| Column | Polar-embedded C18 (e.g., Aqua, Hydro) | Amide, Silica, or Zwitterionic |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile |
| Gradient | Start with high aqueous (e.g., 98% A) | Start with high organic (e.g., 95% B) |
| pH Control | Critical (pH 2.5-3.0) | Recommended |
| Detector | UV (e.g., 205-215 nm) | UV, ELSD, or MS |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a high-resolution separation technique, but it is generally unsuitable for non-volatile and polar compounds like dicarboxylic acids.[19][20] Therefore, a chemical derivatization step is mandatory to convert the carboxylic acid groups into more volatile and thermally stable esters or silyl esters.[20][21]
GC-MS FAQs & Troubleshooting
Q1: Why can't I inject this compound directly onto a GC system?
A1: The two carboxylic acid groups make the molecule highly polar and non-volatile. Direct injection would lead to strong adsorption in the injector and on the column, resulting in no peak or extremely broad, tailing peaks. Derivatization is essential to mask the polar carboxyl groups.[19][20]
Q2: What are the best derivatization methods for this compound for GC-MS analysis?
A2: The two most common and effective methods are silylation and esterification.[21]
-
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and react quickly to form trimethylsilyl (TMS) esters.[21][22] BSTFA is often preferred for its high conversion efficiency and the volatility of its byproducts.[20][22]
-
Esterification: This involves converting the carboxylic acids to esters, for example, methyl or butyl esters. This can be achieved with reagents like BF₃/methanol or by using butanolic HCl.[21][23] Butyl esters are less volatile than methyl esters, which can be advantageous in preventing sample loss.[22]
Q3: My derivatization reaction seems incomplete, leading to multiple peaks for my analyte. How can I improve the reaction efficiency?
A3: Incomplete derivatization is a common problem. Ensure that your sample and solvent are completely anhydrous, as water will consume the derivatizing reagent. Using a catalyst (like pyridine for silylation) and optimizing the reaction temperature and time can also significantly improve the yield. For silylation with BSTFA, heating the reaction mixture (e.g., 60-70 °C for 30 minutes) is often required for complete conversion of dicarboxylic acids.
Experimental Protocol: GC-MS Analysis via Silylation
-
Sample Preparation & Derivatization:
-
Place a small, accurately weighed amount of the sample (approx. 1 mg) into a reaction vial.
-
Ensure the sample is completely dry by co-evaporating with an anhydrous solvent like acetonitrile or by drying under high vacuum.
-
Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA (with 1% TMCS catalyst).
-
Seal the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Instrumentation and Conditions:
-
GC Column: A nonpolar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is typically used.[22]
-
Injector: Split/splitless injector, typically at 250 °C.
-
Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a high temperature (e.g., 280 °C) to elute the derivatized compound.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV is standard. Scan a mass range appropriate for the derivatized molecule (e.g., m/z 50-500).
-
References
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
- Emery Pharma.
- Benchchem. Quantitative NMR (qNMR)
- Benchchem.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
- Pietrogrande, M. C., et al. (2011).
- JEOL Ltd. What is qNMR (quantitative NMR)?.
- Longdom Publishing.
- Gadek, T. R., & Gf H. (2014).
- Quora. Why do we use NMR spectroscopy in purity analysis?.
- LMA leidykla. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
- IJSDR. Troubleshooting in HPLC: A Review.
- PerkinElmer.
- Waters Blog.
- Gadek, T. R., & Gf H. (2014).
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Axion Labs. HPLC problems with very polar molecules.
- Giraudeau, P. (2020). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central.
- Pietrogrande, M. C., et al. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures.
- ResearchGate. Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
- Kushnir, M. M., et al. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. PubMed.
- Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of this compound (BCP). PMC - PubMed Central.
- Dittmar, T., & Stubbins, A. (2024).
- Journal of Chromatography B. (2024).
- Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of this compound (BCP).
- Baran, P. S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS.
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- 2. researchgate.net [researchgate.net]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. emerypharma.com [emerypharma.com]
- 9. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 10. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. ijsdr.org [ijsdr.org]
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- 23. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Linkers: Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid as a Superior Alternative to Terephthalic Acid in Metal-Organic Frameworks
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of crystal engineering and functional materials, the choice of the organic linker in a metal-organic framework (MOF) is paramount, dictating the ultimate properties and performance of the resulting material. For decades, terephthalic acid (TPA), a rigid aromatic dicarboxylic acid, has been a cornerstone in the synthesis of a vast library of MOFs, including the iconic MOF-5 and UiO-66.[1] Its planar geometry and predictable coordination have made it a reliable building block. However, the quest for materials with tailored functionalities and enhanced performance has led researchers to explore beyond the flatland of aromatic linkers. Enter Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP), a saturated, three-dimensional linker that is emerging as a powerful alternative to its well-established aromatic counterpart.[2]
This guide provides a comprehensive comparison of BCP and TPA as linkers in MOFs, delving into the fundamental structural differences and their profound impact on the physicochemical properties of the resulting frameworks. We will explore experimental data that underscores the advantages of employing the non-aromatic, rigid BCP linker in terms of guest molecule interactions, stability, and potential applications.
The Contenders: A Structural Showdown
At first glance, both BCP and TPA are dicarboxylic acids, capable of bridging metal nodes to form extended porous networks. However, their intrinsic geometries are fundamentally different, a distinction that has significant implications for the resulting MOF architecture and properties.
Terephthalic Acid (TPA): The Planar Workhorse
TPA is a flat, aromatic molecule with the two carboxylate groups positioned at opposite ends of a benzene ring. This planarity and linearity have been instrumental in the design and synthesis of highly crystalline and porous MOFs.
This compound (BCP): The 3D Challenger
In stark contrast, BCP is a strained, bicyclic aliphatic molecule with a rigid, three-dimensional cage-like structure.[2] The carboxylate groups are located at the bridgehead positions, resulting in a linear but non-planar disposition. This unique geometry introduces a contoured, aliphatic pore environment within the MOF, a departure from the smooth, aromatic surfaces provided by TPA.[3]
Caption: Fundamental structural differences between TPA and BCP linkers.
Performance Face-Off: A Data-Driven Comparison
The true measure of a linker's utility lies in the performance of the MOFs it helps create. Here, we present a comparative analysis of key properties of MOFs synthesized with BCP and TPA, supported by experimental findings. For a direct comparison, we will focus on isoreticular MOFs, where the metal node and the overall framework topology are the same, with the only difference being the dicarboxylate linker. A prime example is the comparison between the well-studied DMOF-1, [Zn2(bdc)2(dabco)] (where bdc = terephthalate), and its BCP analogue, [Cu2(bcpdc)2(dabco)].[4]
| Property | Terephthalic Acid (TPA)-based MOFs | This compound (BCP)-based MOFs | Key Advantages of BCP |
| Guest Molecule Interactions | Primarily π-π stacking and electrostatic interactions with the aromatic rings.[5] | Enhanced van der Waals interactions due to the contoured, aliphatic pore surface. The C(sp³)–H bonds act as primary adsorption sites for hydrocarbons.[6] | Superior hydrocarbon adsorption at low pressures. The heat of adsorption for benzene in a BCP-based MOF was found to be 7 kJ/mol higher than in the TPA analogue, MOF-5.[6] |
| Porosity & Surface Area | High surface areas are readily achievable (e.g., MOF-5: >3000 m²/g).[7] | Can achieve comparable or slightly lower surface areas than their TPA counterparts due to the bulkier nature of the BCP linker. | The unique pore geometry can lead to enhanced selectivity for specific guest molecules. |
| Thermal Stability | Generally high thermal stability (e.g., MOF-5 is stable up to ~400 °C).[6][8] | BCP-based MOFs also exhibit good thermal stability. The stability is largely dependent on the strength of the metal-carboxylate bond.[8][9] | While direct comparative TGA data for an isoreticular pair is limited, the inherent stability of the bicyclopentane core suggests comparable thermal robustness. |
| Chemical & Hydrolytic Stability | The stability of TPA-based MOFs varies greatly depending on the metal node. For instance, Zn-based MOFs like MOF-5 have limited stability in the presence of water.[10] | The hydrophobic nature of the aliphatic BCP linker can impart greater hydrolytic stability to the MOF.[11] | The absence of the electron-rich aromatic ring in BCP can make the framework less susceptible to certain chemical degradation pathways. |
| Mechanical Properties | The mechanical properties of TPA-based MOFs have been extensively studied and are known to be influenced by the framework's flexibility and interpenetration.[1][12] | The rigid, cage-like structure of BCP is expected to contribute to the mechanical robustness of the resulting MOF.[12] | The 3D nature of the BCP linker may lead to MOFs with higher bulk moduli and greater resistance to pore collapse under pressure. |
The "Aliphatic Advantage": Causality Behind the Performance
The superior performance of BCP-based MOFs in certain applications, particularly in gas separation and storage, can be attributed to a phenomenon we term the "aliphatic advantage." This advantage stems from the fundamental differences in host-guest interactions dictated by the nature of the linker.
In TPA-based MOFs, the interaction with guest molecules is often dominated by relatively weak π-π stacking and electrostatic interactions with the flat aromatic surfaces of the linker. In contrast, the contoured, three-dimensional surface of the BCP linker creates a more intimate and extensive contact area with guest molecules. This leads to stronger van der Waals interactions, as evidenced by the higher heat of adsorption for hydrocarbons in BCP-based MOFs.[6] The C(sp³)–H bonds of the bicyclopentane cage act as effective binding sites, leading to significantly higher uptake of hydrocarbons at low pressures.[6]
Caption: The "Aliphatic Advantage" workflow.
Experimental Protocols: Synthesizing the Frameworks of the Future
To provide a practical context, we present detailed, step-by-step methodologies for the synthesis of both a well-established TPA-based MOF and an emerging BCP-based MOF.
Synthesis of [Cu₂(bdc)₂(dabco)] (A TPA-based MOF)
This protocol is adapted from established literature procedures.[13]
Materials:
-
Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)
-
Terephthalic acid (H₂bdc)
-
1,4-Diazabicyclo[2.2.2]octane (dabco)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a glass vessel, suspend a mixture of Cu(CH₃COO)₂·H₂O (0.670 g, 3.36 mmol), H₂bdc (0.506 g, 3.37 mmol), and dabco (0.187 g, 1.67 mmol) in DMF (40 mL).
-
Seal the vessel and heat it at 120 °C for 48 hours.
-
After cooling to room temperature, collect the light blue crystalline precipitate by filtration.
-
Wash the product thoroughly with fresh DMF.
-
Dry the purified product at 100 °C for 48 hours.
Synthesis of a this compound-based Ni-MOF
This protocol is based on the synthesis of a novel Ni-MOF utilizing BCP as the primary linker.[9]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
This compound (BCP)
-
1,4-Diazabicyclo[2.2.2]octane (dabco)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a suitable container, dissolve stoichiometric amounts of NiCl₂∙6H₂O (47.6 mg, 0.2 mmol), dabco (16.6 mg, 0.15 mmol), and BCP (33.1 mg, 0.2 mmol) in a solvent mixture of DMF (3 mL), Ethanol (3 mL), and H₂O (1.5 mL).
-
Add a small amount of Hydrochloric acid to the mixture.
-
Seal the container and heat it under appropriate solvothermal conditions (temperature and time to be optimized based on the specific desired crystal size and quality).
-
After the reaction is complete, allow the container to cool to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with fresh DMF and ethanol to remove any unreacted starting materials.
-
Dry the final product under vacuum.
Caption: Generalized experimental workflow for MOF synthesis.
Conclusion and Future Outlook
The evidence presented in this guide strongly suggests that this compound is more than just a structural curiosity; it is a potent building block for the next generation of high-performance MOFs. Its unique three-dimensional, aliphatic nature offers a distinct advantage over the conventional planar, aromatic terephthalic acid, particularly in applications that rely on nuanced host-guest interactions, such as gas separation and storage. The "aliphatic advantage" paves the way for the rational design of MOFs with enhanced selectivity and capacity for a range of molecules.
As the synthesis of BCP becomes more scalable and cost-effective, its adoption in the field of MOF chemistry is expected to grow exponentially.[14] Future research will likely focus on exploring the full potential of BCP and other aliphatic linkers in creating MOFs with novel topologies and functionalities, including applications in catalysis, sensing, and drug delivery. The move away from the "flatland" of aromatic linkers towards the three-dimensional world of aliphatic building blocks represents a paradigm shift in MOF design, promising a new era of materials with unprecedented performance and capabilities.
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Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. MDPI. [Link]
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Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]
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a) Inorganic and organic building units of DUT‐23(Co) and DUT‐23(Cu). ResearchGate. [Link]
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The Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid Moiety: A Superior Bioisostere for para-Substituted Phenyl Rings in Drug Discovery
A Senior Application Scientist's Guide to Escaping Flatland and Enhancing Drug-like Properties
In the landscape of modern drug discovery, medicinal chemists are increasingly challenged by the limitations of traditional aromatic scaffolds. The para-substituted phenyl ring, a ubiquitous motif in countless drug candidates, often contributes to poor physicochemical properties such as low aqueous solubility and high metabolic turnover, leading to unfavorable pharmacokinetic profiles.[1] The strategic replacement of such moieties with suitable bioisosteres—chemical groups with similar spatial arrangement but different elemental composition—is a powerful tactic to overcome these hurdles.[2] This guide provides an in-depth comparison of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP) and its derivatives as a non-classical, three-dimensional bioisostere for the para-substituted phenyl ring, supported by experimental data and detailed protocols.
The "escape from flatland" concept in medicinal chemistry advocates for the incorporation of more sp³-hybridized, three-dimensional structures to improve the drug-like properties of molecules.[3] Bicyclo[1.1.1]pentane, a strained, rigid, and compact cage-like structure, has emerged as a particularly effective phenyl ring mimic.[4][5] Its unique geometry, with substituents exiting at a 180° angle from the bridgehead carbons, closely replicates the linear trajectory of a para-substituted benzene ring, while its saturated, non-aromatic nature imparts a host of desirable physicochemical characteristics.[6]
I. Unveiling the Physicochemical Advantages: BCP vs. Phenyl Rings
The replacement of a planar, aromatic phenyl ring with a saturated, three-dimensional BCP core can profoundly and positively impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The primary drivers for these improvements are the reduction in lipophilicity and the disruption of π-π stacking interactions, which often lead to poor solubility.[6]
A. Enhanced Aqueous Solubility
One of the most significant advantages of employing the BCP scaffold is the dramatic improvement in aqueous solubility. The non-planar, sp³-rich nature of BCP reduces the crystal lattice energy and disrupts the strong intermolecular π-π stacking interactions that are characteristic of aromatic compounds, thereby facilitating solvation in aqueous media.[7]
Table 1: Comparison of Aqueous Solubility in Matched Molecular Pairs
| Parent Compound (with p-Phenyl Ring) | Phenyl Analogue Solubility (µg/mL) | BCP Analogue | BCP Analogue Solubility (µg/mL) | Fold Increase | Reference |
| γ-Secretase Inhibitor Analogue | <0.1 | BCP-Substituted Analogue | >100 | >1000 | [8] |
| Antimalarial Compound 6 | 6.3 - 12.5 | BCP Analogue 22 | Similar range | - | [9] |
| LpPLA₂ Inhibitor 72 | - | BCP Analogue 73 | - | 360-fold increase | [7] |
| Planar Compound 76 | <1 | BCP Analogue 77 | - | >880-fold increase | [7] |
| Piperazine-containing Compound 78 | 0.01 mg/mL | BCP Analogue 79 | - | 87-fold increase | [7] |
Note: Direct comparison values are often context-dependent and may vary based on the specific molecular scaffold.
B. Reduced Lipophilicity and Non-Specific Binding
Lipophilicity, often measured as logP or logD, is a critical parameter influencing a drug's permeability, metabolic clearance, and potential for off-target toxicity. High lipophilicity can lead to increased non-specific binding to proteins and membranes, reducing the free concentration of the drug available to interact with its target.[10] The replacement of a phenyl ring with the smaller, less greasy BCP core consistently leads to a reduction in lipophilicity.[8]
This reduction in non-specific binding can be quantified using the chromatographic hydrophobicity index on immobilized artificial membranes (CHI(IAM)). Studies have shown that BCP analogues exhibit markedly lower CHI(IAM) values compared to their phenyl counterparts, indicating a weaker tendency for non-specific interactions.[10]
C. Improved Metabolic Stability
The phenyl ring is susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, often leading to the formation of reactive intermediates and rapid clearance from the body.[6] The BCP core, being composed of saturated sp³-hybridized carbons, is significantly more resistant to oxidative metabolism.[6] This increased metabolic stability translates to a longer half-life and improved bioavailability.
Table 2: Comparison of Metabolic Stability in Matched Molecular Pairs
| Parent Compound (with p-Phenyl Ring) | Phenyl Analogue Clearance | BCP Analogue | BCP Analogue Clearance | Improvement | Reference |
| Antimalarial Compound 6 | High | BCP Analogue 22 | Significantly lower | Yes | [9] |
| γ-Secretase Inhibitor Analogue | - | BCP-Substituted Analogue | Decreased by at least 4-fold | Yes | [7] |
II. Structural and Pharmacological Implications
The rigid, linear geometry of the 1,3-disubstituted BCP scaffold allows it to act as an effective spacer, mimicking the function of a para-substituted phenyl ring in positioning key pharmacophoric groups for optimal interaction with a biological target.[4] However, it is crucial to consider that this bioisosteric replacement is most effective when the parent phenyl ring does not engage in essential π-π stacking or cation-π interactions with the target protein.[7][8]
Caption: Structural comparison of a para-substituted phenyl ring and a BCP bioisostere.
In a notable case study, the replacement of a phenyl ring with a BCP moiety in a γ-secretase inhibitor not only maintained the compound's potency but also significantly improved its solubility and metabolic stability.[3] Similarly, in the development of LpPLA₂ inhibitors, the BCP analogue of darapladib demonstrated high potency and improved physicochemical properties.[11]
III. Experimental Protocols
The successful implementation of the BCP-for-phenyl swap in a drug discovery program relies on robust synthetic methods and reliable in vitro assays to quantify the resulting improvements in drug-like properties.
A. Synthesis of this compound
The key starting material for introducing the BCP core is often this compound, which can be synthesized on a large scale from [1.1.1]propellane. The following protocol is adapted from a published procedure.[3][12]
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
Photochemical Reaction: A solution of [1.1.1]propellane and diacetyl in an appropriate solvent (e.g., diethyl ether) is passed through a photoreactor with a suitable wavelength (e.g., 365 nm).[12] This flow chemistry setup allows for safe and scalable handling of the reactive propellane. The rationale for using a flow reactor is to maintain a low concentration of the energetic propellane at any given time, minimizing safety risks, and to ensure efficient and uniform irradiation of the reaction mixture.
-
Concentration: The reaction mixture from the photoreactor is concentrated under reduced pressure to yield the crude diketone, 1,1′-(bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one).[12]
-
Haloform Reaction: The crude diketone is dissolved in a suitable solvent (e.g., dioxane) and added dropwise to a cooled (0 °C) solution of sodium hypobromite (prepared from NaOH and Br₂).[3] The reaction is stirred overnight. The haloform reaction is a classic method for converting methyl ketones to carboxylic acids and is highly efficient for this transformation.
-
Workup and Isolation: The reaction mixture is extracted with a non-polar solvent (e.g., CH₂Cl₂) to remove organic impurities. The aqueous layer is then acidified (e.g., with HCl) and extracted with an ethyl acetate.[3] The combined organic layers are dried and concentrated to yield this compound as a white solid.[12]
B. Amide Coupling of this compound
The dicarboxylic acid can be readily coupled to amines or other nucleophiles using standard peptide coupling reagents to incorporate the BCP scaffold into a target molecule.
Representative Protocol for Mono-amide Formation:
-
Activation: To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF), add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.2 equivalents). Stir the mixture at room temperature for 15-30 minutes.
-
Coupling: Add the desired amine (1 equivalent) to the activated acid solution.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within a few hours at room temperature.
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or preparative HPLC to yield the desired mono-amide product. The unreacted carboxylic acid on the other side of the BCP core can then be used for further derivatization.
C. High-Throughput Kinetic Solubility Assay
This assay provides a rapid assessment of a compound's solubility and is suitable for screening in early drug discovery.[13]
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[14]
-
Plate Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.
-
Addition of Aqueous Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a final DMSO concentration of ≤1%.[14]
-
Incubation and Measurement: The plate is shaken for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25 °C). The solubility is then determined by measuring the concentration of the compound in the supernatant after centrifugation to remove any precipitate.[13] Analysis is typically performed by HPLC-UV or LC-MS/MS.[14]
D. Metabolic Stability Assay Using Human Liver Microsomes
This in vitro assay is a standard method to evaluate a compound's susceptibility to phase I metabolism, primarily by CYP enzymes.[15][16][17]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).[18][19] Prepare a separate solution of the NADPH regenerating system (cofactor).
-
Incubation: Pre-warm the microsomal solution and the test compound (at a final concentration of e.g., 1 µM) to 37 °C.[19] Initiate the metabolic reaction by adding the NADPH solution.
-
Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[17][18]
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[17]
-
Analysis: The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.[19]
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[15]
IV. Conclusion
The strategic replacement of para-substituted phenyl rings with this compound and its derivatives represents a powerful and validated approach to enhancing the drug-like properties of therapeutic candidates. The BCP moiety consistently improves aqueous solubility, metabolic stability, and reduces lipophilicity, thereby mitigating common liabilities associated with aromatic systems. While not a universal solution, particularly in cases where π-stacking interactions are critical for target engagement, the BCP bioisostere is an invaluable tool in the medicinal chemist's arsenal for escaping flatland and designing next-generation therapeutics with superior pharmacokinetic profiles. The robust synthetic accessibility of BCP building blocks and the availability of standardized in vitro assays to quantify their impact further solidify their role in modern drug discovery.
V. References
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Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available at: [Link]
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Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. Future Medicinal Chemistry. Available at: [Link]
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Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres. ChemMedChem. Available at: [Link]
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Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available at: [Link]
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Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters. Available at: [Link]
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Large-Scale Synthesis and Modifications of this compound (BCP). The Journal of Organic Chemistry. Available at: [Link]
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Large-Scale Synthesis and Modifications of this compound (BCP). PubMed Central. Available at: [Link]
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Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]
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Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]
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Kinetic solubility: Experimental and machine-learning modeling perspectives. ResearchGate. Available at: [Link]
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(Bio)isosteres of ortho- and meta-substituted benzenes. PubMed Central. Available at: [Link]
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Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Macmillan Group, Princeton University. Available at: [Link]
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Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. Available at: [Link]
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Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, Scripps Research. Available at: [Link]
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Microsomal Stability. Cyprotex. Available at: [Link]
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Large-Scale Synthesis and Modifications of this compound (BCP). ResearchGate. Available at: [Link]
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Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. PubMed Central. Available at: [Link]
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Chapter 6. Influence of Aromatic Rings on ADME Properties of Drugs. ResearchGate. Available at: [Link]
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metabolic stability in liver microsomes. Mercell. Available at: [Link]
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Solubility Assessment Service. Creative Biolabs. Available at: [Link]
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The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. PubMed Central. Available at: [Link]
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(Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journal of Organic Chemistry. Available at: [Link]
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A Technical Guide to the Stability of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid Derivatives in Drug Discovery
Foreword for the Modern Medicinal Chemist
In the contemporary quest to "escape from flatland," the strategic replacement of planar aromatic moieties with three-dimensional saturated bioisosteres has become a cornerstone of modern drug design.[1][2] Among these, the bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a particularly compelling surrogate for para-substituted benzene rings, tert-butyl groups, and internal alkynes.[3][4] The rigid, rod-like structure of BCP derivatives, stemming from the bicyclo[1.1.1]pentane-1,3-dicarboxylic acid core, offers a unique vector for substituent placement, often leading to significant improvements in the physicochemical properties of drug candidates.[5] Notably, the incorporation of BCP moieties has been linked to enhanced aqueous solubility, greater metabolic stability, and improved permeability, all while frequently maintaining or even enhancing pharmacological potency.[1][2]
This guide provides a comprehensive comparison of the stability of various this compound derivatives, drawing upon available experimental data. We will delve into the nuances of their thermal, chemical, and metabolic stability, offering insights into how different substituents on the BCP core influence these critical drug-like properties. Furthermore, we will provide detailed, field-tested experimental protocols for key stability assays, empowering researchers to generate their own comparative data and make informed decisions in their drug discovery programs.
The BCP Core: An Innately Stable Yet Strained System
The bicyclo[1.1.1]pentane framework is a highly strained system, yet it exhibits remarkable kinetic stability. This inherent stability is a key attribute that makes it an attractive component in drug design. The high sp³ character of the BCP core contributes to a higher dissociation energy of its C-H bonds, which in turn can lead to enhanced metabolic stability compared to the more easily oxidized benzene ring.[4] However, the introduction of various functional groups at the bridgehead positions of the dicarboxylic acid can modulate this inherent stability. Understanding these substituent effects is paramount for the rational design of BCP-containing drug candidates.
Comparative Stability Analysis of BCP Derivatives
While the broader benefits of incorporating a BCP core are well-documented, a systematic comparison of the stability of different BCP-1,3-dicarboxylic acid derivatives is an area of active investigation. The available data, summarized below, provides valuable insights into how different substitution patterns influence stability.
Thermal Stability
Differential Scanning Calorimetry (DSC) has been employed to assess the thermal decomposition of BCP derivatives. A study comparing iodo- and hydroxymethyl-substituted BCPs revealed that hydroxymethyl substitution leads to more rapid thermal decomposition.[6] This suggests that the nature of the substituent at the bridgehead position can significantly impact the thermal stability of the BCP core. Iodo-substituted BCPs were found to be more impact-sensitive, a factor to consider in the handling and formulation of these compounds.[6]
Table 1: Thermal Stability Data for Selected BCP Derivatives
| Derivative | Onset of Decomposition (°C) | Key Observations |
| (3-iodobicyclo[1.1.1]pentan-1-yl)methanol | ~150 | More impact sensitive |
| Bicyclo[1.1.1]pentane-1,3-diyldimethanol | Lower decomposition temperature | More rapid thermodecomposition |
Data synthesized from Williams et al., 2023.[6]
Chemical Stability
The chemical stability of BCP derivatives, particularly their resistance to hydrolysis and oxidation, is a critical parameter for drug development.
The stability of BCP derivatives across a range of pH values is crucial for oral bioavailability and formulation. While comprehensive comparative studies are limited, research on halogenated BCP-1,3-dicarboxylic acids provides insights into how substituents affect the acidity of the carboxyl groups, which can influence their reactivity and solubility.
A study on polyhalogenated BCP-1,3-dicarboxylic acids demonstrated that the introduction of fluorine and chlorine atoms at the bridge positions significantly increases the acidity (lowers the pKa) of the carboxylic acid groups.[7] This is attributed to the electron-withdrawing inductive effect of the halogens.
Table 2: Acidity Constants (pKa) of Halogenated BCP-1,3-dicarboxylic Acids
| Compound | pKa1 | pKa2 |
| This compound | 3.8 | 5.0 |
| 2,2-difluorothis compound | 3.1 | 4.2 |
| 2,2,4-trichloro-bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | 2.5 | 3.6 |
Data from Kaleta, J., et al. (2021).[7]
This increased acidity can have implications for the hydrolytic stability of derivatives such as amides and esters, as the carboxylate becomes a better leaving group. Conversely, the BCP core itself is generally stable to hydrolysis across a wide pH range.
A key advantage of the BCP core over the phenyl ring is its enhanced resistance to oxidative metabolism.[4] The absence of the electron-rich aromatic system makes the BCP scaffold less susceptible to oxidation by cytochrome P450 enzymes. The influence of bridgehead substituents on oxidative stability is an area that warrants further investigation. It is hypothesized that electron-withdrawing groups may further enhance oxidative stability by reducing the electron density of the BCP cage, while electron-donating groups could potentially increase susceptibility to oxidation, although likely to a lesser extent than a phenyl ring.
Metabolic Stability
The metabolic fate of a drug candidate is a primary determinant of its pharmacokinetic profile and overall success. The BCP core is generally considered to be metabolically robust.
Studies comparing BCP-containing drug analogues to their parent compounds consistently demonstrate improved metabolic stability. For example, replacing a phenyl ring with a BCP moiety in a γ-secretase inhibitor resulted in significantly improved metabolic stability.[1][5] The stability of BCP derivatives in plasma is also a key consideration, particularly for compounds with ester or amide linkages that could be susceptible to plasma esterases or amidases. While specific comparative data between different BCP-1,3-dicarboxylic acid derivatives is scarce, the general trend of enhanced metabolic stability for BCP-containing molecules is a strong indicator of the scaffold's utility.
Table 3: Comparative Physicochemical and Metabolic Stability Properties
| Property | Phenyl Analogue | BCP Analogue | Rationale for Improvement |
| Aqueous Solubility | Often lower | Generally higher | Increased sp³ character and reduced crystal packing energy.[2] |
| Lipophilicity (logP/logD) | Higher | Lower | Fewer carbon atoms and higher polarity.[3] |
| Metabolic Stability (Microsomal) | More susceptible to oxidation | More stable | Resistance of the saturated BCP core to oxidative metabolism.[4] |
This table represents a generalized comparison based on multiple studies.[1][2][3][4]
Experimental Protocols for Stability Assessment
To facilitate the direct comparison of novel BCP derivatives, the following are detailed protocols for key stability assays. The causality behind experimental choices is explained to ensure the generation of robust and reliable data.
Aqueous Kinetic Solubility Assay
Rationale: This assay provides a rapid assessment of the solubility of a compound from a DMSO stock solution, mimicking early-stage drug discovery screening conditions. It helps identify potential solubility liabilities early in the development process.
Caption: Workflow for the Aqueous Kinetic Solubility Assay.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test BCP derivative in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking. This allows the system to reach a state of kinetic equilibrium.
-
Filtration: Filter the samples through a 96-well filter plate (e.g., 0.45 µm pore size) to remove any precipitated compound.
-
Analysis: Analyze the concentration of the dissolved compound in the filtrate using a validated LC-MS/MS or UV-Vis method.
-
Quantification: Determine the kinetic solubility by comparing the measured concentration to a standard curve prepared in a mixture of PBS and DMSO.
Plasma Stability Assay
Rationale: This assay evaluates the stability of a compound in the presence of plasma enzymes, primarily esterases and amidases. It is crucial for identifying compounds that may be rapidly cleared in vivo, and for characterizing prodrugs designed for plasma-mediated activation.
Caption: Workflow for Forced Degradation Studies.
Step-by-Step Protocol:
-
Stock Solution: Prepare a stock solution of the BCP derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 80°C.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sampling: At appropriate time points (e.g., 2, 4, 8, 24 hours for hydrolytic and oxidative stress), withdraw aliquots.
-
Sample Preparation: For hydrolytic stress, neutralize the samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase of the analytical method.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method with both UV and mass spectrometric detection to separate and identify the parent compound and any degradation products.
-
Data Interpretation: Calculate the percentage of degradation. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method is challenged appropriately.
Future Perspectives and Conclusion
However, this guide also highlights the need for more systematic, head-to-head comparisons of the stability of BCP-1,3-dicarboxylic acid derivatives with a diverse range of functional groups at the bridgehead positions. Such studies will be invaluable for developing predictive models of BCP derivative stability and for the rational design of next-generation therapeutics. The experimental protocols provided herein offer a robust framework for generating this much-needed data. As our understanding of the structure-stability relationships of these unique molecules deepens, so too will our ability to harness their full potential in the creation of safer and more effective medicines.
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A Tale of Two Cages: Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid vs. Cubane-1,4-dicarboxylic Acid as Molecular Linkers
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the quest for molecular scaffolds that offer rigidity, precise vector control, and unique electronic properties, chemists have increasingly turned to strained polycyclic aliphatic compounds. Among these, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP) and cubane-1,4-dicarboxylic acid have emerged as prominent and compelling building blocks. Both serve as rigid linkers or spacers, finding applications from the construction of advanced materials like metal-organic frameworks (MOFs) to the design of novel therapeutics where they act as bioisosteres for aromatic rings.
This guide provides a comprehensive comparison of these two fascinating molecules. We will delve into their synthesis, explore their distinct structural and physicochemical properties, and present experimental data from the literature to illustrate their performance in key applications. Our aim is to equip researchers with the critical insights needed to select the optimal linker for their specific research and development endeavors.
At a Glance: Structural and Physicochemical Properties
A direct comparison of the fundamental properties of BCP and cubane dicarboxylic acids reveals key differences that dictate their utility. BCP is a more compact and linear linker, while the cubane cage offers a larger, more globular scaffold. These structural distinctions have significant implications for the geometry of resulting superstructures and their interactions with guest molecules or biological targets.
| Property | This compound | Cubane-1,4-dicarboxylic Acid |
| Molecular Formula | C₇H₈O₄ | C₁₀H₈O₄ |
| Molecular Weight | 156.14 g/mol [1] | 192.17 g/mol [2][3] |
| Bridgehead-Bridgehead Distance | ~1.85 Å[4] | ~2.72 Å[4][5] |
| Melting Point | 260 °C[6] | 224 °C[2] |
| Calculated LogP | -0.4[1] to 0.3259[7] | -0.7[3] |
| Topological Polar Surface Area (TPSA) | 74.6 Ų[7] | 74.6 Ų[3] |
| Symmetry | D₃h (core) | Oₕ (core) |
The Synthetic Hurdle: Accessibility and Scalability
The practical utility of a molecular building block is intrinsically tied to its accessibility. Both BCP and cubane dicarboxylic acids are synthetically challenging targets due to the high degree of strain in their carbocyclic cores.
This compound (BCP) Synthesis
The synthesis of BCP derivatives typically proceeds through the highly reactive and strained intermediate, [1.1.1]propellane.[8] The generation of [1.1.1]propellane itself is a multi-step process, often starting from this compound and converting it to a dibromide, followed by a coupling reaction.[8] More recent advancements have focused on developing continuous flow methods to generate solutions of [1.1.1]propellane on demand, which can then be directly derivatized, providing a more straightforward and scalable access to BCP building blocks.[9] A large-scale synthesis has been reported involving the in-flow photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield the dicarboxylic acid in multigram amounts.[10]
Illustrative Synthetic Workflow: BCP Dicarboxylic Acid
Caption: A simplified workflow for the large-scale synthesis of BCP dicarboxylic acid.
Cubane-1,4-dicarboxylic Acid Synthesis
The first synthesis of the cubane cage was a landmark achievement by Eaton and Cole in 1964.[11][12] The classic route involves a multi-step sequence starting from 2-cyclopentenone.[12] An improved five-step process provides cubane-1,4-dicarboxylic acid in about a 25% overall yield.[11] The synthesis includes key steps like a Diels-Alder dimerization and a Favorskii rearrangement.[11][13] While the synthesis has been scaled up to multi-kilogram batches, cubane and its derivatives remain relatively expensive.[11] Recent developments have focused on improving the efficiency of key steps, such as using continuous-flow photochemistry for the [2+2] photocycloaddition step to access the caged intermediate on a decagram scale.[5]
Conceptual Synthetic Pathway: Cubane-1,4-dicarboxylic Acid
Caption: Key transformations in the synthesis of the cubane-1,4-dicarboxylic acid core.
Applications in Medicinal Chemistry: The Bioisostere Approach
A major area of interest for both BCP and cubane scaffolds is their use as bioisosteres for aromatic rings, particularly para-substituted phenyl groups. The "escape from flatland" concept in medicinal chemistry encourages the replacement of flat, sp²-hybridized aromatic systems with three-dimensional, sp³-rich scaffolds to improve physicochemical and pharmacokinetic properties.[14][15]
Bicyclo[1.1.1]pentane (BCP) as a Phenyl Ring Mimic
BCP has gained significant traction as a non-classical bioisostere of the phenyl ring.[16] Its rigid, linear geometry allows it to span a similar distance as a para-substituted benzene ring, enabling it to maintain favorable interactions with biological targets.[16] The key advantages of replacing a phenyl ring with a BCP moiety often include:
-
Improved Solubility: The saturated, non-aromatic nature of BCP generally leads to increased aqueous solubility.[16][17]
-
Enhanced Metabolic Stability: The C-H bonds on the BCP cage are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to aromatic rings.[15][16]
-
Reduced Non-specific Binding: The lower lipophilicity of BCP can decrease non-specific binding to proteins and membranes.[16][17]
-
Novel Exit Vectors: The sp³ nature of the bridgehead carbons provides unique three-dimensional exit vectors for further chemical modification.[16]
A notable example is the replacement of a fluorophenyl ring in a γ-secretase inhibitor with a BCP moiety, which resulted in an equipotent compound with significantly improved passive permeability, aqueous solubility, and oral absorption.[14][18]
Cubane as a Phenyl Ring Mimic
Cubane is often considered an ideal bioisostere for a benzene ring due to the very close match in the distance between the 1 and 4 positions (2.72 Å for cubane vs. 2.79 Å for benzene).[4][5] Like BCP, cubane offers a rigid scaffold with enhanced metabolic stability due to the high s-character of its C-H bonds.[15] The replacement of benzene rings with cubane in drug candidates can lead to improved pharmacokinetic properties while retaining biological activity.[15] However, the broader adoption of cubane in drug design has been somewhat hindered by its more challenging synthesis and the potential for competing metal-catalyzed valence isomerization during cross-coupling reactions.[15]
Head-to-Head Comparison in a Bioisosteric Context
Molecular dynamics simulations have shown that while a benzene ring is more flexible in terms of dihedral ring twisting, the substituents attached to BCP and cubane scaffolds behave in a very similar manner to those on a benzene ring.[19][20] This supports the use of both BCP and cubane as bioisosteric replacements.[19] BCP is smaller and less lipophilic than cubane, which can be an advantage in tuning solubility and other ADME properties.[4] Cubane, on the other hand, provides a larger and more sterically demanding core.
Applications in Materials Science: Building with Rigid Rods
The rigidity and well-defined geometries of BCP and cubane dicarboxylic acids make them excellent candidates for constructing porous crystalline materials like Metal-Organic Frameworks (MOFs).[21] In this context, they act as the "struts" connecting metal-based "nodes."
Performance in Metal-Organic Frameworks (MOFs)
The use of aliphatic linkers like BCP and cubane dicarboxylic acids in MOF synthesis is a departure from the more common aromatic linkers (like terephthalic acid). This shift allows for the creation of MOFs with unique pore environments and properties.[21][22]
-
Pore Environment: Aliphatic linkers create a non-aromatic, contoured pore surface.[21][23] This can lead to different host-guest interactions compared to their aromatic counterparts, potentially enhancing selectivity for certain molecules. For example, CUB-5, a MOF constructed with cubane-1,4-dicarboxylic acid, shows promise for the selective adsorption of benzene.[23]
-
Structural Properties: The rigidity of both linkers is a key feature. Molecular dynamics simulations and crystallographic data indicate that both BCP and cubane are significantly more rigid than a benzene ring in terms of ring flexibility.[19] This rigidity can be advantageous in creating robust frameworks.
-
Negative Thermal Expansion (NTE): MOFs constructed from BCP and cubane linkers, such as 3DL-MOF-1 and CUB-5 respectively, have been shown to exhibit enhanced NTE compared to the analogous MOF-5 built with an aromatic linker.[24][25] This is attributed to the additional rotational degrees of freedom in these non-conjugated linkers.[24]
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from a reported large-scale synthesis and demonstrates the key steps.[26][10]
Step 1: Preparation of 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one)
-
Prepare a ~0.7 M solution of [1.1.1]propellane in a suitable solvent (e.g., Et₂O).
-
Add a degassed solution of diacetyl (1.0 equivalent) to the propellane solution.
-
Pass the reaction mixture through a continuous flow photoreactor equipped with 365 nm LEDs. A typical flow rate might be ~30 mL/min for a ~160 mL illuminated reactor volume.
-
After the mixture has passed through the reactor, concentrate it under reduced pressure to yield the diketone product.
Step 2: Haloform Reaction to Yield the Diacid
-
Prepare a sodium hypobromite solution by slowly adding bromine (7.5 equivalents) to a cooled (0-20 °C) aqueous solution of sodium hydroxide (15.0 equivalents).
-
Cool the hypobromite solution to 0 °C.
-
Slowly add a solution of the diketone from Step 1 (1.0 equivalent) in dioxane to the cooled hypobromite solution.
-
Stir the mixture overnight, allowing it to warm to room temperature.
-
Work up the reaction by quenching with sodium thiosulfate, separating the aqueous layer, and washing with an organic solvent (e.g., CH₂Cl₂).
-
Acidify the aqueous layer with concentrated HCl to a pH of ~1-2.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Synthesis of Cubane-1,4-dicarboxylic Acid
This protocol is a conceptual summary of the improved Eaton synthesis.[5][11][27]
Step 1: Synthesis of the Caged Intermediate (endo,anti-tetracyclo[4.4.0.0²,⁵.0⁷,¹⁰]decane-3,8-dione-4,9-bis(ethylene acetal))
-
The synthesis begins with the in situ generation of 2-bromocyclopentadienone, which spontaneously undergoes a Diels-Alder dimerization.
-
The resulting dimer is then subjected to an intramolecular [2+2] photocycloaddition reaction. This is typically carried out by irradiating a solution of the dimer in a solvent like benzene or acetone with a medium-pressure mercury lamp. Continuous-flow photoreactors can also be employed for better scalability.[5]
Step 2: Double Favorskii Rearrangement
-
The caged photodimer from Step 1 is hydrolyzed to the corresponding diketone.
-
The diketone is then subjected to a double Favorskii rearrangement using a strong base like powdered NaOH or KOH in a suitable solvent (e.g., boiling benzene or toluene). This ring contraction step forms the cubane skeleton.
-
Acidification of the reaction mixture yields cubane-1,4-dicarboxylic acid. The product can be purified by recrystallization.
Conclusion and Outlook
Both this compound and cubane-1,4-dicarboxylic acid are powerful tools in the molecular designer's toolbox. They offer a level of three-dimensional rigidity and precise control over substituent orientation that is difficult to achieve with more traditional acyclic or aromatic linkers.
BCP dicarboxylic acid stands out for its more compact, linear structure and its demonstrated success in improving the physicochemical properties of drug candidates. Advances in flow chemistry are making its key propellane intermediate more accessible, paving the way for its broader application.
Cubane-1,4-dicarboxylic acid , the quintessential molecular cage, provides a near-perfect geometric mimic of a para-substituted benzene ring. Its highly symmetric and globular structure offers unique opportunities in materials science for creating highly regular porous networks. While its synthesis remains more complex, ongoing improvements are lowering the barrier to its use.
The choice between these two linkers will ultimately depend on the specific requirements of the application. For medicinal chemists seeking to fine-tune solubility and metabolic stability, the smaller, less lipophilic BCP scaffold may often be the preferred choice. For materials scientists aiming to construct frameworks with large, uniform pores and unique host-guest properties, the larger cubane linker presents a compelling option. As synthetic methodologies for these strained molecules continue to improve, we can expect to see their application expand, leading to the development of next-generation pharmaceuticals and advanced materials.
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A Comparative Analysis of Gas Sorption Properties in MOFs: Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid vs. Aromatic Linkers
Introduction: The Critical Role of Organic Linkers in Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, largely due to their tunable structures and exceptionally high surface areas.[1][2][3] At the heart of this tunability lies the organic linker, a molecule that bridges metal clusters to form the extended, porous network. The choice of this linker is a critical determinant of the final material's properties, including its pore size, shape, and chemical environment.[4][5] These characteristics, in turn, govern the MOF's performance in applications such as gas storage and separation.[6][7]
This guide presents a comparative study on the gas sorption properties of MOFs synthesized with two distinct classes of organic linkers: the aliphatic, bulky bicyclo[2.2.2]octane-1,4-dicarboxylic acid (BCP-DA) and the more conventional planar aromatic linkers, such as terephthalic acid and its functionalized derivatives. Through an examination of the structural implications of linker choice and supporting experimental data, we aim to provide researchers, scientists, and drug development professionals with insights into the rational design of MOFs for specific gas sorption applications.
The Influence of Linker Architecture on MOF Properties
The fundamental difference between BCP-DA and aromatic linkers lies in their geometry, rigidity, and electronic nature. Aromatic linkers, like the 1,4-benzenedicarboxylate (BDC) used in the iconic MOF-5, are planar and rigid.[8] This rigidity often leads to highly ordered, porous structures with predictable topologies.[9] Furthermore, the π-electron systems of aromatic rings can engage in specific interactions with certain gas molecules, influencing adsorption selectivity.[9]
In contrast, BCP-DA is a non-planar, saturated aliphatic dicarboxylic acid.[10][11] Its three-dimensional, bicyclic structure introduces significant steric bulk and a more flexible framework compared to its aromatic counterparts.[9][12] This can lead to unique pore geometries and potentially different host-guest interactions, as the non-polarizable aliphatic core interacts differently with gas molecules compared to an aromatic ring.[9][13]
dot graph "" { graph [label="Comparative MOF Linker Structures", labelloc=t, fontsize=16, fontcolor="#202124"]; node [style=filled, shape=box, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot
Comparative Gas Sorption Performance
The structural differences imparted by the linkers translate directly to variations in gas sorption properties, such as surface area, pore volume, and gas uptake capacity.
Surface Area and Porosity
Aromatic linkers, particularly when used to construct isoreticular series of MOFs (where the underlying topology is the same), have been instrumental in achieving record-breaking surface areas.[2] For instance, MOF-5, constructed from zinc clusters and BDC, exhibits a Langmuir surface area of around 4400 m²/g.[14] However, the introduction of functional groups on the aromatic ring can sometimes reduce the surface area and pore volume due to the increased bulk.[15]
MOFs synthesized with the bulkier BCP-DA linker may exhibit lower surface areas compared to their unfunctionalized aromatic counterparts due to the less efficient packing of the linkers and the inherent volume of the bicyclooctane cage. However, the unique 3D nature of BCP-DA can lead to the formation of intricate pore networks that may not be achievable with planar linkers.[12][16]
Carbon Dioxide (CO₂) Sorption
The capture of CO₂ is a critical application for MOFs, and linker choice plays a pivotal role. In MOFs with aromatic linkers, CO₂ adsorption can be significantly enhanced by introducing polar functional groups.[17][18] For example, functionalizing the BDC linker in UiO-66 with an amino group (-NH₂) to create UiO-66-NH₂ increases the isosteric heat of adsorption for CO₂ and boosts its uptake capacity at low pressures.[19][20][21] This is attributed to the favorable dipole-quadrupole interactions between the polar amine and the CO₂ molecule.
For MOFs with BCP-DA, the interactions with CO₂ are expected to be dominated by weaker van der Waals forces due to the absence of a π-system and polar functional groups. However, the creation of pores with optimal dimensions for CO₂ trapping could lead to significant uptake, particularly at higher pressures. The enthalpy of adsorption for gases in some MOFs with bulky, 3D aliphatic linkers has been observed to be higher at lower pressures, which could be advantageous for certain applications.[12]
Hydrogen (H₂) and Methane (CH₄) Storage
For H₂ and CH₄ storage, the primary factors influencing uptake are often the surface area and pore volume of the MOF.[22] MOFs with high surface areas, typically those made with aromatic linkers, have demonstrated high gravimetric uptake of these gases.[22] For example, MOF-5 is a benchmark material for H₂ storage studies.[8][23]
The performance of BCP-DA-based MOFs for H₂ and CH₄ storage would be highly dependent on the resulting porosity of the framework. While the gravimetric uptake might be lower if the surface area is reduced, the volumetric uptake could be competitive if the linker's bulk leads to a denser material with appropriately sized pores.
| Property | MOF with Aromatic Linker (e.g., UiO-66) | MOF with Functionalized Aromatic Linker (e.g., UiO-66-NH₂) | Hypothetical MOF with BCP-DA Linker | Reference |
| BET Surface Area (m²/g) | ~1100 - 1500 | ~1200 - 1400 | Potentially lower, e.g., ~800 - 1200 | [20] |
| CO₂ Uptake (mmol/g) at 298 K, 1 bar | ~1.3 | ~1.7 | Dependent on pore structure, potentially lower at low pressure | [19] |
| Isosteric Heat of Adsorption (Qst) for CO₂ (kJ/mol) | ~28 | ~42 | Likely lower than functionalized aromatic, e.g., ~20-25 | [19] |
| Primary Gas Interaction Mechanism | van der Waals, π-quadrupole | Dipole-quadrupole, H-bonding | van der Waals | [24] |
Experimental Protocols
To ensure the validity of comparative studies, standardized experimental protocols are essential. Below are step-by-step methodologies for the synthesis, activation, and characterization of MOFs for gas sorption analysis.
MOF Synthesis (Illustrative Solvothermal Method)
-
Reactant Preparation: In a typical synthesis of a Zr-based MOF like UiO-66, dissolve Zirconium(IV) chloride (ZrCl₄) and the organic linker (e.g., terephthalic acid or BCP-DA) in N,N-dimethylformamide (DMF). The molar ratios of metal salt to linker will vary depending on the target MOF.[25]
-
Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a preheated oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).
-
Product Recovery: After the reaction, allow the autoclave to cool to room temperature. The crystalline product is typically a white powder.
-
Purification: Recover the powder by centrifugation or filtration. Wash the product repeatedly with fresh DMF and then with a solvent like ethanol to remove unreacted starting materials and DMF.
dot graph "" { graph [label="MOF Synthesis and Activation Workflow", labelloc=t, fontsize=16, fontcolor="#202124"]; node [style=filled, shape=box, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot
MOF Activation
Proper activation is crucial to ensure that the pores of the MOF are free of guest solvent molecules before gas sorption analysis.[26]
-
Solvent Exchange: After the initial purification, immerse the MOF powder in a volatile solvent like chloroform or acetone for several days, replacing the solvent periodically. This helps to exchange the high-boiling-point synthesis solvent (DMF) with a more easily removable one.
-
Thermal Activation: Place the solvent-exchanged MOF in a sample tube and connect it to a vacuum line. Heat the sample under a dynamic vacuum at an elevated temperature (e.g., 150-250 °C) for several hours to remove the guest solvent molecules completely. The exact temperature and duration depend on the thermal stability of the MOF.
Characterization and Gas Sorption Measurements
-
Powder X-ray Diffraction (PXRD): Confirm the crystallinity and phase purity of the synthesized MOF by comparing its PXRD pattern to a simulated pattern or literature data.[3]
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the MOF and confirm the removal of guest solvents after activation.[20]
-
Gas Adsorption Isotherms:
-
Use a volumetric gas adsorption analyzer to measure the amount of gas adsorbed by the activated MOF sample at a constant temperature (e.g., 77 K for N₂ or 273/298 K for CO₂).[2]
-
For surface area analysis, measure the nitrogen adsorption-desorption isotherm at 77 K. Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption data in the appropriate relative pressure range.[3]
-
For CO₂, CH₄, or H₂ sorption capacity, measure the adsorption isotherms at the desired temperatures and pressures.
-
Conclusion and Future Outlook
The choice of organic linker is a powerful tool for tuning the gas sorption properties of MOFs. Aromatic linkers provide a robust platform for achieving high surface areas and allow for the introduction of functional groups to enhance selectivity for specific gases like CO₂.[27] The aliphatic BCP-DA linker, while less explored, offers a pathway to novel 3D frameworks with unique pore environments.[10][13] The steric bulk and conformational flexibility of such linkers can lead to materials with different adsorption characteristics, potentially favoring volumetric gas storage or exhibiting unusual selective separation properties based on pore geometry rather than strong chemical interactions.
Future research should focus on the synthesis of isoreticular series of MOFs with various aliphatic linkers to systematically study the effect of their size and shape on gas sorption. A deeper understanding of the host-guest interactions in these non-aromatic systems, through both experimental calorimetry and computational modeling, will be key to unlocking their full potential. By expanding the library of available linkers beyond the conventional aromatic systems, the field of MOF research can continue to generate novel materials tailored for the most demanding gas storage and separation challenges.
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The Rigid Backbone of Innovation: A Head-to-Head Comparison of BCP-DA and Other Rigid Linkers in Drug Scaffolds
In the intricate world of modern drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic success. While often perceived as a mere spacer, the linker profoundly influences a drug's stability, efficacy, and pharmacokinetic profile.[1] Rigid linkers, by virtue of their conformationally restricted nature, offer distinct advantages in pre-organizing the molecular scaffold for optimal target engagement and improved metabolic stability.
This guide provides an in-depth, head-to-head comparison of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP-DA), a rising star in the field, with other prominent rigid linkers such as those based on piperidine, cyclohexane, and adamantane. We will delve into their synthesis, comparative performance metrics, and provide field-proven insights to guide researchers in selecting the optimal rigid linker for their next breakthrough therapeutic.
The Rationale for Rigidity: Why Conformation Matters
The flexibility or rigidity of a linker is a crucial design element in drug development. While flexible linkers like polyethylene glycol (PEG) can offer advantages in solubility, rigid linkers are increasingly favored for their ability to:
-
Enhance Potency: By reducing the entropic penalty upon binding, rigid linkers can lead to more potent compounds.
-
Improve Metabolic Stability: The constrained nature of rigid linkers can shield them from enzymatic degradation, prolonging the drug's half-life.[2]
-
Provide Defined Spatial Orientation: Rigidity ensures a precise and predictable distance and orientation between the functional ends of the molecule (e.g., the antibody and the payload in an ADC, or the warhead and the E3 ligase ligand in a PROTAC).[3]
This compound (BCP-DA): The New Contender
Bicyclo[1.1.1]pentane (BCP) has emerged as a highly attractive rigid scaffold in medicinal chemistry, often employed as a bioisostere for para-substituted phenyl rings.[4] BCP-DA, the dicarboxylic acid derivative, serves as an excellent linker, offering a unique combination of rigidity and linearity.
Key Features of BCP-DA:
-
Exceptional Rigidity: The caged structure of BCP provides a truly rigid spacer.
-
Improved Physicochemical Properties: Replacement of a phenyl ring with a BCP core has been shown to enhance aqueous solubility and metabolic stability.[4]
-
Synthetic Accessibility: While the synthesis of BCP derivatives was once a challenge, recent advancements have made BCP-DA and other functionalized BCPs more readily accessible.[5]
Synthesis of BCP-DA:
The synthesis of BCP-DA has been significantly optimized in recent years. A common and scalable approach involves the photochemical reaction of [1.1.1]propellane with diacetyl, followed by a haloform reaction to yield the dicarboxylic acid.[6]
Caption: Simplified synthetic route to BCP-DA.
The Established Players: A Comparative Look at Other Rigid Linkers
While BCP-DA is a promising newcomer, several other rigid linker platforms have been successfully employed in drug development. Here, we compare BCP-DA with three other major classes of rigid linkers.
Piperidine-Based Linkers
Piperidine, a six-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry.[3] When incorporated into a linker, it provides a rigid, conformationally defined spacer.
-
Advantages:
-
Considerations:
-
The basicity of the piperidine nitrogen can influence the overall properties of the molecule and may be a site for metabolism.
-
Cyclohexane-Based Linkers
The cyclohexane ring, particularly in its chair conformation, offers a rigid and well-defined three-dimensional structure. The succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, used in the FDA-approved ADC Kadcyla®, is a prime example of a cyclohexane-based linker.[1]
-
Advantages:
-
Proven clinical precedent.
-
Provides a stable and rigid connection.
-
-
Considerations:
-
Can contribute to the hydrophobicity of the linker, potentially leading to aggregation issues with hydrophobic payloads.[8]
-
Adamantane-Based Linkers
Adamantane, a bulky, tricyclic hydrocarbon, provides a highly rigid and lipophilic scaffold. It has been explored in various therapeutic areas, including as a linker in drug conjugates.[9][10]
-
Advantages:
-
Exceptional rigidity and predictable geometry.
-
Can enhance metabolic stability due to its sterically hindered nature.[10]
-
-
Considerations:
-
Its high lipophilicity can negatively impact solubility and may require the incorporation of hydrophilic moieties to balance the overall properties of the conjugate.[9]
-
Head-to-Head Comparison: BCP-DA vs. The Field
Direct head-to-head comparative studies with quantitative data for these rigid linkers within the same drug scaffold are notably scarce in the literature.[2] However, based on the available evidence, we can construct a comparative analysis of their key properties.
| Property | BCP-DA | Piperidine-based | Cyclohexane-based | Adamantane-based |
| Rigidity | Very High | High | High | Very High |
| Solubility Impact | Generally improves | Can improve (protonation) | Can decrease (hydrophobic) | Generally decreases (lipophilic) |
| Metabolic Stability | High | Moderate to High | High | Very High |
| Synthetic Accessibility | Improving | High | High | Moderate |
| Clinical Precedent | Emerging | Yes | Yes (e.g., Kadcyla®) | Limited |
Case Studies in Rigidity
BCP-DA in an IDO1 Inhibitor:
In the development of indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, replacing a central phenyl ring with a BCP moiety significantly mitigated amide hydrolysis, leading to a compound with excellent potency, selectivity, and pharmacokinetic profile.[4] This case study highlights the potential of BCP to enhance metabolic stability.
Piperidine/Piperazine in PROTAC Clinical Candidates:
The clinical candidates ARV-110 and ARV-471 utilized a rigid linker incorporating both piperidine and piperazine moieties. The replacement of an initial flexible linker with this more rigid structure led to significant improvements in metabolic stability and potency, underscoring the benefits of rigid heterocyclic linkers in PROTAC design.[2]
Experimental Protocols for Linker Evaluation
The robust evaluation of a linker's performance is paramount. A key experiment is the in vitro plasma stability assay, which assesses the linker's integrity in a biologically relevant medium.
In Vitro Plasma Stability Assay Protocol
Objective: To determine the rate of payload deconjugation from a bioconjugate (e.g., an ADC) in plasma over time.
Materials:
-
Test bioconjugate
-
Control bioconjugate (with a known stable linker, if available)
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity capture beads (e.g., Protein A/G for ADCs)
-
LC-MS/MS system
Caption: Workflow for in vitro plasma stability assay of ADCs.
Procedure:
-
Incubation: Incubate the test ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Quenching: Immediately stop the reaction by diluting the sample in cold PBS.
-
Isolation: Isolate the ADC from the plasma matrix using immunoaffinity capture beads.
-
Washing: Wash the beads to remove non-specifically bound plasma proteins.
-
Elution: Elute the ADC from the beads.
-
Analysis: Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage. Alternatively, the free payload in the plasma supernatant can be quantified.
Conclusion and Future Perspectives
The selection of a rigid linker is a multifaceted decision that requires a careful balance of properties to achieve the desired therapeutic profile. BCP-DA presents a compelling case as a next-generation rigid linker, offering a unique combination of extreme rigidity and favorable physicochemical properties. While direct head-to-head comparative data with other rigid linkers remains an area for future research, the available evidence suggests that BCP-DA is a powerful tool in the medicinal chemist's arsenal.
The continued exploration of novel rigid scaffolds and the systematic evaluation of their impact on drug performance will undoubtedly pave the way for the development of more effective and safer targeted therapeutics. As our understanding of the intricate interplay between linker structure and biological activity deepens, we can expect to see the rational design of linkers playing an even more central role in the future of drug discovery.
References
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- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
- Development of Adamantane-Conjugated TLR7/8 Agonists for Supramolecular Delivery and Cancer Immunotherapy. (n.d.). PMC.
- Adamantane-Monoterpenoid Conjugates Linked via Heterocyclic Linkers Enhance the Cytotoxic Effect of Topotecan. (n.d.). PMC.
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- PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022, August 9). Royal Society of Chemistry.
- Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments. (n.d.). MDPI.
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- Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. (n.d.).
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A Head-to-Head Battle for Stability: Evaluating BCP-DA Containing Compounds Versus Their Phenyl Analogs in Metabolic Assays
A Senior Application Scientist's Guide to In Vitro Evaluation
In the relentless pursuit of novel therapeutics, drug discovery professionals are in a constant battle against metabolic liabilities. A promising compound's journey from bench to bedside can be cut short by rapid clearance in the body, often due to metabolic breakdown by enzymes such as the cytochrome P450 (CYP) superfamily.[1] A key strategy in modern medicinal chemistry is the modification of a drug candidate's structure to enhance its metabolic stability, thereby improving its pharmacokinetic profile.[2]
This guide provides a comprehensive framework for researchers to evaluate the metabolic stability of compounds containing a bicyclopentyl-diazaspiro[3.3]heptane (BCP-DA) moiety against their traditional phenyl analogs. The central hypothesis is that the replacement of a planar, electron-rich phenyl ring—a common site for oxidative metabolism—with a saturated, three-dimensional BCP-DA scaffold can lead to a significant improvement in metabolic stability.[3][4] We will delve into the mechanistic rationale, provide detailed experimental protocols for in vitro evaluation, and offer a template for data analysis and visualization.
The Rationale: Why BCP-DA Offers a Metabolic Advantage
The phenyl group, while a versatile and common scaffold in drug design, is often a metabolic "soft spot."[5] The electron-rich aromatic system is susceptible to oxidation by CYP enzymes, leading to the formation of epoxides and other reactive metabolites that can be readily cleared or, in some cases, lead to toxicity.[5][6]
The BCP-DA moiety, as a bioisostere of the phenyl ring, presents a compelling alternative. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.[7] By replacing the phenyl ring with a saturated bicyclic structure, we can mitigate the risk of aromatic oxidation. The sp3-hybridized carbons of the BCP-DA core are generally less susceptible to CYP-mediated metabolism compared to the sp2-hybridized carbons of a phenyl ring.[4] This structural modification can lead to a longer in vivo half-life and improved oral bioavailability for the drug candidate.[8]
Experimental Design: A Comparative In Vitro Metabolic Stability Assay
To empirically determine the metabolic stability of BCP-DA containing compounds and their phenyl analogs, a head-to-head in vitro assay is essential. The most common and informative assays utilize liver microsomes or hepatocytes, which contain the key drug-metabolizing enzymes.[9][10]
Here, we outline a detailed protocol for a liver microsomal stability assay. Liver microsomes are subcellular fractions that are rich in CYP enzymes and are a cost-effective and high-throughput tool for assessing Phase I metabolism.[11][12]
Experimental Workflow
The following diagram illustrates the key steps in a typical in vitro metabolic stability assay.
Caption: Hypothesized metabolic fates of phenyl vs. BCP-DA analogs.
Presenting the Comparative Data
The results of the metabolic stability assay should be presented in a clear and concise manner to facilitate direct comparison.
| Compound | t1/2 (min) | Clint (µL/min/mg protein) | % Remaining at 60 min |
| BCP-DA Analog | > 60 | < 5.0 | 92% |
| Phenyl Analog | 15 | 46.2 | 15% |
| Low Clearance Control | > 60 | < 5.0 | 95% |
| High Clearance Control | 8 | 86.6 | < 5% |
This table presents illustrative data and should be populated with experimental results.
Conclusion and Future Directions
The replacement of a metabolically labile phenyl group with a more robust BCP-DA scaffold is a promising strategy for enhancing the drug-like properties of a molecule. The in vitro metabolic stability assay detailed in this guide provides a reliable and high-throughput method for quantifying the metabolic advantage of this structural modification.
A significant increase in the in vitro half-life and a corresponding decrease in intrinsic clearance for the BCP-DA analog would provide strong evidence for its improved metabolic stability. Such findings would justify the progression of the BCP-DA-containing compound into more complex in vitro and in vivo models, such as hepatocyte stability assays and pharmacokinetic studies in animal models. Ultimately, the goal is to develop drug candidates with optimized metabolic profiles, leading to safer and more effective medicines.
References
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- Ullrich, S., & Nitsche, C. (2024). Bicyclic peptides: Paving the road for therapeutics of the future. ANU Researcher Portal.
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- LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts.
- Lian, W., et al. (2019). Bicyclic Peptides as Next-Generation Therapeutics. ACS Chemical Biology, 14(3), 365–377.
- Lu, X., et al. (2023). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Asian Journal of Organic Chemistry, 12(3), e202200639.
- Coe, S. (n.d.). Bioisosteres that influence metabolism. Hypha Discovery Blogs.
- Cyprotex. (n.d.). Microsomal Stability.
- Cresset Group. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark.
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
- Mykhailiuk, P. K. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv.
- Singh, S., & Dalal, V. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Letters, 15(1), 2-15.
- Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424.
- PharmaBlock. (n.d.). Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert.
- BLDpharm. (2021). Application of Bicyclo[1.1.1]pentane in Drug Development Research.
- Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.
- Totah, R. A., & Rettie, A. E. (2005). THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4. Drug Metabolism and Disposition, 33(10), 1405–1411.
- Al-Awad, D., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences, 24(13), 10991.
- Lu, X., et al. (2023). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Synfacts, 19(03), 0233.
- McDonnell, A. M., & Dang, C. H. (2013). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Journal of visualized experiments : JoVE, (82), 50920.
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X-ray crystal structure analysis and comparison of BCP-DA and its derivatives.
An In-Depth Guide to the X-ray Crystal Structure Analysis and Comparison of Basic Calcium Phosphate (BCP) and Its Related Compounds
A Note on Terminology: Defining "BCP"
The term "BCP-DA" is not a standard designation found in the current scientific literature. However, "BCP" is a well-established acronym for Basic Calcium Phosphate . This guide will proceed under the assumption that the topic of interest is Basic Calcium Phosphate and its structurally related compounds. BCP refers to a group of calcium phosphate crystals, including carbonate-substituted hydroxyapatite, octacalcium phosphate, and tricalcium phosphate.[1] These crystals are fundamental components of normal bone and teeth but are also implicated in pathological conditions like osteoarthritis.[1] This guide will provide a comparative structural analysis of BCP and another clinically relevant calcium crystal, Calcium Pyrophosphate (CPP), which is often found in similar pathological contexts.[2]
Introduction to X-ray Crystallography for Calcium Phosphate Analysis
X-ray crystallography is the cornerstone technique for elucidating the three-dimensional atomic structure of crystalline materials.[3][4] The method relies on the phenomenon of X-ray diffraction, where a beam of X-rays is scattered by the electrons of the atoms within a crystal.[5][6] The scattered waves interfere with each other, producing a unique diffraction pattern of spots or rings.[7][8] By analyzing this pattern, we can work backward to determine the precise arrangement of atoms in the crystal lattice.[5]
The fundamental principle governing X-ray diffraction is Bragg's Law , which relates the wavelength of the X-rays (λ), the angle of incidence (θ), and the spacing between crystal lattice planes (d):
This equation dictates that constructive interference (a diffraction peak) will only occur at specific angles where the path difference between X-rays scattering from adjacent planes is an integer multiple (n) of the wavelength.[6][8]
For the analysis of materials like BCP, which are often microcrystalline, Powder X-ray Diffraction (PXRD) is the most common approach.[4][10] In PXRD, a sample containing a vast number of randomly oriented crystallites is exposed to X-rays. This random orientation ensures that some crystals will always be in the correct orientation to satisfy Bragg's Law for every possible lattice plane, resulting in a diffraction pattern of concentric rings, which is typically presented as a 2D plot of intensity versus the diffraction angle (2θ).[4][8] This pattern serves as a unique "fingerprint" for the crystalline phase.[3]
Experimental Methodologies: From Sample to Structure
The validity of any crystal structure analysis rests on meticulous experimental execution. The causality behind each step is critical for obtaining high-quality, reproducible data.
Protocol 1: Sample Preparation for PXRD Analysis
The goal of this protocol is to produce a homogenous powder with a particle size appropriate for PXRD, which minimizes preferred orientation and ensures good particle statistics.
Materials:
-
BCP or other calcium phosphate sample (synthesized or from biological specimens)
-
Mortar and pestle (agate recommended to avoid contamination)
-
Sieve with a fine mesh (e.g., <45 µm)
-
Sample holder for PXRD instrument
-
Ethanol or other suitable solvent for wet grinding (optional)
Procedure:
-
Sample Grinding: Place a small amount of the bulk BCP sample into the agate mortar.
-
Grind to a Fine Powder: Gently grind the sample using the pestle with a circular motion. The objective is to break down agglomerates and reduce crystallite size without inducing significant lattice strain or amorphization. For materials prone to mechanical stress, wet grinding (adding a few drops of ethanol) can be employed.
-
Sieving (Optional but Recommended): Pass the ground powder through a fine-mesh sieve to ensure a uniform particle size distribution.
-
Sample Mounting: Carefully pack the fine powder into the PXRD sample holder. It is crucial to create a flat, smooth surface that is level with the holder's rim. Avoid excessive pressure, as this can induce preferred orientation, where the crystallites align in a non-random way, skewing the relative intensities of the diffraction peaks.
Protocol 2: Powder X-ray Diffraction Data Collection
This protocol outlines the general steps for acquiring a powder diffraction pattern. Instrument-specific parameters will need to be optimized.
Instrumentation:
-
Powder X-ray Diffractometer with a monochromatic X-ray source (e.g., Cu Kα, λ = 1.54 Å)
Procedure:
-
Instrument Setup: Mount the prepared sample holder into the diffractometer.
-
Parameter Optimization:
-
Angular Range (2θ): Select a range that covers the significant diffraction peaks for calcium phosphates (e.g., 10° to 80°).
-
Step Size: A small step size (e.g., 0.02°) is chosen to ensure good resolution of the diffraction peaks.
-
Dwell Time (Time per Step): A longer dwell time improves the signal-to-noise ratio, which is critical for detecting low-intensity peaks or analyzing samples with poor crystallinity.
-
-
Data Acquisition: Initiate the scan. The instrument will rotate the sample and detector, measuring the intensity of diffracted X-rays at each step.
-
Data Output: The resulting data is a file containing a list of 2θ angles and their corresponding X-ray intensities.
Workflow for Crystallographic Analysis
The following diagram illustrates the logical flow from data collection to final structural analysis.
Caption: Workflow for BCP crystal structure analysis.
Comparative Structural Analysis: BCP vs. CPP
While both BCP and CPP are calcium-containing crystals found in joints, their crystal structures are distinct, leading to different physicochemical properties and potential biological impacts.[2]
Crystallographic Data Summary
The table below summarizes typical crystallographic data for Hydroxyapatite (a primary component of BCP) and a common form of Calcium Pyrophosphate Dihydrate (CPPD).
| Parameter | Hydroxyapatite (BCP component) | Calcium Pyrophosphate Dihydrate (CPPD) |
| Chemical Formula | Ca₅(PO₄)₃(OH) | Ca₂P₂O₇·2H₂O |
| Crystal System | Hexagonal | Triclinic or Monoclinic |
| Space Group | P6₃/m | P-1 or C2/c |
| Morphology | Small, needle-like | Rhomboid or rod-shaped |
| Typical Appearance | Brittle surface deposits | Larger granular clusters |
Note: This data is representative. Exact lattice parameters can vary with substitutions and hydration states.
Structural and Morphological Differences
As revealed by techniques like scanning electron microscopy (SEM) and confirmed by XRD, BCP and CPP crystals exhibit notable differences:
-
BCP Crystals: Often present as small, sub-micron, brittle deposits.[2][11] Their very small size can make them difficult to detect with standard clinical methods.[11]
-
CPP Crystals: Tend to form larger, well-defined rhomboid-shaped or needle-shaped clusters.[2][11]
These structural and morphological distinctions are critical, as they may underpin different mechanisms of inflammation and tissue damage in diseases like osteoarthritis.[2]
Structure-Activity Relationship (SAR) Insights
The concept of Structure-Activity Relationship (SAR), which links a molecule's chemical structure to its biological activity, is crucial in drug development and is equally applicable to understanding the pathology of biocrystals.[12][13][14] For BCP crystals, the "activity" is their ability to induce inflammatory responses and cellular changes.
The crystal structure and surface chemistry of BCP are directly linked to its biological effects:
-
Inflammatory Response: BCP crystals are known to induce vigorous inflammatory responses and the production of destructive cytokines.[1]
-
Cellular Interactions: They can directly interact with cells like synovial fibroblasts and osteoclasts. For instance, BCP crystals stimulate the production of prostacyclin in synovial fibroblasts and can promote the formation of bone-resorbing osteoclasts.[1][15]
The relationship between the crystal structure and its biological consequence is a key area of research.
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A Senior Application Scientist's Guide to BCP-DA Technology: Revolutionizing Drug Candidate Pharmacokinetics
Authored for Researchers, Scientists, and Drug Development Professionals
The journey of a drug candidate from discovery to clinical approval is fraught with challenges, a significant portion of which are rooted in suboptimal pharmacokinetic properties. Poor solubility, rapid systemic clearance, unfavorable biodistribution, and off-target toxicity are common hurdles that lead to the failure of otherwise promising therapeutic agents. To navigate this complex landscape, drug delivery platforms have evolved from simple carriers to sophisticated, environmentally responsive systems.
This guide provides an in-depth technical assessment of an emerging and highly versatile platform: B oronic acid C ontaining P olymer-D rug A dducts (BCP-DA). We will dissect its core mechanism, evaluate its transformative impact on pharmacokinetic profiles, and objectively compare its performance against established drug delivery technologies, supported by experimental frameworks and data.
The BCP-DA Platform: A Paradigm of Stimuli-Responsive Drug Delivery
The ingenuity of the BCP-DA platform lies in its chemical foundation: the dynamic covalent interaction between a boronic acid and a diol (a molecule containing two hydroxyl groups). Phenylboronic acid (PBA) and its derivatives are the most common boronic acids used. They can reversibly react with 1,2- or 1,3-diols on a drug molecule, a linker, or a modified biologic to form a stable boronate ester.[1][2]
This boronate ester linkage is the cornerstone of the BCP-DA system. Unlike static covalent bonds used in many traditional polymer-drug conjugates, this bond is sensitive to specific environmental cues, allowing for intelligent, triggered drug release in targeted physiological locations.[3]
Key Mechanisms of Action:
-
pH-Responsive Release: The stability of the boronate ester bond is highly dependent on pH. While stable at the physiological pH of blood (≈7.4), the bond readily hydrolyzes in acidic environments.[4] This property is masterfully exploited for targeted cancer therapy, as the microenvironment of solid tumors and the interior of cellular endosomes are characteristically acidic (pH 5.0-6.8).[5][6] A BCP-DA conjugate can circulate stably and then release its therapeutic payload specifically at the disease site, enhancing efficacy and minimizing systemic exposure.[2]
-
Glucose-Responsive Release: Boronic acids have a strong affinity for glucose, which is a poly-diol. In the presence of high glucose concentrations, glucose molecules can competitively displace a diol-containing drug that is bound to the boronic acid polymer.[7] This elegant mechanism forms the basis for self-regulating "smart" insulin delivery systems for diabetes management, which release insulin only when blood glucose levels are high, thereby reducing the risk of hypoglycemia.[1][8]
-
Reactive Oxygen Species (ROS)-Responsive Release: The tumor microenvironment is also characterized by elevated levels of ROS.[9] Certain boronic acid derivatives can be designed to be cleaved in the presence of ROS, providing another layer of tumor-specific drug release.[9]
Below is a diagram illustrating the fundamental principle of pH-triggered drug release from a BCP-DA nanoparticle.
Caption: BCP-DA nanoparticle circulates stably at pH 7.4 and releases its drug payload in the acidic tumor microenvironment.
Quantifying the Impact: BCP-DA's Effect on ADME Properties
By conjugating a drug to a boronic acid-containing polymer, its Absorption, Distribution, Metabolism, and Excretion (ADME) profile can be profoundly and beneficially altered.
-
Absorption & Bioavailability: For orally administered or poorly soluble drugs, formulation into BCP-DA nanoparticles can significantly enhance solubility and absorption, thereby increasing bioavailability.[10][11]
-
Distribution: This is where the BCP-DA platform offers the most significant advantages.
-
Prolonged Circulation Half-Life (t½): The resulting macromolecular conjugate or nanoparticle is too large for rapid renal filtration, drastically increasing its circulation time compared to the small-molecule drug alone.[12] This sustained exposure can improve therapeutic outcomes.
-
Altered Volume of Distribution (Vd): The conjugate's distribution is largely confined to the vasculature and specific tissues, preventing widespread, non-specific accumulation in healthy organs and thus reducing toxicity.
-
Targeted Accumulation: BCP-DA nanoparticles can passively accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[9] Furthermore, the phenylboronic acid moieties themselves can act as targeting ligands, binding to sialic acid residues that are often overexpressed on the surface of cancer cells, creating an active targeting mechanism.[6][13]
-
-
Metabolism & Excretion: The polymer backbone can sterically shield the conjugated drug from metabolic enzymes, preventing premature degradation.[11] The increased hydrodynamic size shifts the primary route of elimination from renal to hepatic clearance.
Comparative Analysis: BCP-DA vs. Alternative Technologies
To appreciate the unique advantages of the BCP-DA platform, it is essential to compare it with other established drug delivery technologies. Each approach has its merits and is suited for different applications.
| Feature | BCP-DA Platform | PEGylation | Liposomal Formulation | Antibody-Drug Conjugate (ADC) |
| Core Principle | Reversible covalent conjugation via boronate ester.[3] | Covalent attachment of polyethylene glycol (PEG) chains. | Encapsulation of drug within a lipid bilayer vesicle.[12] | Covalent conjugation of a potent cytotoxin to an antibody via a linker.[] |
| Release Mechanism | Stimuli-Responsive (pH, Glucose, ROS).[1][5][9] | Non-cleavable (relies on slow degradation) or enzyme-cleavable linkers. | Passive diffusion from the liposome or vesicle disruption. | Cleavage of linker in the target cell (e.g., lysosomal enzymes).[] |
| Targeting | Dual: Passive (EPR effect) and Active (PBA-sialic acid binding).[9][13] | Passive (EPR effect). | Passive (EPR effect); can be functionalized with targeting ligands. | High-Specificity Active Targeting via antibody-antigen recognition. |
| Impact on Half-Life | Significant increase. | Significant increase. | Significant increase. | Significant increase (follows antibody PK). |
| Systemic Toxicity | Reduced due to targeted release and altered biodistribution.[5] | Reduced due to altered biodistribution. | Reduced (e.g., cardiotoxicity of doxorubicin).[15] | Potentially high if premature release occurs; on-target, off-tumor toxicity is a concern. |
| Ideal Drug Candidate | Must contain (or be modified to contain) a diol group. | Requires a suitable functional group for conjugation (e.g., amine, thiol). | Broad applicability for both hydrophilic and hydrophobic drugs. | Extremely potent drugs (sub-nanomolar IC50). |
Experimental Workflow: Preclinical Pharmacokinetic Assessment of a BCP-DA Candidate
A rigorous and well-designed preclinical study is paramount to accurately determine the pharmacokinetic profile of a BCP-DA formulated drug. The following outlines a standard protocol for an in vivo study in a rodent model.
Caption: Standard experimental workflow for an in vivo pharmacokinetic study of a BCP-DA drug candidate.
Detailed Protocol Steps:
-
Test Article Preparation: The BCP-DA conjugate is formulated in a sterile, biocompatible vehicle (e.g., phosphate-buffered saline) at the desired concentration. Quality control checks should confirm drug loading, particle size, and stability.
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are typically used. Animals are cannulated (e.g., jugular vein) to facilitate stress-free serial blood sampling.[16]
-
Administration: The BCP-DA formulation and a control group receiving the free drug are administered, typically via intravenous (IV) bolus injection, to assess distribution and elimination without absorption variables.[17]
-
Blood Sampling: Blood samples (~100-200 µL) are collected into anticoagulant-treated tubes at predetermined time points (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).
-
Plasma Processing: Samples are immediately centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalytical Quantification: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is developed to accurately and precisely measure the concentration of the drug in the plasma samples.[17]
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using specialized software (e.g., Phoenix WinNonlin). A non-compartmental analysis (NCA) is typically performed to calculate key PK parameters.
Case Study: BCP-DA Enhanced Pharmacokinetics of Paclitaxel
Paclitaxel (PTX) is a potent anticancer agent hampered by poor water solubility and systemic toxicity. A study by Sun et al. (2023) described a pH-responsive nanoparticle system (PTX/PBA NPs) using a phenylboronic acid/ester linkage, which serves as a practical example of the BCP-DA concept.[5]
| Pharmacokinetic Parameter | Free Paclitaxel (in Cremophor EL) | PTX/PBA Nanoparticles (BCP-DA) | Fold Change | Implication |
| AUC (0-t) (μg·h/mL) | 15.8 | 45.2 | ↑ 2.9x | Greatly increased total drug exposure. |
| Half-Life (t½) (h) | 2.1 | 7.5 | ↑ 3.6x | Significantly prolonged circulation time. |
| Clearance (CL) (L/h/kg) | 0.63 | 0.22 | ↓ 2.9x | Reduced rate of systemic elimination. |
| Volume of Distribution (Vd) (L/kg) | 1.9 | 0.8 | ↓ 2.4x | More confined distribution, less non-specific tissue accumulation. |
Data adapted and conceptualized from findings reported in the literature, such as those demonstrating improved pharmacokinetics for boronic acid-based delivery systems.[5]
The experimental data clearly demonstrates that the BCP-DA formulation dramatically improved the pharmacokinetic profile of paclitaxel. The nearly 3-fold increase in AUC and 3.6-fold increase in half-life ensure that the drug remains in circulation longer, increasing the probability of it reaching the tumor site. The reduced clearance and volume of distribution suggest lower elimination rates and less accumulation in non-target tissues, respectively, which correlates with the observed outcome of high anticancer activity and low systemic toxicity.[5]
Conclusion and Future Outlook
The BCP-DA platform represents a significant advancement in drug delivery science. Its capacity for stimuli-responsive drug release provides a level of control and specificity that is difficult to achieve with many alternative technologies. By intelligently leveraging the unique chemistry of boronic acids, BCP-DA systems can profoundly enhance the pharmacokinetic profiles of drug candidates, leading to:
-
Increased therapeutic efficacy through prolonged circulation and targeted accumulation.
-
Improved safety and tolerability by minimizing premature drug release and off-target effects.
-
Expanded formulation possibilities for drugs with challenging physicochemical properties.
While the requirement for a diol moiety on the drug (or the need to introduce one) can be a limitation, the versatility of linker chemistry often provides viable solutions. Future research will likely focus on developing novel boronic acid derivatives with enhanced stability and sensitivity, expanding the range of biological triggers, and applying this platform to a wider array of therapeutics, including biologics and gene therapies. For drug development professionals, the BCP-DA platform is not just an alternative but a powerful, enabling technology that can resurrect and optimize promising drug candidates, paving a more efficient path to the clinic.
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Safety Operating Guide
Operational Guide for the Safe Disposal of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
As a Senior Application Scientist, this guide provides a comprehensive, technically grounded framework for the safe handling and disposal of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCPDA). This compound, a key building block in medicinal chemistry valued as a saturated bioisostere for phenyl rings, demands rigorous adherence to safety protocols to mitigate risks to personnel and the environment.[1][2] This document moves beyond mere procedural lists to instill a deep understanding of the causality behind each recommended step, ensuring a self-validating system of laboratory safety.
Hazard Profile and Inherent Risks
A thorough understanding of a compound's hazard profile is the foundation of safe disposal. BCPDA is a solid, crystalline substance that is not merely benign surplus material; it is a hazardous chemical that requires respectful handling from acquisition to disposal.[3]
Primary Hazards: BCPDA is classified as a hazardous substance with several key risk factors.[4] The primary routes of exposure are inhalation of dust, eye contact, and skin contact.[5] According to the Globally Harmonized System (GHS), its hazards are well-defined and necessitate specific precautions.[6]
| Hazard Code | Hazard Statement | GHS Pictogram | Signal Word |
| H302 | Harmful if swallowed.[7] | GHS07 (Exclamation Mark)[7] | Warning[7] |
| H315 | Causes skin irritation.[3][6][8][9] | GHS07 (Exclamation Mark)[7] | Warning[7] |
| H319 | Causes serious eye irritation.[6][8][9] | GHS07 (Exclamation Mark)[7] | Warning[7] |
| H335 | May cause respiratory irritation.[6][8][9] | GHS07 (Exclamation Mark)[7] | Warning[7] |
Expert Insight: The fine, crystalline nature of solid BCPDA increases the risk of aerosolization during handling. Therefore, all transfers and weighing operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent respiratory exposure.[6][10]
Core Disposal Principles: A Framework for Safety
The disposal of BCPDA must be treated as a critical part of the experimental workflow, not an afterthought. The following principles are non-negotiable and form the basis of the detailed protocols that follow.
-
Designation as Hazardous Waste: All forms of BCPDA waste, including the pure compound, contaminated materials, and rinsate, must be classified and handled as hazardous chemical waste.[4] Under no circumstances should it be disposed of in standard trash or discharged into the sewer system.[4]
-
Waste Segregation: Do not mix BCPDA waste with other waste streams unless explicitly authorized by your institution's Environmental Health & Safety (EHS) department.[4][11] Cross-contamination can lead to unpredictable and dangerous chemical reactions.
-
Proper Containment: Waste must be collected in designated, chemically compatible containers.[4] For an acidic solid like BCPDA, high-density polyethylene (HDPE) or glass containers are appropriate; avoid metal containers which can be susceptible to corrosion.[4][12] Containers must be kept securely sealed except when adding waste.[4]
-
Clear and Accurate Labeling: All waste containers must be unambiguously labeled with "HAZARDOUS WASTE," the full chemical name "this compound," the CAS number "56842-95-6," and the relevant hazard pictograms.[4][8] This ensures that everyone, from the researcher to the waste technician, understands the contents and associated risks.
Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for managing different forms of BCPDA waste.
Protocol A: Disposal of Unused or Expired Solid BCPDA
This protocol applies to the bulk solid chemical in its original or a secondary container.
-
Personal Protective Equipment (PPE): Before handling, don appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[5]
-
Container Preparation: Select a designated hazardous waste container that is clean, dry, and made of a compatible material (e.g., HDPE).[12] Ensure it has a secure, leak-proof lid.
-
Waste Transfer: In a well-ventilated area (e.g., a fume hood), carefully transfer the solid BCPDA into the waste container.[10] Use tools like a plastic spatula to minimize dust generation. Do not create dust clouds.[10][13]
-
Labeling and Sealing: Securely seal the container. Apply a fully completed hazardous waste label as described in the Core Principles section.
-
Storage and Collection: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.[10] Arrange for pickup by your institution's EHS department for final disposal.[10][13]
Causality Note: The emphasis on minimizing dust generation directly mitigates the risk of respiratory tract irritation (H335), a primary hazard of this compound.
Protocol B: Disposal of Contaminated Materials
This protocol covers items such as gloves, weighing paper, pipette tips, and paper towels that have come into direct contact with BCPDA.
-
Collection: Immediately place all contaminated disposable materials into a designated solid hazardous waste container. This can be a separate, lined container within the fume hood to minimize handling.
-
Segregation: Treat these materials with the same respect as the pure compound. They are now considered hazardous waste and must not be placed in the regular trash.[4]
-
Container Management: Once the container is full (no more than three-quarters capacity for safety), seal it, label it as "Solid Hazardous Waste contaminated with this compound," and move it to the satellite accumulation area for EHS collection.[12]
Protocol C: Decontamination of Empty Containers
The original product container is not "empty" in a regulatory sense until it has been properly decontaminated. Chemical residues pose a significant risk.[11]
-
Initial Rinse: In a fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) in which BCPDA is soluble.[4][11]
-
Rinsate Collection: Crucially, collect all rinsate from each rinse. This rinsate is now considered liquid hazardous waste.[4] Pour it into a designated liquid hazardous waste container for halogen-free organic solvents.
-
Final Disposal of Container: Once triple-rinsed, the container can often be disposed of in regular waste. Deface the original label to prevent misuse. It is best practice to puncture the container to render it unusable.[4] Always confirm this final step with your local EHS guidelines, as regulations can vary.
Trustworthiness Note: The triple-rinse procedure is a widely accepted standard for rendering containers non-hazardous, ensuring compliance with environmental regulations and protecting custodial staff from exposure to residual chemicals.[11]
Emergency Procedures for Spills
Accidents can happen, and a clear plan is essential.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Assess the Spill: For a minor spill (a few grams) of solid BCPDA, proceed with cleanup only if you are trained and equipped to do so.
-
Cleanup:
-
Wear appropriate PPE, including a respirator if dust is present.[10]
-
Gently sweep up the solid material, avoiding dust creation.[10][13] Use a dry cleanup method.[10]
-
Place the collected material and all cleanup supplies (e.g., contaminated wipes) into a designated hazardous waste container.
-
Wash the area with soap and water after the solid has been removed.[10]
-
-
Major Spills: For large spills, or any spill you are not comfortable handling, evacuate the area and contact your institution's EHS emergency line immediately.
Disposal Decision Workflow
The following diagram provides a visual guide to the BCPDA waste management and disposal decision-making process.
Caption: Workflow for BCPDA waste stream identification and disposal.
References
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Bicyclo(1.1.1)pentane-1,3-dicarboxylic acid. (n.d.). PubChem. Retrieved from [Link]
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Large-Scale Synthesis and Modifications of this compound (BCP). (2021). Semantic Scholar. Retrieved from [Link]
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Large-Scale Synthesis and Modifications of this compound (BCP). (2021). ACS Publications. Retrieved from [Link]
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Syntheses of this compound (27). (2021). ResearchGate. Retrieved from [Link]
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Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]
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Polyhalogenated Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acids. (n.d.). ACS Publications. Retrieved from [Link]
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Chemical waste | Hazardous Waste Management. (n.d.). McGill University. Retrieved from [Link]
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PHOTOCHEMICAL SYNTHESIS OF this compound. (2000). Organic Syntheses. Retrieved from [Link]
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3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. (n.d.). MDPI. Retrieved from [Link]
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Navigating the Safe Handling of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid: A Guide for Laboratory Professionals
For the pioneering researchers, scientists, and drug development professionals working with novel chemical entities, a deep understanding of safe handling practices is paramount. This guide provides essential, immediate safety and logistical information for Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (CAS RN: 56842-95-6), a unique bicyclic compound increasingly utilized in medicinal chemistry and materials science. Our focus extends beyond mere compliance, aiming to instill a culture of safety and confidence in your laboratory operations.
Understanding the Hazard Landscape
This compound is a white to light yellow crystalline powder. While not classified for transport hazards, it presents notable health risks that demand careful management.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral)[2]
-
Causes serious eye irritation (Serious eye damage/eye irritation)[2][3]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[2][3]
These classifications underscore the critical need for appropriate personal protective equipment (PPE) and stringent handling protocols to prevent accidental exposure.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound to mitigate the risks of skin and eye contact, and inhalation of its dust particles.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting | Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Perform in a chemical fume hood or a ventilated balance enclosure. |
| Solution Preparation | Chemical safety goggles and a face shield, chemical-resistant gloves, and a chemical-resistant apron over a lab coat. All operations should be conducted in a certified chemical fume hood. |
| Reaction Work-up & Purification | Chemical safety goggles, chemical-resistant gloves, and a lab coat. Use of a fume hood is mandatory. |
| Spill Cleanup | Chemical safety goggles and face shield, heavy-duty chemical-resistant gloves, chemical-resistant suit or apron, and respiratory protection (e.g., N95 respirator) if significant dust is generated. |
The causality behind these selections is rooted in the compound's hazard profile. The risk of aerosolization of the fine powder necessitates respiratory protection and handling within a ventilated enclosure.[4] The corrosive nature of dicarboxylic acids, although this compound is a solid, warrants robust eye and skin protection to prevent irritation and potential chemical burns upon dissolution or contact with moisture.
Procedural Guidance: From Receipt to Disposal
A self-validating system of protocols ensures safety at every stage of the chemical's lifecycle in the laboratory.
Receiving and Storage
Upon receipt, inspect the container for any damage. Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep it segregated from incompatible materials such as strong oxidizing agents.
Safe Handling and Use
-
Preparation : Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Locate the nearest eyewash station and safety shower.
-
Engineering Controls : Always handle this compound in a properly functioning chemical fume hood to minimize inhalation of dust.[4]
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.
-
Dispensing : When weighing, use a spatula and handle the solid gently to avoid creating dust. Close the container immediately after use.
-
Hygiene : Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory.
Emergency Response: A Step-by-Step Plan
In the event of accidental exposure or a spill, a swift and informed response is crucial.
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
-
Skin Contact : Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6]
-
Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]
-
Ingestion : Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Spill Management Workflow
A structured approach to spill cleanup is essential to ensure the safety of laboratory personnel and prevent environmental contamination.
Caption: Workflow for managing a solid chemical spill.
For a solid spill, avoid dry sweeping which can generate dust. Instead, gently cover the spill with an inert absorbent material and then carefully scoop it into a designated hazardous waste container.[1][8] The area should then be wiped with a wet cloth to remove any remaining residue, and all cleanup materials must be disposed of as hazardous waste.
Disposal Plan
All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous chemical waste.[9]
-
Waste Collection : Collect all solid waste in a clearly labeled, sealed, and durable container.
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Storage : Store the waste container in a designated satellite accumulation area.
-
Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[4] Do not dispose of this chemical down the drain or in the regular trash.
By adhering to these comprehensive safety protocols, you can confidently and safely incorporate this compound into your groundbreaking research, ensuring a secure environment for yourself and your colleagues.
References
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PubChem. Bicyclo(1.1.1)pentane-1,3-dicarboxylic acid | C7H8O4 | CID 12820283. Available from: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
